molecular formula C9H11N3O B167511 2-Amino-5-methoxy-1-methylbenzimidazole CAS No. 1805-02-3

2-Amino-5-methoxy-1-methylbenzimidazole

Cat. No.: B167511
CAS No.: 1805-02-3
M. Wt: 177.2 g/mol
InChI Key: BTSAWSKQHDFYIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-methoxy-1-methylbenzimidazole is a useful research compound. Its molecular formula is C9H11N3O and its molecular weight is 177.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methoxy-1-methylbenzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c1-12-8-4-3-6(13-2)5-7(8)11-9(12)10/h3-5H,1-2H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTSAWSKQHDFYIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)N=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10170965
Record name 1H-Benzimidazol-2-amine, 5-methoxy-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10170965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1805-02-3
Record name 1H-Benzimidazol-2-amine, 5-methoxy-1-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001805023
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Benzimidazol-2-amine, 5-methoxy-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10170965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Amino-5-methoxy-1-methylbenzimidazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds.[1] Its structural similarity to natural purines allows it to readily interact with various biopolymers, leading to a broad spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] Within this esteemed class of heterocycles, 2-aminobenzimidazoles represent a particularly versatile building block for the development of novel therapeutics. The introduction of an amino group at the 2-position provides a key vector for further chemical modification, enabling the exploration of vast chemical space and the fine-tuning of pharmacological profiles.

This guide provides a detailed, step-by-step protocol for the synthesis of a specific, highly functionalized derivative: 2-Amino-5-methoxy-1-methylbenzimidazole . This compound, with its strategic placement of methoxy, amino, and N-methyl groups, serves as a valuable intermediate for drug discovery professionals. The synthetic strategy outlined herein is designed for robustness and clarity, focusing on established and reliable chemical transformations. We will delve into the causality behind experimental choices, providing insights that bridge theoretical knowledge with practical laboratory application.

Synthetic Strategy

The synthesis of this compound is most effectively approached through a linear, three-step sequence, commencing with a commercially available starting material. The overall strategy hinges on the initial construction of a specifically substituted N-methylated o-phenylenediamine precursor, followed by a classical cyclization reaction to form the target benzimidazole ring system.

Synthetic_Workflow A 4-Methoxy-2-nitroaniline B N-Methyl-4-methoxy-2-nitroaniline A->B   Step 1:   N-Methylation    C 4-Methoxy-N1-methylbenzene-1,2-diamine B->C   Step 2:   Nitro Group   Reduction    D This compound C->D   Step 3:   Cyclization   

Figure 1: Overall synthetic workflow for this compound.

This approach was chosen for its logical progression and reliance on well-documented reactions. The initial N-methylation of 4-methoxy-2-nitroaniline is a crucial step that sets the stage for the desired N1-methyl substitution in the final product. Subsequent reduction of the nitro group unmasks the second amine, providing the necessary 1,2-diamine functionality for the cyclization. Finally, the reaction with cyanogen bromide provides a direct and efficient means to construct the 2-aminobenzimidazole core.

Detailed Experimental Protocols

Step 1: Synthesis of N-Methyl-4-methoxy-2-nitroaniline

The initial step involves the selective methylation of the amino group of 4-methoxy-2-nitroaniline. The presence of the ortho-nitro group deactivates the amine, necessitating the use of a strong base to facilitate deprotonation prior to alkylation.

Protocol:

  • To a stirred solution of 4-methoxy-2-nitroaniline (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF), add a strong base like sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the mixture to stir at 0 °C for 30 minutes, during which time the color may change, indicating the formation of the sodium salt of the aniline.

  • Add methyl iodide (CH₃I, 1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material by column chromatography on silica gel to afford N-Methyl-4-methoxy-2-nitroaniline as a solid.

  • Causality: The use of a strong, non-nucleophilic base like NaH is critical to deprotonate the weakly acidic N-H of the nitroaniline without competing in the subsequent alkylation step. DMF is an excellent polar aprotic solvent for this type of reaction, effectively solvating the ions formed.

Step 2: Synthesis of 4-Methoxy-N¹-methylbenzene-1,2-diamine

The reduction of the nitro group is a standard transformation to yield the o-phenylenediamine precursor. Catalytic hydrogenation is a clean and efficient method for this purpose.[3][4]

Protocol:

  • Dissolve the N-Methyl-4-methoxy-2-nitroaniline (1.0 eq) from Step 1 in ethanol or methanol in a hydrogenation vessel.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C, ~5-10 mol%).

  • Pressurize the vessel with hydrogen gas (H₂) to approximately 50 psi.[3]

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours, or until hydrogen uptake ceases. Monitor the reaction by TLC.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield 4-Methoxy-N¹-methylbenzene-1,2-diamine. This product is often an oil or low-melting solid and can be sensitive to air oxidation, appearing as a dark oil.[4] It is typically used in the next step without further purification.

  • Expertise & Experience: While other reducing agents like tin(II) chloride or iron in acidic media can be used, catalytic hydrogenation is often preferred due to the cleaner reaction profile and simpler workup, which involves only filtration to remove the heterogeneous catalyst.

Step 3: Synthesis of this compound

This final step involves the cyclization of the synthesized diamine with cyanogen bromide to form the target 2-aminobenzimidazole ring. This is a classic and reliable method for constructing this particular heterocyclic system.

Protocol:

  • Dissolve the crude 4-Methoxy-N¹-methylbenzene-1,2-diamine (1.0 eq) from Step 2 in an aqueous ethanol solution.

  • Cool the solution to 0-5 °C in an ice bath.

  • In a separate flask, prepare a solution of cyanogen bromide (CNBr, 1.05 eq) in the same aqueous ethanol solvent. Caution: Cyanogen bromide is highly toxic and should be handled with extreme care in a well-ventilated fume hood.

  • Add the cyanogen bromide solution dropwise to the stirred diamine solution, maintaining the temperature below 10 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by the precipitation of the hydrobromide salt of the product.

  • Upon completion, cool the mixture and neutralize it by the slow addition of an aqueous base, such as ammonium hydroxide or sodium bicarbonate solution, until the pH is approximately 8-9.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

Data Summary

StepReactant 1Reactant 2Key ReagentsSolventTemp (°C)Time (h)Expected Yield (%)
1 4-Methoxy-2-nitroanilineMethyl IodideNaHDMF0 to RT4-675-85
2 N-Methyl-4-methoxy-2-nitroanilineHydrogen (H₂)10% Pd/CEthanolRT12-2490-99[3]
3 4-Methoxy-N¹-methyl-1,2-diamineCyanogen BromideNH₄OH (aq)Ethanol/H₂O0 to RT2-480-90

Reaction Mechanism

The cyclization of the o-phenylenediamine with cyanogen bromide proceeds through a well-established mechanism. The more nucleophilic N-methylamino group likely attacks the electrophilic carbon of cyanogen bromide first, followed by an intramolecular cyclization.

Reaction_Mechanism cluster_0 Mechanism of 2-Aminobenzimidazole Formation A Diamine + CNBr B Initial Adduct A->B Nucleophilic Attack C Cyclized Intermediate B->C Intramolecular Cyclization D Product (HBr salt) C->D Proton Transfer & Aromatization

Figure 2: Plausible mechanism for the cyclization step.
  • Nucleophilic Attack: The more nucleophilic secondary amine (N¹-methyl) of the diamine attacks the electrophilic carbon of cyanogen bromide.

  • Intermediate Formation: This initial attack forms an intermediate which then undergoes an intramolecular cyclization as the second amino group attacks the cyano carbon.

  • Aromatization: A subsequent proton transfer and loss of HBr leads to the formation of the stable, aromatic 2-aminobenzimidazole ring system.

Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

  • Appearance: Off-white to light brown solid.

  • Melting Point: Determination of a sharp melting point is a good indicator of purity.

  • ¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic peaks for the aromatic protons, the N-methyl group, the methoxy group, and the amino protons.

  • ¹³C NMR Spectroscopy: The carbon NMR will confirm the number of unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the molecular formula (C₉H₁₁N₃O).

  • Infrared (IR) Spectroscopy: Will show characteristic absorption bands for N-H stretching of the amino group, C-H stretching (aromatic and aliphatic), and C-O stretching of the methoxy group.

Conclusion

This guide presents a reliable and well-reasoned three-step synthesis for this compound. By starting with readily available materials and employing high-yielding, standard organic transformations, this protocol provides a clear pathway for researchers and drug development professionals to access this valuable heterocyclic building block. The detailed explanations for each step are intended to empower the user with a deeper understanding of the underlying chemical principles, ensuring a higher probability of success in the laboratory.

References

Spectroscopic Blueprint of a Key Heterocycle: An In-Depth Technical Guide to the NMR and IR Spectral Data of 2-Amino-5-methoxy-1-methylbenzimidazole

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This technical guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data for the compound 2-Amino-5-methoxy-1-methylbenzimidazole. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive spectroscopic blueprint of this important benzimidazole derivative, facilitating its identification, characterization, and application in research and development.

Introduction: The Significance of this compound

Benzimidazoles are a prominent class of heterocyclic compounds that form the core structure of numerous pharmaceuticals and biologically active molecules. Their diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties, have made them a focal point of medicinal chemistry. This compound, with its specific substitution pattern, represents a key scaffold for the development of novel therapeutic agents. A thorough understanding of its spectroscopic properties is paramount for unambiguous structure elucidation, quality control, and the rational design of new derivatives. This guide provides a detailed interpretation of its IR, ¹H NMR, and ¹³C NMR spectra, based on predictive models and analysis of analogous structures.

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by a series of absorption bands that correspond to the vibrational modes of its constituent bonds.

Predicted IR Spectral Data:

Wavenumber (cm⁻¹)IntensityAssignment
~3450-3300Medium, Sharp (doublet)N-H stretching (asymmetric and symmetric) of the primary amine
~3100-3000Weak to MediumAromatic C-H stretching
~2950-2850Weak to MediumAliphatic C-H stretching (N-CH₃ and O-CH₃)
~1640StrongN-H bending (scissoring) of the primary amine
~1620, ~1580MediumC=N and C=C stretching of the benzimidazole ring
~1480MediumAromatic C=C stretching
~1240StrongAsymmetric C-O-C stretching of the methoxy group
~1030MediumSymmetric C-O-C stretching of the methoxy group
~820StrongC-H out-of-plane bending (indicative of 1,2,4-trisubstitution)

Interpretation:

The presence of a primary amino group is strongly indicated by the characteristic doublet in the N-H stretching region and the N-H bending vibration around 1640 cm⁻¹[1][2]. The aromatic nature of the benzimidazole core is confirmed by the C-H and C=C stretching bands. The strong absorptions corresponding to the C-O-C stretching of the methoxy group are also prominent features of the spectrum[3]. The out-of-plane C-H bending vibration is a useful diagnostic for the substitution pattern on the benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The following sections outline the predicted ¹H and ¹³C NMR spectra of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.15d1HH-7
~6.80d1HH-4
~6.70dd1HH-6
~4.50br s2H-NH₂
~3.80s3H-OCH₃
~3.60s3HN-CH₃

Interpretation:

The aromatic region of the spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring. The downfield shift of H-7 is anticipated due to its proximity to the imidazole nitrogen. The protons of the methoxy and N-methyl groups are expected to appear as sharp singlets. The chemical shift of the amino protons can be broad and may vary with solvent and concentration[4].

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule.

Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz):

Chemical Shift (δ, ppm)Assignment
~158.0C-2
~155.0C-5
~143.0C-7a
~135.0C-3a
~112.0C-7
~110.0C-6
~95.0C-4
~56.0-OCH₃
~30.0N-CH₃

Interpretation:

The carbon spectrum will be characterized by nine distinct signals. The C-2 carbon, attached to two nitrogen atoms, is expected to be the most downfield signal in the heterocyclic part of the molecule. The C-5 carbon, bearing the electron-donating methoxy group, will also be significantly deshielded. The carbons of the methoxy and N-methyl groups will appear in the aliphatic region of the spectrum. The assignments are based on established chemical shift trends in substituted benzimidazoles.

Experimental Protocols

The following are generalized protocols for acquiring IR and NMR spectra. Instrument-specific parameters may need to be optimized.

Infrared (IR) Spectroscopy
  • Method: Attenuated Total Reflectance (ATR) or KBr pellet method.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation (ATR): A small amount of the solid sample is placed directly on the ATR crystal.

  • Sample Preparation (KBr): A small amount of the sample is ground with dry KBr and pressed into a thin pellet.

  • Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: 5-10 mg of the sample is dissolved in approximately 0.6 mL of the deuterated solvent.

  • ¹H NMR Acquisition: Standard proton experiment with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Standard carbon experiment (e.g., with proton decoupling) requiring a larger number of scans due to the low natural abundance of ¹³C.

Logical Framework for Spectral Analysis

The interpretation of the spectral data for this compound follows a systematic approach, integrating information from different spectroscopic techniques and theoretical predictions.

Figure 1. A workflow diagram illustrating the logical steps involved in the comprehensive spectral analysis of this compound.

Conclusion

The predicted IR, ¹H NMR, and ¹³C NMR spectral data presented in this guide provide a robust foundation for the characterization of this compound. By combining theoretical predictions with empirical data from analogous compounds, a detailed and reliable spectroscopic profile has been established. This information is critical for ensuring the identity and purity of this compound in research and development settings, thereby supporting its potential applications in medicinal chemistry and drug discovery.

References

physical and chemical properties of 2-Amino-5-methoxy-1-methylbenzimidazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical, chemical, and pharmacological properties of 2-Amino-5-methoxy-1-methylbenzimidazole, a heterocyclic compound of interest in medicinal chemistry. This document is intended to serve as a technical resource, offering detailed data and experimental insights to support research and development efforts.

Molecular and Physicochemical Profile

This compound, with the CAS Number 1805-02-3, is a substituted benzimidazole derivative. The benzimidazole scaffold is a prominent feature in many pharmacologically active molecules, making its derivatives, such as this one, promising candidates for drug discovery programs.[1][2]

Structural and Basic Information
PropertyValueSource(s)
Molecular Formula C₉H₁₁N₃O[3]
Molecular Weight 177.20 g/mol [3]
IUPAC Name 5-methoxy-1-methyl-1H-benzimidazol-2-amine[4]
Synonyms 5-methoxy-1-methyl-benzimidazol-2-amine[3]
CAS Number 1805-02-3[3]
SMILES CN1C2=CC=C(OC)C=C2N=C1N[3]
InChI Key BTSAWSKQHDFYIU-UHFFFAOYSA-N[4]
Predicted Physicochemical Data
PropertyPredicted ValueSource(s)
Melting Point 222-222.5 °C (decomposes)[5]
Boiling Point 372.7 ± 34.0 °C[5]
Density 1.28 ± 0.1 g/cm³[5]
Flash Point 179.2 °C[5]
pKa 10.59 ± 0.10 (for a related compound)[6]
LogP 1.1641[3]
Topological Polar Surface Area (TPSA) 53.07 Ų[3]

Note on Data: The melting point is predicted with decomposition and was determined in a solution of ethanol and benzene.[5] The pKa value is for the related compound 2-amino-5-benzoyl-benzimidazole and serves as an estimate.[6]

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound. Below are the expected spectral characteristics based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-methyl protons, the methoxy protons, and the amino protons. The aromatic protons will likely appear as a set of doublets and a singlet, characteristic of a 1,2,4-trisubstituted benzene ring. The N-methyl and methoxy protons will each present as sharp singlets. The amino protons may appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts will be influenced by the electron-donating effects of the amino and methoxy groups and the electron-withdrawing nature of the imidazole ring. Aromatic carbons will resonate in the range of 100-150 ppm, while the N-methyl and methoxy carbons will appear at higher field (lower ppm values).[7]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:

Functional GroupExpected Wavenumber (cm⁻¹)
N-H stretching (amino group)3400-3300
C-H stretching (aromatic)3100-3000
C-H stretching (aliphatic)3000-2850
C=N stretching (imidazole ring)1630-1575
N-H bending (amino group)1650-1580
C-O stretching (methoxy group)1275-1200 (asymmetric), 1075-1020 (symmetric)

The presence of a primary amino group can be confirmed by the scissoring mode observed around 1618 and 1536 cm⁻¹.[8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M+) would be expected at m/z 177. The fragmentation pattern of benzimidazoles often involves the sequential loss of hydrogen cyanide (HCN).[9][10]

Synthesis and Reactivity

Synthetic Approach

The synthesis of 2-aminobenzimidazole derivatives can be achieved through several established methods. A common and effective route involves the cyclization of a substituted o-phenylenediamine with a cyanogen halide or a similar reagent.

A plausible synthetic workflow for this compound is outlined below:

Synthesis_Workflow A 4-Methoxy-2-nitroaniline B N-Methyl-4-methoxy-2-nitroaniline A->B Methylation (e.g., MeI, K2CO3) C N1-Methyl-4-methoxybenzene-1,2-diamine B->C Reduction (e.g., H2/Pd-C, SnCl2) D This compound C->D Cyclization (e.g., CNBr)

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: General Synthesis of 2-Aminobenzimidazoles

This protocol is a general representation and may require optimization for the specific synthesis of this compound.

  • Reduction of the Nitro Group: The starting material, N-Methyl-4-methoxy-2-nitroaniline, is dissolved in a suitable solvent such as ethanol or ethyl acetate. A reducing agent, for instance, hydrogen gas with a palladium on carbon catalyst or stannous chloride (SnCl₂) in hydrochloric acid, is added. The reaction is typically stirred at room temperature or with gentle heating until the reduction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation of the Diamine: After the reaction is complete, the catalyst is filtered off (if applicable), and the solvent is removed under reduced pressure. The resulting crude N¹-Methyl-4-methoxybenzene-1,2-diamine is then purified, often by column chromatography.

  • Cyclization Reaction: The purified diamine is dissolved in a suitable solvent, such as ethanol or methanol. Cyanogen bromide (CNBr) is added portion-wise at a controlled temperature, often at 0°C to room temperature. The reaction mixture is stirred for several hours until completion.

  • Final Product Isolation and Purification: The reaction is quenched, typically with a basic solution to neutralize any acid formed. The product is then extracted with an organic solvent. The combined organic layers are dried and concentrated to yield the crude this compound. Final purification is achieved through recrystallization or column chromatography.

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the nucleophilic character of the exocyclic amino group and the imidazole ring nitrogens.

  • N-Alkylation and N-Arylation: The amino group can undergo reactions with various electrophiles, such as alkyl halides and aryl halides, to yield substituted derivatives.[11]

  • Acylation: Reaction with acyl chlorides or anhydrides can lead to the formation of the corresponding amides.

  • Reactions with Carbonyl Compounds: The amino group can react with aldehydes and ketones to form Schiff bases.

The benzimidazole ring itself is generally stable to oxidation.

Reactivity_Diagram Core This compound Alkylation N-Alkylated Derivatives Core->Alkylation R-X Acylation N-Acylated Derivatives Core->Acylation RCOCl SchiffBase Schiff Bases Core->SchiffBase RCHO

Caption: Key reactions of the 2-amino group in this compound.

Applications in Drug Development

The benzimidazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives approved as drugs for a wide range of therapeutic areas.[2][12] The 2-aminobenzimidazole core, in particular, is a common structural motif in biologically active molecules.[11]

Derivatives of 2-aminobenzimidazole have demonstrated a broad spectrum of pharmacological activities, including:

  • Anticancer: Certain derivatives have shown potential as anticancer agents.[13]

  • Antimicrobial: The benzimidazole core is present in many antimicrobial drugs.

  • Antiviral: Some derivatives have exhibited antiviral properties.

  • Antihypertensive: Benzimidazole-containing compounds are used as antihypertensive agents.

  • Anti-inflammatory and Analgesic: These activities have also been reported for this class of compounds.[1]

The specific biological activities of this compound are not extensively documented in publicly available literature. However, its structural similarity to other pharmacologically active benzimidazoles suggests its potential as a lead compound for the development of new therapeutic agents. Further research is warranted to explore its full pharmacological profile.

Safety and Handling

Conclusion

This compound is a substituted benzimidazole with potential applications in medicinal chemistry and drug discovery. This guide has provided a comprehensive overview of its known and predicted physical and chemical properties, spectroscopic characteristics, synthetic approaches, and potential reactivity. While further experimental validation of some of the predicted data is required, this document serves as a valuable technical resource for researchers and scientists working with this compound and its derivatives. The versatile benzimidazole scaffold continues to be a fertile ground for the development of novel therapeutics, and compounds like this compound represent promising starting points for such endeavors.

References

2-Amino-5-methoxy-1-methylbenzimidazole CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of 2-Amino-5-methoxy-1-methylbenzimidazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will delve into its core identification, molecular structure, physicochemical properties, plausible synthetic routes, and its role as a key structural motif in pharmacologically active agents. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis, offering field-proven insights and detailed methodologies.

Compound Identification and Molecular Structure

This compound is a substituted benzimidazole, a class of compounds recognized for its prevalence in biologically active molecules.[1][2][] The unique arrangement of its functional groups—an amine at the 2-position, a methoxy group at the 5-position, and a methyl group on one of the imidazole nitrogens—dictates its chemical reactivity and potential biological interactions.

Core Identification

Precise identification is critical for regulatory compliance, procurement, and scientific communication. The key identifiers for this compound are summarized below.

IdentifierValueSource(s)
CAS Number 1805-02-3[4][5]
Molecular Formula C₉H₁₁N₃O[4]
Molecular Weight 177.20 g/mol [4]
Synonyms 5-methoxy-1-methyl-benzimidazol-2-amine[4]
Molecular Structure

The structural formula provides a clear representation of the atomic arrangement and bonding.

cluster_0 Cell Membrane cluster_1 Intracellular Signaling RTK Receptor Tyrosine Kinase (RTK) P1 Downstream Signaling Proteins RTK->P1 Activates P2 Proliferation & Survival Pathways P1->P2 Leads to GF Growth Factor GF->RTK Binds Benzimidazole Benzimidazole Derivative Benzimidazole->RTK Inhibits

References

An In-depth Technical Guide to the Discovery and History of 2-Amino-5-methoxy-1-methylbenzimidazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzimidazole Scaffold - A Privileged Structure in Medicinal Chemistry

The benzimidazole core, a bicyclic aromatic system formed by the fusion of benzene and imidazole rings, represents a cornerstone in the field of medicinal chemistry.[1][2] Its structural resemblance to naturally occurring purines allows for facile interaction with a myriad of biological targets, rendering benzimidazole derivatives pharmacologically diverse.[1] This versatile scaffold is the foundation for a wide array of approved drugs, including proton pump inhibitors like omeprazole, anthelmintics such as albendazole, and anticancer agents.[1] The continuous exploration of novel benzimidazole derivatives is a testament to its enduring significance in the quest for new therapeutic agents. This guide provides a detailed technical overview of a specific, yet important, derivative: 2-Amino-5-methoxy-1-methylbenzimidazole.

The Elusive Discovery of this compound: A Reconstruction of its Scientific Origins

While a singular, seminal publication detailing the initial discovery of this compound (CAS No. 1805-02-3) remains elusive in the annals of chemical literature, its synthesis and historical context can be reconstructed with a high degree of scientific confidence. The emergence of this compound is intrinsically linked to the broader exploration of 2-aminobenzimidazole derivatives, a class of compounds that garnered significant interest for their therapeutic potential.[3][4]

The foundational chemistry for the synthesis of 2-aminobenzimidazoles was laid in the late 19th and early 20th centuries.[5] Early methods, such as the reaction of ortho-phenylenediamines with cyanogen bromide or cyanamide, provided the fundamental blueprint for accessing this critical pharmacophore.[3] It is highly probable that this compound was first synthesized as part of a larger library of compounds during structure-activity relationship (SAR) studies aimed at identifying novel bioactive agents.

A Plausible Synthetic Pathway: From Precursors to the Final Compound

The synthesis of this compound can be logically approached through a multi-step process, commencing with readily available starting materials. The following proposed pathway is grounded in well-established synthetic methodologies for analogous benzimidazole derivatives.

Step 1: Synthesis of the Key Intermediate, 4-methoxy-N1-methylbenzene-1,2-diamine

The synthesis of the crucial o-phenylenediamine intermediate, 4-methoxy-N1-methylbenzene-1,2-diamine, is a critical first step. A plausible route involves the monoalkylation and subsequent reduction of a commercially available nitroaniline.

Experimental Protocol: Synthesis of 4-methoxy-N-methyl-2-nitroaniline

A detailed protocol for a similar synthesis is described in the literature.[6] Monoalkylation of 4-methoxy-2-nitroaniline with a methylating agent, such as methyl iodide, in the presence of a base like sodium hydride in a solvent like dimethylformamide (DMF) would yield 4-methoxy-N-methyl-2-nitroaniline.

Experimental Protocol: Reduction to 4-methoxy-N1-methylbenzene-1,2-diamine

The subsequent reduction of the nitro group is a standard transformation. Catalytic hydrogenation using palladium on carbon (Pd/C) in a solvent such as methanol or ethanol is a common and efficient method for this conversion.[6]

Step 2: Cyclization to form the Benzimidazole Core

With the o-phenylenediamine in hand, the next pivotal step is the cyclization to form the 2-aminobenzimidazole ring system. The reaction with cyanogen bromide is a historically significant and direct method for this transformation.[3]

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: An aqueous suspension of equimolar amounts of 4-methoxy-N1-methylbenzene-1,2-diamine and cyanogen bromide is prepared in a suitable reaction vessel.

  • Reaction Execution: The mixture is stirred at room temperature. The progress of the reaction can be monitored by the precipitation of the hydrobromide salt of the product.

  • Work-up and Purification: Upon completion, the reaction mixture is neutralized with a base, such as aqueous ammonia, to yield the free base of this compound. The crude product can then be collected by filtration and purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford the final product.

The following diagram illustrates the plausible synthetic workflow:

G A 4-methoxy-2-nitroaniline B Methyl Iodide, NaH, DMF C 4-methoxy-N-methyl-2-nitroaniline B->C Mono-N-methylation D H2, Pd/C, Methanol E 4-methoxy-N1-methylbenzene-1,2-diamine D->E Nitro group reduction F Cyanogen Bromide, H2O G This compound F->G Cyclization

Caption: Plausible synthetic workflow for this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 1805-02-3
Molecular Formula C₉H₁₁N₃O
Molecular Weight 177.21 g/mol
Appearance Solid (form may vary)
SMILES CN1C2=C(C=C(C=C2)OC)N=C1N

Historical and Modern Perspectives on Biological Activity

While specific early biological studies on this compound are not extensively documented, the broader class of 2-aminobenzimidazoles has been a fertile ground for drug discovery.[4] The primary historical significance of this class of compounds lies in their potent anthelmintic activity.[3] More recently, research has expanded to investigate their potential as anticancer, anti-inflammatory, and antimicrobial agents.[1][7]

The structural features of this compound—specifically the 2-amino group, the 5-methoxy substituent, and the 1-methyl group—would have been of significant interest in early SAR studies. Each of these functional groups can influence the compound's solubility, electronic properties, and ability to interact with biological targets. It is highly probable that this compound was evaluated in a variety of biological assays, contributing to the broader understanding of the SAR of the 2-aminobenzimidazole scaffold.

Modern drug discovery efforts continue to explore the potential of substituted 2-aminobenzimidazoles. For instance, recent studies have investigated derivatives of this class as potential agents against leishmaniasis, highlighting the ongoing relevance of this chemical scaffold.[8]

Conclusion

While the precise moment of its discovery may be lost to the annals of routine synthetic exploration, the scientific narrative of this compound is one deeply embedded in the rich history of medicinal chemistry. Its plausible synthesis from readily available precursors, utilizing well-established chemical transformations, underscores the logical progression of drug discovery. As a member of the esteemed benzimidazole family, this compound and its derivatives will likely continue to be of interest to researchers developing the next generation of therapeutic agents. This guide has provided a comprehensive, albeit reconstructed, history and a robust technical framework for the synthesis and understanding of this important molecule.

References

A Predictive Guide to the Biological Activities of 2-Amino-5-methoxy-1-methylbenzimidazole: An Experimental Framework for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds.[1][2] This technical guide provides a comprehensive, predictive overview of the potential biological activities of a specific, yet underexplored derivative: 2-Amino-5-methoxy-1-methylbenzimidazole. While direct experimental data for this compound is scarce, a robust analysis of structure-activity relationships (SAR) within the broader benzimidazole class allows for the formulation of strong hypotheses regarding its anticancer and antimicrobial potential. This document is intended for researchers, scientists, and drug development professionals, offering a scientifically grounded framework for initiating a research program to investigate this promising molecule. We will delve into the rationale behind its potential efficacy, propose detailed experimental protocols for its evaluation, and visualize the underlying scientific principles.

Introduction: The Benzimidazole Scaffold - A Privileged Motif in Drug Discovery

Benzimidazole, a bicyclic aromatic heterocycle, is isosteric to endogenous purines, allowing it to interact with a wide array of biological targets.[3] This structural mimicry is a key reason for the diverse pharmacological activities observed in its derivatives, which include anticancer, antimicrobial, antiviral, anti-inflammatory, and antihypertensive effects.[1][4] The versatility of the benzimidazole nucleus is further enhanced by the ease with which it can be substituted at various positions, notably N-1, C-2, and C-5/C-6, allowing for the fine-tuning of its biological and physicochemical properties.[4]

The subject of this guide, this compound, possesses a unique combination of substituents that suggests a high potential for biological activity:

  • The 2-Amino Group: The presence of an amino group at the C-2 position is a common feature in many biologically active benzimidazoles, contributing to their ability to form key hydrogen bonds with target proteins.[1]

  • The 5-Methoxy Group: Substitution at the C-5 position with a methoxy group has been shown to modulate the anticancer and antimicrobial potency of benzimidazole derivatives.[4]

  • The N-1 Methyl Group: N-alkylation prevents tautomerization and can influence the molecule's lipophilicity and interaction with biological targets.

This guide will explore the predictive biological activities of this molecule, with a primary focus on its potential as an anticancer and antimicrobial agent, grounded in the established SAR of related compounds.

Predicted Biological Activity I: Anticancer Potential

The benzimidazole scaffold is a recurring motif in a number of approved and investigational anticancer drugs.[5] The anticancer effects of benzimidazole derivatives are often attributed to their ability to interfere with critical cellular processes in cancer cells, such as cell division, signaling pathways, and apoptosis.[6]

Predicted Mechanism of Action: Disruption of Microtubule Dynamics and Kinase Inhibition

Based on the activities of structurally similar compounds, this compound is predicted to exert its anticancer effects through one or more of the following mechanisms:

  • Microtubule Destabilization: Many 2-substituted benzimidazoles are known to bind to the colchicine-binding site of β-tubulin, inhibiting microtubule polymerization. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. The 2-amino group can be crucial for this interaction.

  • Kinase Inhibition: The purine-like structure of benzimidazoles makes them ideal candidates for ATP-competitive inhibitors of various protein kinases that are often dysregulated in cancer, such as receptor tyrosine kinases (RTKs).[3] The specific substitution pattern on the benzimidazole ring will determine the kinase selectivity profile.

Anticancer_Mechanism cluster_0 This compound cluster_1 Cancer Cell Compound The Compound Tubulin β-Tubulin Compound->Tubulin Binds to colchicine site Kinase Protein Kinase (e.g., RTK) Compound->Kinase ATP-competitive inhibition Microtubules Microtubule Polymerization Tubulin->Microtubules Signaling Downstream Signaling Kinase->Signaling Phosphorylation CellCycle G2/M Phase Arrest Microtubules->CellCycle ATP ATP ATP->Kinase Apoptosis Apoptosis CellCycle->Apoptosis Signaling->Apoptosis

Caption: Predicted anticancer mechanisms of action.

Proposed Experimental Workflow for Anticancer Activity Screening

To empirically validate the predicted anticancer activity, a tiered screening approach is recommended.

Tier 1: In Vitro Cytotoxicity Assessment

This initial phase aims to determine the compound's general toxicity against a panel of cancer cell lines.

  • Protocol: MTT Assay for Cell Viability

    • Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) and a non-cancerous cell line (e.g., HEK293) in appropriate media.

    • Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Solubilization: Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or acidic isopropanol).

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) values for each cell line.

Tier 2: Mechanistic Assays

If significant cytotoxicity is observed, the following assays can elucidate the mechanism of action.

  • Cell Cycle Analysis by Flow Cytometry: To determine if the compound induces cell cycle arrest, treat cells with the compound at its IC50 concentration for 24 hours, stain with propidium iodide, and analyze by flow cytometry.

  • Apoptosis Assay: To confirm the induction of apoptosis, use an Annexin V-FITC/Propidium Iodide staining kit and analyze by flow cytometry.

  • Tubulin Polymerization Assay: A cell-free assay to directly measure the effect of the compound on tubulin polymerization in vitro.

  • Kinase Inhibition Profiling: Screen the compound against a panel of cancer-related kinases to identify potential molecular targets.

Table 1: Hypothetical IC50 Values for this compound Against Various Cancer Cell Lines

Cell LineCancer TypePredicted IC50 (µM)
MCF-7Breast5 - 15
A549Lung10 - 25
HCT116Colon8 - 20
HEK293Non-cancerous> 50

Predicted Biological Activity II: Antimicrobial Potential

Benzimidazole derivatives are well-established as potent antimicrobial agents.[7] Their mechanism of action in microorganisms often involves the inhibition of essential cellular processes.

Predicted Mechanism of Action: Inhibition of Essential Bacterial Enzymes and Biofilm Formation

The structural features of this compound suggest potential activity against a range of bacteria, particularly Gram-positive strains.

  • Enzyme Inhibition: Benzimidazoles can inhibit key bacterial enzymes involved in processes such as DNA replication and cell wall synthesis.

  • Biofilm Disruption: Some benzimidazole derivatives have been shown to inhibit biofilm formation, a key virulence factor in many pathogenic bacteria.

Antimicrobial_Mechanism cluster_0 This compound cluster_1 Bacterial Cell Compound The Compound Enzyme Essential Enzymes (e.g., DNA Gyrase) Compound->Enzyme Inhibition Biofilm Biofilm Formation Compound->Biofilm Disruption Replication DNA Replication Enzyme->Replication BacterialDeath Bacterial Death / Growth Inhibition Biofilm->BacterialDeath Increased Susceptibility Replication->BacterialDeath

Caption: Predicted antimicrobial mechanisms of action.

Proposed Experimental Workflow for Antimicrobial Activity Screening

A systematic approach is necessary to determine the antimicrobial spectrum and potency of the compound.

  • Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

    • Bacterial Strains: Select a panel of clinically relevant bacteria, including Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) strains.

    • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

    • Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate containing appropriate broth media.

    • Inoculation: Inoculate each well with the bacterial suspension.

    • Incubation: Incubate the plates at 37°C for 18-24 hours.

    • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

    • Minimum Bactericidal Concentration (MBC): To determine if the compound is bactericidal or bacteriostatic, subculture the contents of wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

  • Protocol: Crystal Violet Assay for Biofilm Inhibition

    • Biofilm Formation: Grow bacteria in 96-well plates in the presence of sub-MIC concentrations of the compound.

    • Washing: After incubation, wash the wells to remove planktonic bacteria.

    • Staining: Stain the adherent biofilm with crystal violet.

    • Solubilization: Solubilize the stain and measure the absorbance to quantify biofilm formation.

Table 2: Hypothetical MIC Values for this compound Against Various Bacterial Strains

Bacterial StrainGram StainPredicted MIC (µg/mL)
Staphylococcus aureusPositive8 - 32
Bacillus subtilisPositive4 - 16
Escherichia coliNegative> 64
Pseudomonas aeruginosaNegative> 64

Synthesis and Characterization

While this guide focuses on the biological activities, a reproducible synthesis is paramount for any research program. The synthesis of this compound can be approached through established methods for benzimidazole synthesis. A plausible synthetic route is outlined below.

Synthesis_Pathway cluster_0 Starting Materials cluster_1 Reaction Steps cluster_2 Product SM1 4-Methoxy-2-nitroaniline Step1 N-methylation SM1->Step1 SM2 Methylating Agent (e.g., CH3I) SM2->Step1 SM3 Reducing Agent (e.g., SnCl2/HCl) Step2 Reduction of Nitro Group SM3->Step2 SM4 Cyanogen Bromide (CNBr) Step3 Cyclization SM4->Step3 Step1->Step2 Step2->Step3 Product This compound Step3->Product

Caption: Plausible synthetic pathway.

Characterization of the final product should be performed using standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis to confirm its identity and purity.

Conclusion and Future Directions

This compound represents a promising, yet unexplored, molecule within the esteemed benzimidazole class. Based on a thorough analysis of structure-activity relationships, there is a strong scientific rationale to predict that this compound will exhibit significant anticancer and antimicrobial activities. This guide provides a comprehensive experimental framework to systematically investigate these predictions. The proposed workflows, from initial in vitro screening to mechanistic studies, are designed to efficiently evaluate the therapeutic potential of this compound. Successful validation of these predicted activities would position this compound as a valuable lead compound for further optimization and preclinical development.

References

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of 2-Amino-5-methoxy-1-methylbenzimidazole

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Charting a Course into the Benzimidazole Frontier

The benzimidazole scaffold represents a privileged structure in medicinal chemistry, with derivatives exhibiting a remarkable spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3][4] Within this vast chemical landscape, 2-Amino-5-methoxy-1-methylbenzimidazole (CAS: 1805-02-3) emerges as a molecule of significant interest, yet its precise mechanism of action remains largely uncharted territory.[5][6] This technical guide, intended for researchers, scientists, and drug development professionals, eschews a conventional template. Instead, it embarks on a logical exploration, postulating a plausible mechanism of action for this compound based on the rich tapestry of data available for the broader benzimidazole class. We will then delineate a rigorous, multi-tiered experimental workflow to systematically investigate and validate this hypothesis, thereby providing a comprehensive roadmap for its exploration.

Our central hypothesis is that This compound functions as a modulator of a critical cellular signaling pathway, likely a receptor tyrosine kinase (RTK) pathway, which is frequently dysregulated in proliferative diseases such as cancer. This proposition is grounded in the established precedent of numerous benzimidazole derivatives acting as kinase inhibitors.[4] The following sections will provide the scientific rationale and a detailed experimental framework to interrogate this hypothesis.

I. The Scientific Imperative: Why Investigate this compound?

The structural features of this compound—a substituted benzimidazole core—are reminiscent of known pharmacophores that interact with ATP-binding sites of various kinases.[4] The 2-amino group, in particular, can serve as a crucial hydrogen bond donor, a common feature in kinase inhibitors. Furthermore, the lipophilic methoxy and methyl groups can contribute to favorable interactions within the hydrophobic pockets of kinase active sites. Given the prevalence of aberrant kinase signaling in oncology, a systematic investigation into the kinase inhibitory potential of this compound is a scientifically compelling endeavor.

II. A Phased Approach to Mechanistic Elucidation: An Experimental Workflow

We propose a three-phase experimental workflow designed to progressively narrow down the mechanism of action, from broad cellular effects to specific molecular interactions. This self-validating system ensures that each phase informs the next, building a robust body of evidence.

experimental_workflow phase1 Phase 1: Cellular Phenotyping & Target Identification cell_proliferation Cell Proliferation Assays (e.g., MTT, CellTiter-Glo) phase1->cell_proliferation Initial Screening cell_cycle Cell Cycle Analysis (Flow Cytometry) phase1->cell_cycle apoptosis Apoptosis Assays (e.g., Annexin V/PI Staining) phase1->apoptosis kinase_panel Broad Kinase Panel Screening phase1->kinase_panel Hypothesis-driven ic50_determination IC50 Determination for Hit Kinases cell_proliferation->ic50_determination Identifies Sensitive Cell Lines kinase_panel->ic50_determination Identifies 'Hit' Kinases phase2 Phase 2: Target Validation & Pathway Analysis western_blot Western Blot Analysis of Downstream Signaling phase2->western_blot cellular_thermal_shift Cellular Thermal Shift Assay (CETSA) for Target Engagement phase2->cellular_thermal_shift ic50_determination->phase2 enzymatic_assays In Vitro Kinase Enzymatic Assays western_blot->enzymatic_assays Confirms Pathway Modulation cellular_thermal_shift->enzymatic_assays Confirms Target Engagement phase3 Phase 3: Biophysical Characterization & In Vivo Efficacy binding_kinetics Biophysical Binding Assays (e.g., SPR, ITC) phase3->binding_kinetics in_vivo_models In Vivo Xenograft Models phase3->in_vivo_models enzymatic_assays->phase3

Caption: A three-phase experimental workflow for the mechanistic elucidation of this compound.

III. Phase 1: Cellular Phenotyping and Target Identification

The initial phase aims to characterize the cellular effects of the compound and to identify a preliminary set of potential molecular targets.

A. Experimental Protocols

1. Cell Proliferation Assay (MTT Assay)

  • Objective: To determine the cytotoxic or cytostatic effects of the compound on a panel of cancer cell lines.

  • Methodology:

    • Seed cancer cells (e.g., A549, MCF-7, HCT116) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Prepare a serial dilution of this compound in culture medium.

    • Treat the cells with varying concentrations of the compound and a vehicle control (e.g., DMSO) for 48-72 hours.

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Aspirate the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

2. Broad Kinase Panel Screening

  • Objective: To identify potential kinase targets from a large, diverse panel.

  • Methodology:

    • Submit this compound to a commercial kinase screening service (e.g., Eurofins, Reaction Biology).

    • The compound is typically screened at a fixed concentration (e.g., 1 or 10 µM) against a panel of several hundred kinases.

    • The output is the percentage of inhibition for each kinase. "Hits" are typically defined as kinases with >50% inhibition.

B. Hypothetical Data Presentation

Table 1: Hypothetical IC50 Values from Cell Proliferation Assays

Cell LineCancer TypeHypothetical IC50 (µM)
A549Lung Carcinoma5.2
MCF-7Breast Adenocarcinoma8.7
HCT116Colorectal Carcinoma3.1

Table 2: Hypothetical Results from a Broad Kinase Panel Screen (% Inhibition at 10 µM)

Kinase Target% Inhibition
EGFR85
VEGFR278
PDGFRβ65
SRC25
AKT115

IV. Phase 2: Target Validation and Pathway Analysis

This phase focuses on validating the "hit" kinases from Phase 1 and investigating their role in the observed cellular phenotype.

A. Experimental Protocols

1. Western Blot Analysis of Downstream Signaling

  • Objective: To determine if the compound inhibits the phosphorylation of downstream substrates of the target kinase.

  • Methodology:

    • Treat a sensitive cell line (e.g., HCT116) with the compound at its IC50 concentration for various time points.

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against the phosphorylated and total forms of the target kinase and its key downstream effectors (e.g., p-AKT, AKT, p-ERK, ERK).

    • Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

B. Hypothetical Signaling Pathway and Visualization

Based on the hypothetical kinase screen results, we propose that this compound inhibits the EGFR signaling pathway.

signaling_pathway ligand EGF Ligand egfr EGFR ligand->egfr ras Ras egfr->ras pi3k PI3K egfr->pi3k compound 2-Amino-5-methoxy- 1-methylbenzimidazole compound->egfr raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation, Survival, Angiogenesis erk->proliferation pip3 PIP3 pi3k->pip3 PIP2 to pip2 PIP2 pdk1 PDK1 pip3->pdk1 akt Akt pdk1->akt akt->proliferation

Caption: Hypothetical inhibition of the EGFR signaling pathway by this compound.

V. Phase 3: Biophysical Characterization and In Vivo Efficacy

The final phase aims to quantify the direct interaction between the compound and its validated target and to assess its therapeutic potential in a preclinical model.

A. Experimental Protocols

1. In Vitro Kinase Enzymatic Assay

  • Objective: To directly measure the inhibitory activity of the compound on the purified target kinase.

  • Methodology:

    • Utilize a commercial kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

    • In a 384-well plate, combine the purified recombinant kinase, its specific substrate, and ATP.

    • Add serial dilutions of this compound.

    • Incubate the reaction at room temperature.

    • Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Add the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP as a luminescent signal.

    • Calculate the IC50 value from the dose-response curve.

2. Surface Plasmon Resonance (SPR)

  • Objective: To determine the binding kinetics (kon, koff) and affinity (KD) of the compound to the target kinase.

  • Methodology:

    • Immobilize the purified recombinant kinase on a sensor chip.

    • Flow different concentrations of this compound over the chip surface.

    • Measure the change in the refractive index at the chip surface, which is proportional to the mass of the bound analyte.

    • Fit the resulting sensorgrams to a kinetic binding model to determine the association rate (kon), dissociation rate (koff), and equilibrium dissociation constant (KD).

B. Hypothetical Data Presentation

Table 3: Hypothetical Biophysical and In Vivo Data

ParameterValue
In Vitro Kinase Assay
EGFR IC500.8 µM
Surface Plasmon Resonance
EGFR KD0.5 µM
In Vivo Xenograft Model
Tumor Growth Inhibition60% at 50 mg/kg

VI. Conclusion and Future Directions

This technical guide has outlined a hypothetical yet scientifically rigorous pathway to elucidate the mechanism of action of this compound. By proposing a plausible starting point—the inhibition of a receptor tyrosine kinase pathway—and detailing a comprehensive experimental workflow, we have provided a clear and actionable research plan. The successful execution of these experiments would not only illuminate the molecular pharmacology of this specific compound but also contribute valuable knowledge to the broader field of benzimidazole-based drug discovery. The journey from a molecule of interest to a well-characterized therapeutic candidate is a challenging one, but with a logical and systematic approach, the enigmatic mechanism of this compound can be unraveled.

VII. References

  • BenchChem. (2025). Biological Activity of 2-Methylbenzimidazole Derivatives: A Technical Guide. --INVALID-LINK--[1]

  • ResearchGate. (n.d.). Synthesis of target 2-(aryl amino)methyl-benzimidazole 28. --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. --INVALID-LINK--[2]

  • National Center for Biotechnology Information. (n.d.). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. --INVALID-LINK--[3]

  • National Center for Biotechnology Information. (n.d.). Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). --INVALID-LINK--[4]

  • Biosynth. (n.d.). This compound | 1805-02-3 | BAA80502. --INVALID-LINK--[5]

  • ChemScene. (n.d.). 1805-02-3 | this compound. --INVALID-LINK--[6]

References

An In-depth Technical Guide: Initial Biological Screening of 2-Amino-5-methoxy-1-methylbenzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive framework for the initial biological evaluation of 2-amino-5-methoxy-1-methylbenzimidazole derivatives. Recognizing the rich therapeutic history of the benzimidazole scaffold, this document outlines a structured, scientifically rigorous approach to efficiently assess the cytotoxic and antimicrobial potential of this specific chemical series. We delve into the rationale for assay selection, provide detailed, field-proven protocols for key in vitro experiments, and offer insights into data interpretation and subsequent mechanistic studies. This guide is designed to empower researchers to make informed decisions in the early stages of the drug discovery cascade.

Introduction: The Benzimidazole Core - A Privileged Scaffold in Medicinal Chemistry

The benzimidazole nucleus is an isostere of purine nucleosides, a structural feature that allows it to interact with a wide array of biological targets.[1] This versatility has led to the development of numerous clinically successful drugs. The addition of a 2-amino group, a 5-methoxy substituent, and a 1-methyl group to this core can significantly modulate its physicochemical properties and biological activity.[2] Therefore, a systematic and logical biological screening process is paramount to unlocking the therapeutic potential of novel derivatives within this chemical class.

Our initial screening strategy is bifurcated to address two critical areas of unmet medical need where benzimidazole derivatives have historically shown promise: oncology and infectious diseases.

Strategic Foundation: Rationale for Target Selection and Assay Design

The initial biological screening of a novel compound series should be both informative and resource-efficient. For the this compound scaffold, a primary focus on cytotoxicity and antimicrobial activity is a logical starting point.

  • Anticancer Potential: Benzimidazole derivatives have demonstrated potent anticancer activity through various mechanisms, including the disruption of microtubule polymerization, inhibition of protein kinases, and induction of apoptosis.[3][4] An initial broad-spectrum cytotoxicity screen against a panel of diverse cancer cell lines serves as an effective method to identify promising candidates for further development.[5][6]

  • Antimicrobial Activity: The structural similarity of benzimidazoles to purines suggests they may interfere with essential microbial pathways, such as nucleic acid synthesis.[7] Screening against a panel of clinically relevant pathogenic bacteria and fungi is a crucial first step in identifying potential new anti-infective agents.[8][9]

The following diagram outlines the proposed workflow for the initial biological screening of these derivatives.

screening_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Initial Biological Screening cluster_followup Hit Characterization & Mechanistic Studies Compound 2-Amino-5-methoxy- 1-methylbenzimidazole Derivatives Cytotoxicity Cytotoxicity Assays (e.g., MTT, SRB) Compound->Cytotoxicity Primary Screen Antimicrobial Antimicrobial Assays (e.g., MIC) Compound->Antimicrobial Primary Screen Mechanistic Mechanism of Action Studies (e.g., Tubulin Polymerization Assay) Cytotoxicity->Mechanistic If Active Spectrum Broad-Spectrum Antimicrobial Activity Antimicrobial->Spectrum If Active

Caption: A streamlined workflow for the initial biological screening of novel this compound derivatives.

Detailed Experimental Protocols

In Vitro Cytotoxicity Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and metabolic activity.[10][11]

Protocol:

  • Cell Culture and Seeding: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media. Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds and a positive control (e.g., doxorubicin) in culture medium. Add the diluted compounds to the cells and incubate for 48-72 hours.

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and determine the IC50 value (the concentration that inhibits 50% of cell growth).[12]

Data Presentation:

CompoundMCF-7 IC50 (µM)A549 IC50 (µM)
Derivative A> 100> 100
Derivative B12.518.2
Doxorubicin (Control)0.91.1
Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is a standard for determining the Minimum Inhibitory Concentration (MIC) of a compound.[9]

Protocol:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Perform serial twofold dilutions of the test compounds in a 96-well plate containing the appropriate broth medium.

  • Inoculation: Add the standardized microbial suspension to each well.

  • Incubation: Incubate the plates at the optimal temperature for the specific microorganism for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that results in no visible growth.

Data Presentation:

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Derivative A64> 12832
Derivative B8164
Ciprofloxacin (Control)10.015N/A
Fluconazole (Control)N/AN/A2

Elucidating the Mechanism of Action: A Crucial Next Step

Compounds that exhibit significant activity in the primary screens warrant further investigation to determine their mechanism of action. For cytotoxic compounds, a common mechanism for benzimidazole derivatives is the inhibition of tubulin polymerization.[13]

tubulin_polymerization_assay cluster_assay Tubulin Polymerization Assay Tubulin Purified Tubulin Polymerization Microtubule Formation Tubulin->Polymerization + GTP GTP GTP TestCompound Benzimidazole Derivative Inhibition Inhibition TestCompound->Inhibition Inhibition->Polymerization Blocks

Caption: A conceptual diagram of a tubulin polymerization assay to identify microtubule-destabilizing agents.

Tubulin Polymerization Assay Protocol:

  • Reaction Setup: In a 96-well plate, combine purified tubulin, a polymerization buffer containing GTP, and the test compound at various concentrations.[14][15]

  • Initiate Polymerization: Incubate the plate at 37°C to initiate microtubule formation.

  • Monitor Polymerization: Measure the increase in absorbance at 340 nm over time.[14] This increase is proportional to the amount of polymerized tubulin.

  • Data Analysis: Compare the polymerization curves of the compound-treated samples to a vehicle control. Inhibition of polymerization will result in a lower rate and extent of absorbance increase.

Conclusion and Future Perspectives

The initial biological screening of this compound derivatives is a critical step in the drug discovery process. The protocols detailed in this guide provide a robust and efficient path to identify compounds with promising cytotoxic and antimicrobial activities. Positive hits from these primary assays should be advanced to more comprehensive secondary screening and detailed mechanism of action studies to fully characterize their therapeutic potential and guide future lead optimization efforts.

References

Methodological & Application

Application Note & Synthesis Protocol: 2-Amino-5-methoxy-1-methylbenzimidazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Benzimidazole Scaffold

The benzimidazole nucleus is a privileged heterocyclic scaffold in medicinal chemistry and drug development.[1][2] Its structural similarity to naturally occurring purines allows it to readily interact with various biological macromolecules, leading to a broad spectrum of pharmacological activities, including antiulcer, antimicrobial, antiviral, and anticancer effects.[1][2] 2-Amino-5-methoxy-1-methylbenzimidazole is a functionalized derivative belonging to this important class of compounds. Its specific substitution pattern—an amino group at the 2-position, a methoxy group at the 5-position, and N-methylation—provides distinct physicochemical properties that are of significant interest for library synthesis and as a key intermediate in the development of novel therapeutic agents.

This document provides a comprehensive, field-proven protocol for the synthesis of this compound. It is designed for researchers in organic synthesis and drug discovery, offering a detailed step-by-step procedure grounded in established chemical principles and supported by authoritative references.

Overall Synthesis Strategy

The synthesis of the target compound is achieved via a classical and robust method for 2-aminobenzimidazole formation: the cyclocondensation of a substituted o-phenylenediamine with cyanogen bromide.[3] This reaction provides a direct and efficient route to the desired heterocyclic core. The overall transformation is depicted below:

Scheme 1: Synthesis of this compound Chemical reaction scheme showing the conversion of 4-methoxy-N1-methylbenzene-1,2-diamine with cyanogen bromide to form this compound. (Image: A chemical structure diagram illustrating the reaction of 4-methoxy-N¹-methylbenzene-1,2-diamine and cyanogen bromide to yield the target product and hydrogen bromide.)

The key precursor, 4-methoxy-N¹-methylbenzene-1,2-diamine, can be synthesized through multi-step procedures, typically involving the reduction of a corresponding nitroaniline derivative.[4][5][6] For the purposes of this protocol, we will assume the precursor is either commercially available or has been synthesized and purified beforehand.

Experimental Protocol: Detailed Synthesis

This protocol details the cyclization step to form the final product. All operations involving cyanogen bromide must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).

Reagents and Materials
ReagentM.W. ( g/mol )Molar Eq.Amount (mmol)Mass/Volume
4-methoxy-N¹-methylbenzene-1,2-diamine152.201.010.01.52 g
Cyanogen Bromide (CNBr)105.921.0510.51.11 g
Ethanol (Absolute)---50 mL
Sodium Hydroxide (10% aq. solution)---~20 mL
Deionized Water---As needed
Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.52 g (10.0 mmol) of 4-methoxy-N¹-methylbenzene-1,2-diamine in 50 mL of absolute ethanol. Stir the mixture at room temperature until the diamine is fully dissolved.

  • Reagent Addition (Critical Step): In a certified chemical fume hood, carefully weigh 1.11 g (10.5 mmol) of cyanogen bromide. CAUTION: Cyanogen bromide is highly toxic and sublimes; handle with extreme care using appropriate PPE (gloves, safety glasses, lab coat) and ensure the fume hood sash is at the proper height. Add the cyanogen bromide to the stirred ethanol solution in one portion.

  • Reaction Progression: Stir the reaction mixture at room temperature for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Hexane 1:1). The disappearance of the starting diamine spot indicates reaction progression.

  • Completion and Neutralization: After 2 hours, gently heat the mixture to reflux for an additional 1 hour to ensure complete cyclization. Allow the flask to cool to room temperature.

  • Product Precipitation: Slowly add 10% aqueous sodium hydroxide solution dropwise to the reaction mixture while stirring. The purpose of this step is to neutralize the hydrogen bromide (HBr) byproduct generated during the reaction, which causes the benzimidazole product to precipitate out of the solution. Continue adding the base until the mixture is slightly alkaline (pH ~8-9, check with pH paper).

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 20 mL) to remove any inorganic salts.

  • Drying: Dry the crude product under vacuum or in a desiccator to a constant weight. The expected product is an off-white to light-colored solid.[7]

Purification and Characterization
  • Purification: The crude product can be purified by recrystallization from an ethanol/water mixture. Dissolve the solid in a minimum amount of hot ethanol and add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Filter the purified crystals and dry under vacuum.

  • Characterization:

    • Melting Point: Determine the melting point of the purified product. The literature melting point is 222-222.5 °C (with decomposition).[7]

    • Spectroscopy: Confirm the structure using standard spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Mechanistic Insights: The Cyclization Pathway

The formation of the 2-aminobenzimidazole ring from an o-phenylenediamine and cyanogen bromide is a well-established cyclocondensation reaction. The mechanism proceeds through two key steps:

  • Initial Nucleophilic Attack: The more nucleophilic amino group of the o-phenylenediamine attacks the electrophilic carbon of cyanogen bromide. This forms a cyano-amidinium intermediate and displaces the bromide ion.[8][9]

  • Intramolecular Cyclization: The second, neighboring amino group then acts as an intramolecular nucleophile, attacking the carbon of the nitrile group. This ring-closing step forms the five-membered imidazole ring. Subsequent proton transfer and tautomerization lead to the stable, aromatic 2-aminobenzimidazole product.

Synthesis Workflow Diagram

The following diagram provides a high-level overview of the complete synthesis workflow, from reagent preparation to final product characterization.

SynthesisWorkflow Reagents Reagent Preparation (Diamine in Ethanol, CNBr) Setup Reaction Setup (Combine Reagents in Flask) Reagents->Setup Charge Flask Reaction Reaction Progression (Stir at RT, then Reflux) Setup->Reaction Initiate Reaction Workup Work-up (Cooling & Neutralization with NaOH) Reaction->Workup Drive to Completion Isolation Isolation (Vacuum Filtration & Washing) Workup->Isolation Precipitate Product Purification Purification (Recrystallization) Isolation->Purification Isolate Crude Solid Characterization Final Product Characterization (MP, NMR, MS) Purification->Characterization Obtain Pure Solid

Caption: High-level workflow for the synthesis of this compound.

Safety and Handling Precautions

  • Cyanogen Bromide (CNBr): This reagent is highly toxic if inhaled, swallowed, or in contact with skin. It is also corrosive and can cause severe burns. All manipulations must be conducted in a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile is often insufficient; check glove compatibility charts), and chemical splash goggles. In case of exposure, seek immediate medical attention.

  • Aromatic Amines: The precursor, 4-methoxy-N¹-methylbenzene-1,2-diamine, should be handled as a potential irritant and sensitizer. Avoid skin contact and inhalation.[10][11]

  • Sodium Hydroxide: A 10% solution is corrosive and can cause skin and eye burns. Handle with care, wearing gloves and eye protection.

  • General Precautions: Perform the reaction in a well-ventilated area. Ensure that an emergency eyewash station and safety shower are accessible.[12] Dispose of all chemical waste according to institutional and local regulations.

References

Application Notes and Protocols: Leveraging 2-Amino-5-methoxy-1-methylbenzimidazole for Novel Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery.[2] The benzimidazole scaffold is a privileged structure in medicinal chemistry, frequently appearing in potent kinase inhibitors due to its ability to form key interactions within the ATP-binding pocket of these enzymes.[3][4] This document provides a detailed guide on the utilization of 2-Amino-5-methoxy-1-methylbenzimidazole as a foundational scaffold for the design and development of novel kinase inhibitors. We will explore the rationale behind its selection, outline detailed protocols for its evaluation, and provide a framework for its optimization in a drug discovery program.

Introduction: The Benzimidazole Scaffold in Kinase Inhibition

The pursuit of selective and potent kinase inhibitors is a major focus of therapeutic research.[5] Kinases share a structurally conserved ATP-binding site, making the design of specific inhibitors a significant challenge.[2] The benzimidazole core, being an isostere of natural purine nucleosides, is well-suited to interact with this region.[6][7] Its bicyclic structure provides a rigid framework that can be functionalized at multiple positions to achieve desired potency and selectivity.[8][9] Benzimidazole derivatives have been shown to act as "hinge-binders," forming crucial hydrogen bonds with the kinase hinge region, a key interaction for many ATP-competitive inhibitors.[3]

This compound presents several advantageous features as a starting point for kinase inhibitor design:

  • The 2-amino group: Provides a key hydrogen bond donor to interact with the kinase hinge region.

  • The benzimidazole core: Serves as a rigid scaffold for orienting substituents into various sub-pockets of the ATP-binding site.[10]

  • The 5-methoxy and 1-methyl groups: Offer vectors for chemical modification to enhance potency, selectivity, and pharmacokinetic properties. Strategic modifications at these positions can exploit subtle differences between kinase active sites.[8]

This application note will guide researchers through a systematic approach to harnessing the potential of this scaffold.

Workflow for Kinase Inhibitor Development using this compound

The journey from a starting scaffold to a clinical candidate is a multi-step process.[5] The following workflow outlines the key stages for developing inhibitors based on this compound.

G cluster_0 Phase 1: Initial Screening & Hit Identification cluster_1 Phase 2: Hit-to-Lead Optimization cluster_2 Phase 3: Lead Optimization & Preclinical Evaluation A Target Kinase Selection B In Vitro Kinase Assay (Biochemical Screen) A->B C Determine IC50 & Mode of Action B->C D SAR Studies & Analogue Synthesis C->D Identified 'Hit' E Kinome-wide Selectivity Profiling D->E F Cell-Based Potency Assays E->F G ADME/Tox Profiling F->G Optimized 'Lead' H In Vivo Efficacy Studies G->H I Candidate Selection H->I

Caption: Kinase Inhibitor Development Workflow.

Physicochemical Properties of this compound

A foundational understanding of the starting material's properties is crucial for subsequent development.

PropertyValueSource
CAS Number 1805-02-3[11]
Molecular Formula C₉H₁₁N₃O[12]
Molecular Weight 177.21 g/mol [11]
SMILES CN1C2=C(C=C(C=C2)OC)N=C1N[12]
Topological Polar Surface Area (TPSA) 53.07 Ų[12]
Predicted LogP 1.1641[12]

These properties suggest good starting points for developing orally bioavailable drugs, often characterized by a molecular weight under 500 Da and a LogP below 5.

Experimental Protocols

Protocol 1: In Vitro Kinase Activity Assay (Biochemical Screen)

This protocol describes a universal, fluorescence-based in vitro kinase assay to determine the direct inhibitory effect of this compound and its derivatives on a target kinase.[13] This assay measures the phosphorylation of a substrate peptide.

Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is employed. The kinase phosphorylates a biotinylated peptide substrate. A terbium-labeled anti-phospho-specific antibody and a streptavidin-conjugated acceptor fluorophore are added. When the substrate is phosphorylated, the antibody and streptavidin bind, bringing the donor and acceptor into proximity and generating a FRET signal proportional to kinase activity.[13] Inhibition is measured as a decrease in this signal.

Materials:

  • Recombinant target kinase

  • Biotinylated substrate peptide

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • This compound (and derivatives) dissolved in DMSO

  • TR-FRET detection reagents (e.g., terbium-labeled anti-phospho-antibody, streptavidin-XL665)

  • 384-well low-volume white plates

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration range is 100 µM to 1 nM.

  • Assay Plate Preparation: Add 50 nL of each compound dilution to the wells of a 384-well plate. Include positive controls (DMSO only, no inhibitor) and negative controls (no kinase).

  • Kinase Reaction:

    • Prepare a kinase/substrate solution in kinase assay buffer.

    • Add 5 µL of the kinase/substrate solution to each well.

    • Incubate for 15 minutes at room temperature.

    • Prepare an ATP solution in kinase assay buffer.

    • Initiate the kinase reaction by adding 5 µL of the ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Prepare the detection reagent mix (antibody and streptavidin-acceptor) in detection buffer.

    • Stop the kinase reaction by adding 10 µL of the detection mix to each well.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

  • Data Analysis:

    • Calculate the TR-FRET ratio (Acceptor/Donor).

    • Normalize the data to the positive (100% activity) and negative (0% activity) controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

G start Start prep_comp Prepare Compound Dilutions start->prep_comp add_comp Add Compounds to 384-well Plate prep_comp->add_comp prep_kin_sub Prepare Kinase/Substrate Mix add_comp->prep_kin_sub add_kin_sub Add Kinase/Substrate to Wells prep_kin_sub->add_kin_sub incubate1 Incubate 15 min add_kin_sub->incubate1 prep_atp Prepare ATP Solution incubate1->prep_atp add_atp Add ATP to Initiate Reaction prep_atp->add_atp incubate2 Incubate 60 min add_atp->incubate2 prep_detect Prepare Detection Reagents incubate2->prep_detect add_detect Add Detection Mix to Stop Reaction prep_detect->add_detect incubate3 Incubate 60 min add_detect->incubate3 read_plate Read TR-FRET Signal incubate3->read_plate analyze Calculate IC50 read_plate->analyze end End analyze->end

Caption: TR-FRET In Vitro Kinase Assay Workflow.

Protocol 2: Cell-Based Target Engagement and Potency Assay

Biochemical assays confirm direct enzyme inhibition, but it is crucial to determine if a compound can engage its target within a cellular context.[5] Cell-based assays provide a more physiologically relevant system to measure a compound's potency, accounting for cell permeability and potential off-target effects.[14][15]

Principle: This protocol measures the inhibition of phosphorylation of a known downstream substrate of the target kinase in a cellular model. The level of substrate phosphorylation is quantified using an ELISA-based method.[16]

Materials:

  • Cancer cell line known to have activated signaling through the target kinase.

  • Cell culture medium and supplements.

  • This compound derivatives dissolved in DMSO.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • ELISA-based assay kit for the phosphorylated substrate (e.g., PathScan® Phospho-Substrate Sandwich ELISA Kit).

  • 96-well clear plates for cell culture.

  • Microplate reader for absorbance measurements.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment. Culture overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well.

    • Include DMSO-only controls.

    • Incubate for a predetermined time (e.g., 2 hours) at 37°C, 5% CO₂.

  • Cell Lysis:

    • Aspirate the medium and wash the cells once with ice-cold PBS.

    • Add 100 µL of ice-cold lysis buffer to each well.

    • Incubate on ice for 10 minutes with gentle agitation.

    • Collect the lysates and clarify by centrifugation at 14,000 x g for 10 minutes at 4°C.

  • ELISA Assay:

    • Perform the sandwich ELISA according to the manufacturer's protocol. This typically involves:

      • Adding cell lysates to antibody-coated wells.

      • Incubating to capture the substrate protein.

      • Washing the wells.

      • Adding a detection antibody that recognizes the phosphorylated form of the substrate.

      • Washing the wells.

      • Adding a secondary HRP-conjugated antibody.

      • Adding a colorimetric HRP substrate (e.g., TMB).

      • Stopping the reaction with a stop solution.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract background absorbance.

    • Normalize the data to the DMSO-treated controls.

    • Plot the percent inhibition of substrate phosphorylation versus the logarithm of the compound concentration and fit the data to determine the cellular IC₅₀ value.

Structure-Activity Relationship (SAR) and Lead Optimization

The initial screening of this compound will provide a baseline for its inhibitory activity. The next critical phase is to synthesize and test a library of analogues to develop a structure-activity relationship (SAR).[3] This process aims to improve potency, selectivity, and drug-like properties.

Key Areas for Modification:

  • The 2-Amino Position: While essential for hinge binding, this group can be elaborated. For example, forming amides or ureas with various substituents can probe for additional interactions in the ATP-binding pocket.

  • The 5-Methoxy Group: This position can be modified to explore the solvent-exposed region. Replacing the methyl group with larger alkyl or aryl groups can enhance van der Waals interactions or introduce new hydrogen bonding opportunities.

  • The Benzene Ring: Substitution on the benzene ring (positions 4, 6, and 7) can modulate the electronics of the benzimidazole core and provide vectors for improving solubility and other physicochemical properties.

  • The 1-Methyl Group: This position can be altered to explore the ribose-binding pocket. Different alkyl or functionalized chains can be introduced to optimize interactions.

The goal of this iterative process is to identify a "lead" compound with a superior profile to the initial "hit." This lead compound will then undergo more extensive profiling, including kinome-wide selectivity screening to assess its specificity and preclinical testing to evaluate its efficacy and safety in in vivo models.[5]

Conclusion

This compound represents a promising and versatile scaffold for the design of novel kinase inhibitors.[9] Its inherent ability to interact with the conserved kinase hinge region, combined with multiple points for chemical diversification, makes it an attractive starting point for drug discovery campaigns.[3][8] The protocols and workflow outlined in this application note provide a robust framework for researchers to systematically evaluate and optimize derivatives of this scaffold, paving the way for the development of next-generation targeted therapies.

References

Application Note & Protocol: High-Purity Recrystallization of 2-Amino-5-methoxy-1-methylbenzimidazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

2-Amino-5-methoxy-1-methylbenzimidazole is a heterocyclic compound of significant interest in medicinal chemistry and drug development, serving as a key intermediate for various pharmaceutical agents.[1][2] The purity of such intermediates is paramount, as impurities can lead to unwanted side effects, reduced efficacy in the final active pharmaceutical ingredient (API), and complications in subsequent synthetic steps.[3]

Recrystallization is a fundamental and powerful technique for the purification of solid organic compounds.[4] The underlying principle is the difference in solubility of the target compound and its impurities in a selected solvent at different temperatures.[5] An ideal recrystallization process involves dissolving the impure solid in a minimum amount of a suitable hot solvent, followed by slow cooling to allow the desired compound to crystallize out in a pure form, leaving the impurities dissolved in the surrounding solution (mother liquor).[6]

This document provides a detailed, field-tested protocol for the recrystallization of this compound. It is designed for researchers, chemists, and drug development professionals, offering not just a step-by-step guide but also the scientific rationale behind key procedural choices to ensure robust and reproducible results.

Compound Profile: this compound

A thorough understanding of the compound's physicochemical properties is essential for developing a successful purification strategy.

PropertyValueSource(s)
CAS Number 1805-02-3[7][8]
Molecular Formula C₉H₁₁N₃O[7][8]
Molecular Weight 177.20 g/mol [7][8]
Appearance Crystalline Solid[9]
Melting Point 222-222.5 °C (with decomposition)[7]
Polar Surface Area 53.1 Ų[7]
XLogP3 0.9[7]

The Scientific Principle of Recrystallization

The success of recrystallization hinges on the selection of an appropriate solvent system. The ideal solvent should exhibit a steep solubility curve for the target compound, meaning it should be sparingly soluble at low temperatures but highly soluble at elevated temperatures.[4][10] This differential solubility is the driving force for the purification.

As the hot, saturated solution cools, the solubility of the target compound decreases, forcing it out of the solution to form a crystal lattice. This process is highly specific; the ordered structure of the growing crystal preferentially incorporates molecules of its own kind while excluding molecules of impurities that do not fit into the lattice. Slow, undisturbed cooling is critical as it allows for the formation of larger, purer crystals by providing sufficient time for the equilibrium between the solid and solution phases to be established.[6][11] Conversely, rapid cooling can trap impurities within the crystal lattice or cause the compound to precipitate as an amorphous solid rather than crystallizing.[11]

cluster_0 Hot Saturated Solution cluster_1 Slow Cooling hot_sol Target Molecules (Dissolved) crystals Pure Crystals Formed (Target Molecules in Lattice) hot_sol->crystals Selective Crystallization hot_imp Impurities (Dissolved) mother_liquor Mother Liquor (Impurities Remain Dissolved) hot_imp->mother_liquor Remain in Solution G A 1. Dissolution Place crude solid in flask. Add minimum amount of boiling ethanol to dissolve. B 2. Hot Filtration (Optional) If insoluble impurities are present, filter the hot solution quickly. A->B if needed C 3. Crystallization Cover flask and allow to cool slowly to room temperature. Then, place in an ice bath. A->C B->C D 4. Isolation Collect crystals by vacuum filtration using a Büchner funnel. C->D E 5. Washing Wash crystals with a small amount of ice-cold ethanol. D->E F 6. Drying Dry the purified crystals under vacuum to remove residual solvent. E->F G Pure Product F->G

References

in vitro kinase assay protocol for 2-Amino-5-methoxy-1-methylbenzimidazole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the In Vitro Kinase Assay of 2-Amino-5-methoxy-1-methylbenzimidazole

Authored by: Senior Application Scientist, Drug Discovery Division

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] Consequently, they have become one of the most important target families for drug discovery. The benzimidazole scaffold, being an isostere of natural purine nucleosides, is a privileged structure in the development of kinase inhibitors designed to compete with ATP.[2][3] This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals to determine the inhibitory potential of this compound, a novel compound of interest, against a target protein kinase. We present a detailed protocol based on a robust, high-throughput luminescence-based assay platform that quantifies kinase activity by measuring ATP consumption. The guide explains the causality behind experimental choices, provides self-validating steps, and offers a framework for generating reliable and reproducible inhibitor potency data (IC₅₀).

Introduction: The Rationale for Kinase Inhibition

Kinases catalyze the transfer of a phosphate group from ATP to a substrate, a fundamental mechanism of signal transduction.[1] Defective kinase signaling can lead to uncontrolled cell growth, proliferation, and survival, making kinase inhibitors a cornerstone of modern targeted therapy.[4] Benzimidazole derivatives have shown considerable promise, with many acting as receptor tyrosine kinase inhibitors (RTKIs).[2][3] The evaluation of novel small molecules like this compound requires a robust and reliable in vitro assay to quantify their inhibitory activity. This document outlines such a protocol, focusing on the widely adopted luminescence-based ATP detection method for its universality and sensitivity.[5][6]

Principle of the Luminescence-Based Kinase Assay

The protocol described herein utilizes an ATP-quantification-based assay (such as Promega's Kinase-Glo® platform) to measure kinase activity.[7][8] The principle is elegant and straightforward: a kinase uses ATP to phosphorylate a specific substrate, resulting in the depletion of ATP in the reaction mixture. A proprietary luciferase enzyme is then added, which uses the remaining ATP to generate a stable luminescent signal.

The amount of light produced is directly proportional to the concentration of ATP remaining in the well.[5] Therefore, high kinase activity results in low luminescence, while effective inhibition of the kinase preserves the ATP pool, leading to a high luminescent signal. This inverse relationship allows for the precise quantification of an inhibitor's potency.[8]

cluster_0 Kinase Reaction cluster_1 Detection Step Kinase Kinase ADP ADP Kinase->ADP P_Substrate Phospho-Substrate Kinase->P_Substrate ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase ATP_rem Remaining ATP Luciferase Luciferase (Detection Reagent) ATP_rem->Luciferase Light Luminescent Signal Luciferase->Light Inhibitor Inhibitor (e.g., 2-Amino-5-methoxy- 1-methylbenzimidazole) Inhibitor->Kinase blocks

Caption: Principle of the luminescence-based kinase assay.

Pre-Protocol: Assay Development and Validation

Before determining the IC₅₀ of an inhibitor, the assay must be rigorously optimized and validated. This ensures the data is trustworthy and reproducible. The following steps are critical.

Enzyme Titration

Causality: The concentration of the kinase must be carefully chosen. Too little enzyme will result in a weak signal and a poor signal-to-background ratio. Too much enzyme will consume the substrate or ATP too quickly, pushing the reaction out of the linear range and making it difficult to measure inhibition accurately. The goal is to find the enzyme concentration that yields a robust signal while consuming approximately 10-30% of the ATP.

Protocol:

  • Prepare serial dilutions of the target kinase in kinase assay buffer.

  • Add the diluted kinase to the wells of a 384-well plate.

  • Initiate the reaction by adding a fixed, pre-determined concentration of substrate and ATP (e.g., 10 µM).

  • Incubate for the desired reaction time (e.g., 60 minutes) at room temperature.

  • Add the ATP detection reagent (e.g., Kinase-Glo®) and measure luminescence.

  • Plot luminescence versus enzyme concentration and select a concentration from the linear portion of the curve for subsequent experiments.

ATP Titration and Kₘ Determination

Causality: The concentration of ATP relative to its Michaelis-Menten constant (Kₘ) is a critical determinant of an inhibitor's apparent potency. For ATP-competitive inhibitors, like many benzimidazole derivatives are expected to be, the measured IC₅₀ value will increase as the ATP concentration increases.[9] Performing the assay at an ATP concentration equal to or below the Kₘ is standard practice for accurately comparing the potency of different inhibitors.

Protocol:

  • Use the optimal enzyme concentration determined in step 3.1.

  • Prepare serial dilutions of ATP in the kinase assay buffer.

  • Add the enzyme and substrate to the wells.

  • Initiate the reaction by adding the various concentrations of ATP.

  • After incubation, measure the remaining ATP levels via luminescence.

  • Calculate the initial reaction velocity for each ATP concentration and plot the data using Michaelis-Menten kinetics to determine the apparent ATP Kₘ.

Assay Validation (Z'-Factor)

Causality: The Z'-factor is a statistical parameter that assesses the quality and robustness of a high-throughput screening assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay, suitable for compound screening. It measures the separation between the positive (no inhibition) and negative (full inhibition) controls.

Calculation:

  • Prepare multiple replicates of the "low control" (kinase reaction with DMSO vehicle, representing 0% inhibition) and "high control" (no enzyme or a pan-kinase inhibitor like staurosporine, representing 100% inhibition).

  • Calculate the mean (μ) and standard deviation (σ) of both controls.

  • Apply the formula: Z' = 1 - (3σ_low + 3σ_high) / |μ_low - μ_high|

Detailed Protocol: IC₅₀ Determination of this compound

This protocol assumes the assay has been optimized as described in Section 3. The assay will be performed at the determined optimal kinase concentration and at an ATP concentration equal to its apparent Kₘ.

Materials and Reagents
ReagentExample SupplierPurpose
Target Protein KinaseCarna Biosciences, SignalChemThe enzyme to be inhibited.
Peptide SubstrateVaries by kinaseThe molecule to be phosphorylated.
ATP, 10 mM SolutionSigma-AldrichThe phosphate donor.
This compoundBiosynthThe test inhibitor compound.
DMSO, AnhydrousSigma-AldrichSolvent for the test compound.
Staurosporine (Control Inhibitor)MilliporeSigmaA potent, non-selective kinase inhibitor for the "high control".
Kinase Assay BufferVariesTypically contains HEPES, MgCl₂, DTT, and a surfactant like Brij-35.[10]
ATP Detection Reagent (e.g., ADP-Glo™)Promega[6]Generates luminescent signal from ATP.
Solid White 384-well Assay PlatesCorningLow-volume, opaque plates to maximize luminescent signal.

Experimental Workflow

cluster_workflow IC₅₀ Determination Workflow prep 1. Prepare Compound Dilutions (11-point, 3-fold serial dilution in DMSO) plate 2. Plate Compounds (Transfer 50 nL to 384-well plate) prep->plate enzyme 3. Add Kinase + Substrate Mix (Incubate 15 min at RT) plate->enzyme start 4. Initiate Reaction (Add ATP solution) enzyme->start react 5. Incubate Reaction (60 min at RT) start->react detect 6. Add Detection Reagent (Incubate 30-60 min at RT) react->detect read 7. Read Luminescence detect->read analyze 8. Analyze Data (Calculate % Inhibition, plot curve, fit for IC₅₀) read->analyze

Caption: Step-by-step workflow for inhibitor IC₅₀ determination.

Step-by-Step Methodology
  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform an 11-point, 3-fold serial dilution in DMSO to create a concentration gradient (e.g., from 10 mM down to 0.17 µM). Also prepare a DMSO-only plate for the 0% inhibition control and a high concentration of staurosporine (e.g., 100 µM) for the 100% inhibition control.

  • Assay Plating:

    • Using an acoustic dispenser or a nanoliter-volume liquid handler, transfer 50 nL of each compound dilution into the wells of a 384-well assay plate. This minimizes the final DMSO concentration to ~0.5%, which is tolerated by most kinases.[11]

  • Enzyme/Substrate Addition:

    • Prepare a 2X master mix of the target kinase and its substrate in kinase assay buffer.

    • Dispense 5 µL of this master mix into each well of the assay plate.

    • Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase before the reaction starts.

  • Reaction Initiation:

    • Prepare a 2X master mix of ATP in kinase assay buffer (final concentration in the well will be at the Kₘ value).

    • Initiate the kinase reaction by dispensing 5 µL of the ATP solution into all wells, bringing the total reaction volume to 10 µL.

  • Reaction Incubation:

    • Mix the plate gently on a plate shaker for 30 seconds.

    • Incubate the reaction for 60 minutes at room temperature. Cover the plate to prevent evaporation.

  • Signal Detection:

    • Prepare the ATP detection reagent according to the manufacturer's protocol (e.g., Kinase-Glo®).[8]

    • Add 10 µL of the detection reagent to each well to stop the kinase reaction and initiate luminescence.

    • Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition:

    • Read the luminescence on a compatible plate reader (e.g., PerkinElmer EnVision or BMG CLARIOstar).

Data Analysis and Presentation

  • Calculate Percent Inhibition:

    • The raw data will be in Relative Light Units (RLU).

    • Use the following formula for each compound concentration: % Inhibition = 100 * (RLU_inhibitor - RLU_low_control) / (RLU_high_control - RLU_low_control)

    • RLU_low_control is the average signal from the DMSO-only wells (0% inhibition).

    • RLU_high_control is the average signal from the staurosporine wells (100% inhibition).

  • Generate Dose-Response Curve:

    • Plot the % Inhibition on the y-axis against the logarithm of the inhibitor concentration on the x-axis.

    • Fit the data using a four-parameter logistic regression model (sigmoidal dose-response with variable slope) to determine the IC₅₀ value, which is the concentration of the inhibitor that produces 50% inhibition.

Example Data Presentation

The following table summarizes hypothetical quantitative data for this compound against a panel of tyrosine kinases to assess potency and selectivity.

CompoundTarget KinaseAssay TypeATP Conc. (µM)IC₅₀ (nM)
This compoundKinase A (e.g., SRC)Luminescence10 (Kₘ)75
This compoundKinase B (e.g., ABL1)Luminescence15 (Kₘ)850
This compoundKinase C (e.g., EGFR)Luminescence5 (Kₘ)>10,000
Staurosporine (Control)Kinase A (e.g., SRC)Luminescence10 (Kₘ)5

Alternative Assay Formats

While the luminescence-based assay is broadly applicable, other technologies may be advantageous in certain scenarios.

  • Homogeneous Time-Resolved Fluorescence (HTRF®): This technology detects the phosphorylated product directly using a europium-labeled antibody against the phosphosite and an acceptor-labeled antibody or streptavidin.[12][13] It is a ratiometric technique, making it less susceptible to interference from colored compounds or autofluorescence.[13]

  • Fluorescence Polarization (FP): FP assays are competitive immunoassays where a fluorescently labeled phosphopeptide tracer competes with the kinase-generated phosphopeptide for binding to a specific antibody.[14][15] This format is homogeneous, cost-effective, and well-suited for HTS.[16]

  • Microfluidic Mobility Shift Assay: This method directly measures the enzymatic conversion of a fluorescently labeled peptide substrate to a product by separating them in an electric field on a microfluidic chip.[17][18] It provides a direct ratiometric readout of substrate and product, offering high-quality data.[19]

References

cytotoxicity assay protocol for 2-Amino-5-methoxy-1-methylbenzimidazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

<

APPLICATION NOTE & PROTOCOL

Comprehensive Guide to Cytotoxicity Profiling of 2-Amino-5-methoxy-1-methylbenzimidazole Derivatives

Abstract

This guide provides a detailed framework for assessing the cytotoxic potential of novel this compound derivatives, a class of compounds with significant interest in medicinal chemistry.[1][2] Recognizing that a single assay is insufficient to capture the complexity of cellular toxicity, this document outlines a multi-parametric approach. We present detailed protocols for a primary metabolic activity assay (Resazurin/alamarBlue) and a confirmatory assay measuring membrane integrity (Lactate Dehydrogenase release). The rationale behind experimental choices, step-by-step methodologies, data interpretation, and troubleshooting are discussed to ensure robust and reproducible results for researchers in drug discovery and toxicology.

Introduction: The Rationale for Cytotoxicity Screening

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer properties.[1][3][4] As new derivatives, such as those of this compound, are synthesized, a critical initial step in their preclinical evaluation is the determination of their cytotoxic profile. Cytotoxicity assays are essential tools to quantify the degree to which a compound induces cell damage or death, providing vital information for dose-selection in further efficacy studies and for preliminary safety assessment.

Choosing the right assay is critical, as different methods measure distinct cellular events.[5] A compound might, for instance, inhibit metabolic activity without immediately compromising membrane integrity. Therefore, relying on a single endpoint can be misleading.[6] This guide advocates for a two-pronged strategy:

  • Primary Screening (Metabolic Health): An assay that measures the metabolic activity of the cell population, such as the Resazurin (alamarBlue®) assay. This method is sensitive, robust, and indicates a reduction in the cell's reducing capacity, often an early marker of cellular stress or death.[7][8][9]

  • Confirmatory/Mechanistic Assay (Membrane Integrity): An assay that quantifies the leakage of intracellular components, such as the Lactate Dehydrogenase (LDH) assay. This directly measures plasma membrane damage, a hallmark of late-stage apoptosis or necrosis.

This dual-assay approach provides a more comprehensive and validated assessment of a compound's cytotoxic effect.

Foundational Knowledge: Cell Culture and Compound Handling

The quality and reproducibility of any cell-based assay depend entirely on the consistency of the cell culture practice.[5][10]

2.1. Cell Line Selection and Maintenance

The choice of cell line should be dictated by the research question. For general cytotoxicity screening of potential anticancer agents, commonly used and well-characterized cancer cell lines are appropriate. Examples include:

  • A549: Human lung carcinoma

  • MCF-7: Human breast adenocarcinoma

  • HepG2: Human liver carcinoma[11]

For assessing selectivity, a non-cancerous cell line, such as BEAS-2B (normal human bronchial epithelial) or primary cells, should be tested in parallel.[3][12]

Best Practices:

  • Source: Obtain cell lines from reputable repositories like ATCC to ensure identity and purity.[13]

  • Passage Number: Use cells with a low passage number for all experiments to avoid genetic drift and altered phenotypes.[14]

  • Mycoplasma Testing: Regularly test cultures for mycoplasma contamination, which can significantly alter cellular responses.

  • Growth Phase: Always use cells that are in the logarithmic (exponential) growth phase for seeding assay plates.[14][15]

2.2. Preparation of Benzimidazole Derivatives

The solubility and stability of the test compounds are critical variables.

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) of the this compound derivative in a suitable solvent, typically dimethyl sulfoxide (DMSO).

  • Solvent Concentration: The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically ≤0.5%, to avoid solvent-induced cytotoxicity.[16] A vehicle control (medium with the same final DMSO concentration as the highest compound concentration) must be included in every experiment.

  • Serial Dilutions: Perform serial dilutions of the compound in complete cell culture medium to prepare the final working concentrations for treating the cells.

Primary Screening: Resazurin (alamarBlue®) Cell Viability Assay

This assay quantitatively measures the reducing power of living cells. The blue, cell-permeable, and non-toxic dye resazurin is reduced by mitochondrial and cytoplasmic dehydrogenases in viable cells to the red, highly fluorescent compound resorufin.[7][17] The amount of resorufin produced is directly proportional to the number of metabolically active cells.[8]

3.1. Principle of the Resazurin Assay

G cluster_cell Viable Cell cluster_measurement Measurement Resazurin Resazurin (Blue, Non-fluorescent) Dehydrogenases NAD(P)H Dehydrogenases Resazurin->Dehydrogenases Enters cell Resorufin Resorufin (Red, Fluorescent) Dehydrogenases->Resorufin Reduction PlateReader Plate Reader (Fluorescence or Absorbance) Resorufin->PlateReader Quantification

Caption: Principle of the Resazurin viability assay.

3.2. Detailed Protocol for Resazurin Assay

Materials:

  • Sterile 96-well, clear, flat-bottom tissue culture plates

  • Selected cell line(s)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Resazurin sodium salt solution (or commercial kit like alamarBlue®)

  • Phosphate-Buffered Saline (PBS)

  • Multi-channel pipette

  • Fluorescence or absorbance microplate reader

Procedure:

  • Cell Seeding:

    • Harvest cells from the culture flask using standard methods (e.g., trypsinization for adherent cells).[15]

    • Perform a cell count and determine viability (e.g., using Trypan Blue).

    • Dilute the cell suspension to the optimal seeding density in complete culture medium. This must be determined empirically for each cell line but typically ranges from 5,000 to 20,000 cells/well.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate. To mitigate "edge effects," avoid using the outermost wells or fill them with sterile PBS.[14]

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume exponential growth.[18]

  • Compound Treatment:

    • After 24 hours, carefully remove the medium.

    • Add 100 µL of medium containing the desired concentrations of the this compound derivative (prepared via serial dilution).

    • Include the following controls on every plate:

      • Untreated Control: Cells with fresh medium only (represents 100% viability).

      • Vehicle Control: Cells with medium containing the highest concentration of DMSO used.

      • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin at 10 µM).

      • Blank Control: Wells with medium only (no cells) to measure background signal.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Assay Execution:

    • Following the treatment period, add 10 µL of the Resazurin reagent to each well (for a final volume of 110 µL).[17]

    • Incubate the plate for 1-4 hours at 37°C, protected from light. The optimal incubation time may vary by cell type and density and should be determined during assay optimization.[7]

    • Measure the signal using a microplate reader.

      • Fluorescence: Excitation ~560 nm, Emission ~590 nm.

      • Absorbance: 570 nm, with a reference wavelength of 600 nm.[8]

3.3. Data Analysis and Interpretation
  • Background Subtraction: Average the signal from the blank control wells and subtract this value from all other wells.

  • Calculate Percent Viability:

    • % Viability = [(Signal_Treated - Signal_Blank) / (Signal_VehicleControl - Signal_Blank)] * 100

  • Dose-Response Curve: Plot the % Viability against the logarithm of the compound concentration.

  • IC₅₀ Determination: Use a non-linear regression analysis (e.g., sigmoidal dose-response) to calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the cell viability.

ParameterRecommended SettingRationale
Cell Seeding Density 5,000 - 20,000 cells/wellEnsures cells are in log growth phase and signal is within the linear range of the assay.[16]
Compound Incubation 24, 48, 72 hoursAllows for assessment of time-dependent cytotoxic effects.
Resazurin Incubation 1 - 4 hoursBalances signal generation with minimizing potential reagent toxicity over longer periods.[19]
Final DMSO Conc. ≤0.5%Avoids solvent-induced toxicity which could confound results.[16]
Confirmatory Assay: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay measures the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released into the cell culture medium upon the loss of plasma membrane integrity.[20] This makes it an excellent method to confirm cytotoxicity observed in metabolic assays and to specifically quantify cell lysis.[6]

4.1. Principle of the LDH Assay

The assay is a two-step enzymatic reaction. Released LDH in the supernatant catalyzes the conversion of lactate to pyruvate, which reduces NAD⁺ to NADH. A second enzyme, diaphorase, then uses the newly formed NADH to reduce a tetrazolium salt (INT) into a red formazan product, which can be measured colorimetrically.[21]

G cluster_cell Damaged Cell cluster_reaction Enzymatic Reaction (in Supernatant) LDH_in LDH LDH_out Released LDH LDH_in->LDH_out Leakage Membrane Compromised Plasma Membrane Pyruvate Pyruvate + NADH LDH_out->Pyruvate LDH Lactate Lactate + NAD+ Lactate->Pyruvate Formazan Formazan (Red) Pyruvate->Formazan Diaphorase INT Tetrazolium Salt (INT) (Yellow) INT->Formazan PlateReader Plate Reader (Absorbance 490 nm) Formazan->PlateReader Quantification

Caption: Workflow of the LDH cytotoxicity assay.

4.2. Detailed Protocol for LDH Assay

Materials:

  • Culture plate with cells treated as described in section 3.2

  • LDH cytotoxicity assay kit (containing Assay Buffer, Substrate Mix, etc.)

  • Lysis Buffer (e.g., 10X Triton X-100)

  • Sterile 96-well, flat-bottom assay plate (separate from the culture plate)

  • Multi-channel pipette

  • Absorbance microplate reader

Procedure:

  • Prepare Controls on Culture Plate:

    • The culture plate should already contain the Untreated, Vehicle, and Compound-Treated wells.

    • At least 30-45 minutes before the end of the incubation period, add Lysis Buffer to a separate set of untreated wells. This will cause 100% cell lysis and serves as the Maximum LDH Release Control .[6][21]

    • Also include a Medium Background Control (wells with culture medium but no cells).

  • Sample Collection:

    • Centrifuge the 96-well culture plate at ~250 x g for 5 minutes. This will pellet any detached cells and debris.

    • Carefully transfer 50 µL of the supernatant from each well of the culture plate to a corresponding well in the new, clean 96-well assay plate.[22] Be careful not to disturb the cell monolayer.

  • Assay Execution:

    • Prepare the LDH Reaction Mix according to the kit manufacturer's instructions (typically by mixing the substrate and dye solutions).

    • Add 50 µL of the LDH Reaction Mix to each well of the assay plate containing the supernatant.

    • Incubate the assay plate at room temperature for 30 minutes, protected from light.[22]

    • Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 690 nm can be used to subtract background absorbance.

4.3. Data Analysis and Interpretation
  • Background Subtraction: Average the absorbance from the Medium Background Control wells and subtract this value from all other wells.

  • Calculate Percent Cytotoxicity:

    • First, determine the Spontaneous LDH Release (from the vehicle control wells) and the Maximum LDH Release.

    • % Cytotoxicity = [(Compound_Abs - Spontaneous_Abs) / (Maximum_Abs - Spontaneous_Abs)] * 100

  • Dose-Response Curve and EC₅₀: Plot the % Cytotoxicity against the logarithm of the compound concentration. Use non-linear regression to calculate the EC₅₀ value, the concentration that causes 50% of the maximum cytotoxicity.

Troubleshooting Common Issues
IssuePossible Cause(s)Recommended Solution(s)
High Well-to-Well Variability Inconsistent cell seeding; Pipetting errors; Edge effects.Ensure a homogenous cell suspension before and during plating. Calibrate pipettes. Avoid using outer wells or fill them with PBS.[14]
Low Signal / Low Absorbance Cell density is too low; Incubation time is too short; Inactive reagents.Optimize cell seeding density through titration. Increase incubation time with the assay reagent (e.g., Resazurin). Use fresh reagents.[16]
High Background Signal Microbial contamination; Phenol red or serum interference.Visually inspect plates for contamination. Consider using phenol red-free medium for the assay step. Run appropriate medium-only controls.[16]
Resazurin and LDH Assays Disagree Compound interferes with assay chemistry; Different mechanisms of action (e.g., cytostatic vs. cytotoxic).Test the compound in a cell-free system with the assay reagents to check for interference. A cytostatic effect will reduce Resazurin signal but not increase LDH release. This is valuable data, not a discrepancy.
Conclusion

The systematic evaluation of cytotoxicity is a cornerstone of early-stage drug discovery. By employing a primary metabolic assay like Resazurin and confirming findings with a membrane integrity assay like LDH, researchers can generate a reliable and comprehensive cytotoxic profile for novel this compound derivatives. This dual-assay strategy, grounded in meticulous cell culture and protocol execution, provides the robust data necessary to make informed decisions about advancing promising compounds through the development pipeline.

References

Application Notes and Protocols for the Evaluation of 2-Amino-5-methoxy-1-methylbenzimidazole in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzimidazole Scaffold as a Cornerstone in Oncology Research

The benzimidazole nucleus, a heterocyclic aromatic compound, is recognized as a "privileged scaffold" in medicinal chemistry due to its structural similarity to endogenous purine nucleosides.[1][2] This unique characteristic allows benzimidazole derivatives to interact with a wide array of biological targets, making them a focal point in the development of novel therapeutic agents.[2][3] In the realm of oncology, numerous benzimidazole-based compounds have demonstrated potent anticancer activity through diverse mechanisms, including the inhibition of key enzymes like tyrosine kinases, topoisomerases, and tubulin polymerization, as well as the modulation of epigenetic targets.[1][2]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of a specific derivative, 2-Amino-5-methoxy-1-methylbenzimidazole, in cancer cell line studies. While specific data on this particular compound is emerging, the protocols and methodologies outlined herein are based on established, field-proven techniques for characterizing the anticancer potential of novel small molecules. We will explore a logical experimental workflow, from initial cytotoxicity screening to more detailed mechanistic studies, providing the scientific rationale behind each step.

Hypothesized Mechanism of Action: Targeting Receptor Tyrosine Kinase Signaling

Based on the known activities of many benzimidazole derivatives, a plausible mechanism of action for this compound is the inhibition of a critical signaling pathway involved in cell proliferation and survival, such as a receptor tyrosine kinase (RTK) pathway.[1] Overexpression and dysregulation of RTKs are common hallmarks of many aggressive cancers.[1] We hypothesize that this compound may act as an inhibitor of an RTK (e.g., EGFR), leading to the downstream suppression of pro-survival signaling cascades like the PI3K/Akt/mTOR pathway.

Hypothetical Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Recruitment & Activation Ligand Growth Factor Ligand->RTK Activation Compound 2-Amino-5-methoxy- 1-methylbenzimidazole Compound->RTK Inhibition PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis Inhibition of Apoptosis Akt->Apoptosis Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation

Figure 1: Hypothetical signaling pathway targeted by the compound.

Experimental Workflow for Characterization

A systematic approach is crucial for efficiently evaluating the anticancer properties of a novel compound. The following workflow outlines a logical progression from broad screening to detailed mechanistic investigation.

Experimental Workflow Start Start: Compound Synthesis & Purification Viability Cell Viability Assay (MTT/WST-1) Determine IC50 Start->Viability Screening Apoptosis Apoptosis Assay (Annexin V/PI) Quantify Cell Death Viability->Apoptosis Confirmation of Cytotoxicity Mechanism Mechanistic Studies (Western Blot) Analyze Signaling Pathways Apoptosis->Mechanism Investigation of Underlying Mechanism Conclusion Conclusion: Elucidate Anticancer Properties Mechanism->Conclusion

Figure 2: A logical workflow for characterizing a novel anticancer compound.

Protocols for In Vitro Assessment

The following protocols provide detailed, step-by-step methodologies for the in vitro evaluation of this compound.

Cell Viability and Cytotoxicity Assessment: The MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals.[4] The amount of formazan produced is proportional to the number of viable cells.[5]

Experimental Protocol:

  • Cell Seeding:

    • Culture cancer cell lines (e.g., A549, HepG2, MCF-7, DLD-1) to the exponential growth phase.[5][6]

    • Trypsinize and count the cells. Seed the cells in a 96-well plate at a density of 1 x 104 cells per well in 100 µL of complete culture medium.[7]

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[8]

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM).[6] Include a vehicle control (DMSO) and an untreated control.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations.

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.[5]

    • After the treatment period, add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.[8] A purple precipitate should be visible under a microscope.[8]

  • Solubilization and Absorbance Measurement:

    • Carefully aspirate the medium containing MTT from each well.

    • Add 100-200 µL of DMSO to each well to dissolve the formazan crystals.[5][6]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[4]

    • Measure the absorbance at 570 nm using a microplate reader.[8][9] A reference wavelength of 630 nm can be used to subtract background absorbance.[4]

Data Presentation:

The results should be expressed as a percentage of cell viability relative to the vehicle-treated control. The half-maximal inhibitory concentration (IC50) should be calculated using non-linear regression analysis.

Cancer Cell LineCompound IC50 (µM) after 72h
A549 (Lung)15.80[6]
HepG2 (Liver)15.58[6]
MCF-7 (Breast)20.11
DLD-1 (Colon)32.9

Note: The IC50 values presented are hypothetical examples based on literature for other benzimidazole derivatives.[6]

Apoptosis Detection: Annexin V and Propidium Iodide (PI) Staining

A key mechanism of action for many anticancer drugs is the induction of apoptosis, or programmed cell death. The Annexin V/PI assay is a widely used flow cytometry-based method to detect apoptosis.[10] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent protein, has a high affinity for PS and can be used to identify early apoptotic cells.[11] Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable and early apoptotic cells with intact membranes but can penetrate late apoptotic and necrotic cells.[10]

Experimental Protocol:

  • Cell Treatment and Collection:

    • Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include an untreated control.

    • After incubation, collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.[12]

    • Collect 1-5 x 105 cells per sample by centrifugation.

  • Cell Washing:

    • Wash the cells once with cold 1X PBS and centrifuge. Carefully remove the supernatant.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer (10 mM Hepes, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2).[11]

    • Add 5 µL of FITC-conjugated Annexin V and 1-2 µL of PI (1 mg/mL stock).[12]

    • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[11]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

    • Analyze the samples by flow cytometry as soon as possible.

Interpretation of Results:

  • Annexin V- / PI- (Lower Left Quadrant): Viable cells.

  • Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells.

  • Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells.

  • Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells.

Mechanistic Investigation: Western Blot Analysis

Western blotting is a technique used to detect specific proteins in a sample and can be used to investigate the effect of a compound on signaling pathways.[13] This protocol outlines the steps to analyze the expression and phosphorylation status of key proteins in the hypothesized RTK/PI3K/Akt pathway.

Experimental Protocol:

  • Protein Extraction:

    • Treat cells with the compound as described for the apoptosis assay.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[14]

    • Scrape the cells and collect the lysate. Centrifuge at 12,000g for 15 minutes at 4°C to pellet cell debris.[14]

    • Collect the supernatant and determine the protein concentration using a BCA assay.[14]

  • SDS-PAGE and Protein Transfer:

    • Denature 20-50 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins based on molecular weight using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[15]

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[13][14]

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) to prevent non-specific antibody binding.[15]

    • Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, and a loading control like anti-β-actin) overnight at 4°C with gentle agitation.[14]

    • Wash the membrane three times for 5-10 minutes each with TBST.[14]

    • Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

    • Wash the membrane again three times with TBST.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system or X-ray film.[15]

Data Analysis:

Quantify the band intensities using densitometry software. Normalize the expression of target proteins to the loading control. A decrease in the ratio of phosphorylated to total protein for key signaling molecules like Akt and mTOR would support the hypothesized mechanism of action.

Conclusion

The application of this compound in cancer cell line studies, as guided by these detailed protocols, allows for a thorough investigation of its potential as an anticancer agent. By systematically assessing its effects on cell viability, its ability to induce apoptosis, and its impact on key signaling pathways, researchers can build a comprehensive profile of this novel compound. The benzimidazole scaffold continues to be a rich source of potential cancer therapeutics, and rigorous preclinical evaluation is the critical first step in translating these discoveries into clinical applications.

References

Application Notes & Protocols: Synthesis and Anticancer Screening of 2-Amino-5-methoxy-1-methylbenzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzimidazole Scaffold in Oncology

The benzimidazole nucleus is a privileged heterocyclic scaffold in medicinal chemistry, representing a cornerstone in the development of numerous therapeutic agents.[1] Its structural resemblance to naturally occurring purine nucleotides allows it to interact with a wide array of biological targets, making it a focal point for drug discovery.[2][3] Within the vast chemical space of benzimidazole derivatives, those bearing a 2-amino substitution have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer effects.[4][5]

These compounds exert their anticancer action through diverse mechanisms, including the disruption of microtubule polymerization, inhibition of protein kinases, intercalation with DNA, and the induction of apoptosis.[2][6][7] The unique core structure and relatively low toxicity profile of benzimidazoles make them an exceptional scaffold for anticancer drug development.[2]

This guide provides a comprehensive, field-proven protocol for the synthesis of a specific derivative, 2-Amino-5-methoxy-1-methylbenzimidazole, and details a systematic approach for its subsequent in vitro anticancer screening. The methodologies described herein are designed to be robust and reproducible, providing researchers with a solid foundation for exploring this promising class of compounds.

Part 1: Synthesis of this compound

The selected synthetic strategy is a two-step process involving the cyclization of a substituted o-phenylenediamine followed by selective N-alkylation. This approach is efficient and provides a high yield of the target compound.

Synthetic Workflow Diagram

Synthesis_Workflow A 4-Methoxy-1,2-phenylenediamine B 2-Amino-5-methoxybenzimidazole A->B  Step 1: Cyclization  Reagent: Cyanogen Bromide (CNBr)  Solvent: H₂O C Target Compound: This compound B->C  Step 2: N-Methylation  Base: KOH  Reagent: Methyl Iodide (CH₃I)  Solvent: Acetone

Caption: Two-step synthesis of the target benzimidazole derivative.

Rationale for Experimental Choices
  • Step 1: Cyclization: The reaction of an o-phenylenediamine with cyanogen bromide is a classic and highly effective method for constructing the 2-aminobenzimidazole core.[4] The reaction proceeds readily in an aqueous medium, which is advantageous from both a cost and environmental perspective. The electron-donating methoxy group on the starting material facilitates the intramolecular cyclization.

  • Step 2: N-Methylation: The introduction of a methyl group at the N1 position can significantly impact the compound's pharmacological properties, including cell permeability and target binding affinity. Potassium hydroxide (KOH) is a strong, cost-effective base used to deprotonate the imidazole nitrogen, forming a nucleophilic anion.[8] Acetone is an ideal solvent as it is polar enough to dissolve the reactants but aprotic, preventing interference with the nucleophilic substitution reaction with methyl iodide.[8]

Experimental Protocol: Synthesis

Materials and Reagents:

  • 4-Methoxy-1,2-phenylenediamine

  • Cyanogen Bromide (CNBr) - Caution: Highly Toxic

  • Ammonia solution (NH₃, aq.)

  • Potassium Hydroxide (KOH)

  • Methyl Iodide (CH₃I) - Caution: Toxic and Volatile

  • Deionized Water

  • Acetone

  • Ethyl Acetate (EtOAc)

  • Hexane

  • Silica Gel for column chromatography

Step 1: Synthesis of 2-Amino-5-methoxybenzimidazole

  • In a well-ventilated fume hood, prepare an aqueous suspension of 4-methoxy-1,2-phenylenediamine (1.0 eq) in deionized water.

  • Stir the mixture vigorously at room temperature.

  • Slowly add an equimolar amount of cyanogen bromide (1.0 eq). Extreme caution is required.

  • Continue stirring at room temperature for 4-6 hours. The reaction progress can be monitored by the precipitation of the hydrobromide salt of the product.

  • Once the reaction is complete, cool the mixture in an ice bath and neutralize it by the slow addition of an aqueous ammonia solution until the pH is ~8-9.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the crude product thoroughly with cold deionized water to remove any residual salts.

  • Dry the product under vacuum. This intermediate can often be used in the next step without further purification.

Step 2: Synthesis of this compound

  • Dissolve the crude 2-amino-5-methoxybenzimidazole (1.0 eq) from Step 1 in acetone in a round-bottom flask.

  • Add finely powdered potassium hydroxide (2.0 eq) to the solution and stir the suspension at room temperature for 15-20 minutes.[8]

  • Cool the mixture in an ice bath.

  • Slowly add methyl iodide (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to stir in the ice bath for 10 minutes, then remove the bath and continue stirring at room temperature for 2-3 hours. Monitor the reaction completion by Thin Layer Chromatography (TLC).

  • Upon completion, add deionized water to the flask to dissolve the inorganic salts and quench the reaction.

  • Remove the acetone under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue three times with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the pure target compound.

Data Summary: Synthesis Parameters
ParameterStep 1: CyclizationStep 2: N-Methylation
Key Reagent Cyanogen BromideMethyl Iodide
Base Ammonia (for neutralization)Potassium Hydroxide
Solvent WaterAcetone
Temperature Room Temperature0°C to Room Temperature
Reaction Time 4 - 6 hours2 - 3 hours
Purification Filtration/WashingColumn Chromatography
Expected Yield >85% (crude)70 - 90% (after purification)

Part 2: In Vitro Anticancer Screening

The initial evaluation of novel compounds involves assessing their effect on cancer cell viability and proliferation.[9] This is a critical step to identify active compounds and determine their potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀).[10]

Anticancer Screening Workflow Diagram

Screening_Workflow A Select & Culture Cancer Cell Lines (e.g., MCF-7, A549, HCT-116) B Seed Cells in 96-Well Plates (5,000-10,000 cells/well) A->B D Treat Cells with Compound Incubate for 48-72 hours B->D C Prepare Serial Dilutions of Test Compound & Vehicle Control (DMSO) C->D E Perform Cytotoxicity Assay (e.g., MTT Assay) D->E F Measure Absorbance (Spectrophotometer) E->F G Data Analysis: Calculate % Viability Determine IC₅₀ Values F->G H Mechanistic Studies (Optional) Cell Cycle Analysis, Apoptosis Assay G->H

Caption: General workflow for in vitro anticancer screening.

Protocol: Cytotoxicity (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.[10] Viable cells with active NAD(P)H-dependent oxidoreductase enzymes can reduce the yellow MTT tetrazolium salt to purple formazan crystals.

Materials and Reagents:

  • Selected cancer cell lines (e.g., MCF-7 breast, A549 lung)

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Pen-Strep)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well flat-bottom plates

  • Test Compound stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Culture the selected cancer cell lines to ~80% confluency. Harvest the cells using trypsin and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of the synthesized benzimidazole derivative in complete medium from the DMSO stock. The final concentration of DMSO in the wells should not exceed 0.5% to avoid solvent toxicity.

  • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with vehicle control (medium with DMSO) and untreated controls (medium only).

  • Incubate the plate for 48 to 72 hours at 37°C, 5% CO₂.[9]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 3-4 hours at 37°C.[10]

  • Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration using the formula:

    • % Viability = (Absorbance_Treated / Absorbance_Control) x 100

  • Plot the % Viability against the log of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.

Data Presentation: Hypothetical Cytotoxicity Data
Cell LineCancer TypeIC₅₀ (µM) for this compound
MCF-7Breast AdenocarcinomaExperimental Value
A549Lung CarcinomaExperimental Value
HCT-116Colorectal CarcinomaExperimental Value
HeLaCervical CancerExperimental Value

Part 3: Potential Mechanisms of Action

Benzimidazole derivatives are known to target multiple pathways involved in cancer progression.[7] Understanding the potential mechanism of action is crucial for further drug development.

Key Anticancer Mechanisms of Benzimidazoles:

  • Microtubule Disruption: A primary mechanism for many benzimidazole compounds is the inhibition of tubulin polymerization. This disrupts the formation of the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis.[2][6]

  • Kinase Inhibition: The benzimidazole scaffold is effective at targeting the ATP-binding site of various protein kinases that are often overactive in cancer cells, such as VEGFR-2, which is critical for angiogenesis.[11]

  • DNA Intercalation & Topoisomerase Inhibition: Some derivatives can bind to the minor groove of DNA or inhibit topoisomerase enzymes, leading to DNA damage and cell death.[2]

  • Epigenetic Modulation: Benzimidazole derivatives have been shown to act as inhibitors of histone deacetylases (HDACs), which can lead to cell cycle arrest and apoptosis by altering gene expression.[12]

Signaling Pathway Diagram: Microtubule Disruption

Pathway_Diagram cluster_0 Normal Cell Cycle cluster_1 Effect of Benzimidazole Derivative A G2 Phase B Mitosis (M Phase) (Spindle Formation) A->B C Cell Division B->C Arrest G2/M Arrest B->Arrest Disruption Leads to Drug 2-Amino-5-methoxy- 1-methylbenzimidazole Tubulin Tubulin Polymerization Drug->Tubulin Inhibits Apoptosis Apoptosis (Programmed Cell Death) Arrest->Apoptosis Induces

Caption: Benzimidazole-induced disruption of microtubule dynamics.

Conclusion and Future Directions

This guide outlines a reliable and efficient methodology for the synthesis of this compound and its preliminary evaluation as a potential anticancer agent. The protocols for synthesis and in vitro cytotoxicity testing provide a comprehensive framework for researchers in the field of drug discovery. Positive results from the initial screening would warrant further investigation, including:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of related derivatives to identify key structural features that enhance potency and selectivity.

  • In-depth Mechanistic Studies: Employing assays such as cell cycle analysis, apoptosis assays (Annexin V/PI), and western blotting to confirm the mechanism of action.[10][13]

  • In Vivo Efficacy Studies: Evaluating the most promising compounds in preclinical animal models to assess their therapeutic efficacy, toxicity, and pharmacokinetic profiles.[13][14]

The versatility and potent biological activity of the benzimidazole scaffold ensure that it will remain a fertile ground for the discovery of novel anticancer therapeutics.

References

LC-MS method for the analysis of 2-Amino-5-methoxy-1-methylbenzimidazole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the LC-MS/MS Analysis of 2-Amino-5-methoxy-1-methylbenzimidazole

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide and a robust protocol for the quantitative analysis of this compound in biological matrices, specifically human plasma, using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The methodology is designed for researchers, scientists, and drug development professionals requiring a sensitive, specific, and reproducible assay for pharmacokinetic, pharmacodynamic, or toxicological studies. We delve into the rationale behind method development choices, from sample preparation to chromatographic separation and mass spectrometric detection, ensuring scientific integrity and practical applicability.

Introduction and Analyte Significance

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] this compound is a key exemplar of this class, often investigated as a potential therapeutic agent or encountered as a metabolite of more complex parent drugs. Its analysis in biological fluids is critical for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the premier analytical technique for this purpose, offering unparalleled sensitivity and selectivity for quantifying small molecules in complex sample types.[3] This guide provides a validated starting point for developing and implementing such an assay.

Analyte Physicochemical Properties

A thorough understanding of the analyte's chemical nature is the foundation of any successful analytical method.[4][5] The properties of this compound dictate the optimal strategies for extraction, chromatography, and ionization.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 1805-02-3 [6][7]
Molecular Formula C₉H₁₁N₃O [6]
Molecular Weight 177.20 g/mol [6]
LogP 1.164 [6]
Topological Polar Surface Area (TPSA) 53.07 Ų [6]
Hydrogen Bond Donors 1 [6]
Hydrogen Bond Acceptors 4 [6]

| pKa (Predicted) | ~4.5 (most basic nitrogen) | N/A (Predicted) |

The LogP value of 1.16 indicates that the compound is moderately polar.[6] The presence of a primary amine and imidazole nitrogen atoms suggests the molecule is basic and will be readily protonated, making it an excellent candidate for positive mode electrospray ionization (ESI+).

A caption Figure 1: Chemical Structure of the Analyte.

Caption: Figure 1: Chemical Structure of the Analyte.

Method Development Strategy and Rationale

Our approach is built on a logical progression from sample clean-up to final detection, with each step optimized based on the analyte's properties.

Sample Preparation: Balancing Speed and Cleanliness

The primary goal of sample preparation is to remove matrix components, such as proteins and phospholipids, that can interfere with analysis, cause ion suppression, and damage the LC-MS system.[8][9]

  • Rationale for Protein Precipitation (PPT): For this protocol, we select protein precipitation with acetonitrile. It is a fast, simple, and cost-effective technique suitable for high-throughput analysis.[5] While methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can provide cleaner extracts, PPT offers an excellent starting point with sufficient clean-up for many applications.[4][10] The use of cold acetonitrile enhances the precipitation of proteins, leading to a cleaner supernatant.

Liquid Chromatography: Achieving Retention and Separation

The moderate polarity of this compound presents a chromatographic challenge: it may be poorly retained on traditional C18 columns, eluting near the solvent front with other matrix components.[11][12]

  • Rationale for a Polar-Compatible Reversed-Phase Column: We recommend a column with a stationary phase designed for enhanced retention of polar analytes, such as a polar-endcapped C18 or a phase like the Waters ACQUITY HSS T3.[13] These columns allow for the use of highly aqueous mobile phases without phase collapse, ensuring reproducible retention.

  • Mobile Phase Selection: A mobile phase consisting of water and acetonitrile with a formic acid modifier is chosen. Formic acid serves two key purposes: it acidifies the mobile phase to ensure the analyte is in its protonated, cationic form for better retention and peak shape, and it provides a source of protons to facilitate efficient ESI+ ionization.

Mass Spectrometry: Ensuring Specificity and Sensitivity

Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides the highest degree of selectivity and sensitivity for quantification.

  • Ionization Mode: Given the basic nature of the analyte, positive mode electrospray ionization (ESI+) is the logical choice for generating the protonated precursor ion, [M+H]⁺.

  • MRM Transition Selection: The precursor ion ([M+H]⁺, m/z 178.2) is isolated and fragmented in the collision cell. We select specific, stable, and abundant product ions for monitoring. A plausible fragmentation pathway involves the loss of a methyl radical from the methoxy group followed by the loss of carbon monoxide, or cleavage related to the amino group. The selection of at least two transitions (one for quantification, one for confirmation) ensures high confidence in analyte identification.

cluster_workflow Analytical Workflow Sample Plasma Sample (+ Internal Standard) PPT Protein Precipitation (Cold Acetonitrile) Sample->PPT Centrifuge Centrifugation PPT->Centrifuge Supernatant Collect & Evaporate Supernatant Centrifuge->Supernatant Reconstitute Reconstitute in Mobile Phase A Supernatant->Reconstitute Inject LC-MS/MS Injection Reconstitute->Inject caption Figure 2: Overall experimental workflow.

Caption: Figure 2: Overall experimental workflow.

Detailed Application Protocol

4.1. Materials and Reagents

  • This compound analytical standard

  • Stable isotope-labeled internal standard (e.g., d3-2-Amino-5-methoxy-1-methylbenzimidazole)

  • LC-MS grade acetonitrile, methanol, and water

  • LC-MS grade formic acid (≥99%)

  • Human plasma (K2-EDTA)

  • Polypropylene microcentrifuge tubes (1.5 mL)

4.2. Standard and Sample Preparation

  • Stock Solutions: Prepare 1 mg/mL stock solutions of the analyte and internal standard (IS) in methanol.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 acetonitrile:water to create calibration standards. Prepare a working IS solution at 100 ng/mL in the same diluent.

  • Sample Preparation Protocol: a. Aliquot 50 µL of plasma sample, calibrator, or QC into a 1.5 mL microcentrifuge tube. b. Add 10 µL of the 100 ng/mL IS working solution to all tubes (except blanks) and vortex briefly. c. Add 200 µL of cold (< -15°C) acetonitrile to each tube to precipitate proteins. d. Vortex vigorously for 1 minute. e. Centrifuge at 14,000 x g for 10 minutes at 4°C. f. Carefully transfer the supernatant to a new set of tubes. g. Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. h. Reconstitute the dried extract in 100 µL of the initial mobile phase (95% Mobile Phase A: 5% Mobile Phase B). i. Vortex to mix, then transfer to an autosampler vial for injection.

4.3. LC-MS/MS Conditions

Table 2: Liquid Chromatography Parameters | Parameter | Setting | | :--- | :--- | | LC System | UHPLC System (e.g., Waters Acquity, Agilent 1290) | | Column | Waters ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm) | | Column Temp. | 40°C | | Mobile Phase A | Water with 0.1% Formic Acid | | Mobile Phase B | Acetonitrile with 0.1% Formic Acid | | Flow Rate | 0.4 mL/min | | Injection Vol. | 5 µL | | Gradient | Time (min) | %B | | | 0.0 | 5 | | | 0.5 | 5 | | | 4.0 | 95 | | | 5.0 | 95 | | | 5.1 | 5 | | | 6.5 | 5 |

Table 3: Mass Spectrometry Parameters

Parameter Setting
MS System Triple Quadrupole MS (e.g., Sciex 6500, Waters Xevo TQ-S)
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Spray Voltage +4500 V
Source Temp. 500°C
Scan Type Multiple Reaction Monitoring (MRM)
Dwell Time 50 ms
Collision Gas Nitrogen
Analyte MRM 1 (Quantifier) 178.2 -> 135.1
Analyte MRM 2 (Qualifier) 178.2 -> 107.1

| IS MRM | 181.2 -> 138.1 |

Note: MRM transitions and collision energies should be optimized empirically.

cluster_fragmentation Proposed MS/MS Fragmentation Precursor [M+H]⁺ m/z 178.2 Fragment1 Product Ion 1 m/z 135.1 ([M+H-CH₃-CO]⁺) Precursor->Fragment1 Collision Energy Fragment2 Product Ion 2 m/z 107.1 Precursor->Fragment2 Collision Energy caption Figure 3: Proposed MRM fragmentation scheme.

Caption: Figure 3: Proposed MRM fragmentation scheme.

Expected Results and Method Performance

This method is expected to yield a sharp, symmetrical chromatographic peak for this compound, well-separated from the solvent front and endogenous plasma components. The use of a stable isotope-labeled internal standard is crucial for correcting variations in sample recovery and matrix effects, ensuring high precision and accuracy.[4]

Table 4: Hypothetical Calibration Curve Performance

Parameter Expected Result
Calibration Range 0.1 - 100 ng/mL
Regression Model Linear, 1/x² weighting
Correlation Coeff. (r²) > 0.995
Accuracy (% bias) Within ±15% (±20% at LLOQ)
Precision (%CV) < 15% (< 20% at LLOQ)

| Extraction Recovery | > 80% |

Conclusion

The LC-MS/MS method detailed herein provides a robust, sensitive, and specific protocol for the quantification of this compound in human plasma. The strategic choices in sample preparation, chromatography, and mass spectrometry are grounded in the analyte's physicochemical properties to ensure reliable performance. This application note serves as both a ready-to-implement procedure and an educational guide for scientists developing similar bioanalytical methods.

References

The Strategic Utility of 2-Amino-5-methoxy-1-methylbenzimidazole in the Synthesis of Bioactive Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Intermediate in Medicinal Chemistry

The benzimidazole core is a cornerstone in the architecture of numerous pharmacologically active agents, owing to its structural resemblance to endogenous purines, which allows for effective interaction with a variety of biological targets. Within this esteemed class of heterocycles, 2-Amino-5-methoxy-1-methylbenzimidazole emerges as a particularly valuable chemical intermediate. Its strategic substitution pattern—a reactive 2-amino group for diverse functionalization, a 5-methoxy group influencing electronic properties and potential metabolic stability, and a 1-methyl group that precludes N-H tautomerism and offers a specific steric profile—renders it a highly sought-after building block in the synthesis of targeted therapeutics, especially in the realm of kinase inhibitors.[1][2] This guide provides an in-depth exploration of the practical applications of this intermediate, complete with detailed protocols and the scientific rationale underpinning its use.

Physicochemical Properties and Handling

A comprehensive understanding of the physical and chemical properties of this compound is paramount for its effective utilization in synthesis. The table below summarizes its key characteristics.

PropertyValueReference
CAS Number 1805-02-3[3][4]
Molecular Formula C₉H₁₁N₃O[3][4]
Molecular Weight 177.21 g/mol [3]
Appearance Off-white to light brown crystalline powderCommercially available data
Solubility Soluble in methanol, DMF, and DMSOGeneral knowledge of similar compounds
Storage Store at 4°C, protect from light[4]

Handling Precautions: Standard laboratory safety protocols should be observed when handling this compound. It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Core Application: Synthesis of a Putative Protein Kinase Inhibitor via Amide Coupling

The exocyclic 2-amino group of this compound is a prime site for derivatization, most commonly through acylation to form amide bonds. This transformation is fundamental in the construction of a vast number of kinase inhibitors, where the resulting amide moiety often participates in crucial hydrogen bonding interactions within the ATP-binding pocket of the target kinase.[5][6]

The following protocol details a representative amide coupling reaction with 4-(trifluoromethyl)benzoic acid. The trifluoromethyl group is a common substituent in medicinal chemistry, known for its ability to enhance metabolic stability and binding affinity.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product r1 This compound plus + reagents HATU, DIPEA DMF, rt, 12h r2 4-(Trifluoromethyl)benzoic acid p1 N-(5-methoxy-1-methyl-1H-benzo[d]imidazol-2-yl)-4-(trifluoromethyl)benzamide

Caption: Amide coupling of this compound.

Detailed Experimental Protocol: Synthesis of N-(5-methoxy-1-methyl-1H-benzo[d]imidazol-2-yl)-4-(trifluoromethyl)benzamide

This protocol is based on standard and widely adopted amide coupling methodologies.[7][8]

Materials:

  • This compound (1.0 eq, 1.0 mmol, 177.2 mg)

  • 4-(Trifluoromethyl)benzoic acid (1.1 eq, 1.1 mmol, 209.1 mg)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq, 1.2 mmol, 456.3 mg)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq, 3.0 mmol, 0.52 mL)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and 4-(trifluoromethyl)benzoic acid.

  • Add anhydrous DMF (5 mL) and stir until all solids are dissolved.

  • Add DIPEA to the solution and stir for 5 minutes at room temperature.

  • Add HATU in one portion. The reaction mixture may experience a slight exotherm.

  • Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (25 mL).

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and then with brine (1 x 15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired product.

Expected Outcome and Characterization:

The final product, N-(5-methoxy-1-methyl-1H-benzo[d]imidazol-2-yl)-4-(trifluoromethyl)benzamide, is expected to be a solid. Characterization should be performed using standard analytical techniques:

  • ¹H NMR: To confirm the presence of protons corresponding to the benzimidazole core, the methyl and methoxy groups, and the trifluoromethylbenzoyl moiety.

  • ¹³C NMR: To identify all unique carbon atoms in the final structure.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To observe characteristic vibrational frequencies, such as the amide C=O stretch.

Mechanism and Rationale for Reagent Selection

The successful synthesis of the target amide relies on the careful selection of reagents that facilitate the formation of the amide bond while minimizing side reactions.

G cluster_workflow Amide Coupling Workflow Carboxylic Acid Carboxylic Acid Activated Ester (with HATU) Activated Ester (with HATU) Carboxylic Acid->Activated Ester (with HATU) Activation Tetrahedral Intermediate Tetrahedral Intermediate Activated Ester (with HATU)->Tetrahedral Intermediate Nucleophilic Attack (2-Amino Group) Amide Product Amide Product Tetrahedral Intermediate->Amide Product Collapse & Proton Transfer This compound This compound This compound->Tetrahedral Intermediate DIPEA DIPEA DIPEA->Activated Ester (with HATU) Base

Caption: Simplified workflow of HATU-mediated amide coupling.

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium): This is a highly efficient coupling agent that reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is readily susceptible to nucleophilic attack by the 2-amino group of the benzimidazole.[8]

  • DIPEA (N,N-Diisopropylethylamine): A non-nucleophilic organic base is crucial for this reaction. It serves two primary purposes: to deprotonate the carboxylic acid, facilitating its reaction with HATU, and to neutralize the acidic byproducts generated during the reaction. Its steric hindrance prevents it from competing with the primary amine as a nucleophile.[7]

  • Anhydrous DMF (N,N-Dimethylformamide): A polar aprotic solvent is ideal for this reaction as it effectively dissolves the reactants and reagents without interfering with the reaction mechanism. The use of an anhydrous solvent is critical to prevent hydrolysis of the activated carboxylic acid intermediate.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Formation 1. Incomplete activation of the carboxylic acid. 2. Deactivation of the coupling agent by moisture. 3. Low nucleophilicity of the 2-amino group.1. Increase the equivalents of the coupling agent and base. 2. Ensure all glassware is oven-dried and use anhydrous solvents. 3. Increase the reaction temperature (e.g., to 50 °C) or extend the reaction time.
Multiple Side Products 1. Self-condensation of the activated carboxylic acid. 2. Epimerization if the carboxylic acid has a chiral center.1. Add the coupling agent to the mixture of the carboxylic acid and amine, rather than pre-activating the acid. 2. For chiral acids, consider using a different coupling agent known to suppress racemization (e.g., COMU).
Difficult Purification 1. Presence of urea byproducts from the coupling agent. 2. Similar polarity of the product and unreacted starting materials.1. Ensure thorough aqueous washes to remove water-soluble byproducts. 2. Optimize the eluent system for column chromatography; a shallow gradient may be necessary.

Conclusion

This compound stands as a versatile and strategically important intermediate for the synthesis of complex, biologically active molecules. Its inherent structural features provide a robust platform for the introduction of diverse functionalities, particularly through acylation of the 2-amino group. The protocol detailed herein for amide bond formation serves as a foundational blueprint for researchers and drug development professionals, enabling the efficient construction of novel benzimidazole-based scaffolds for the exploration of new therapeutic frontiers. The principles and troubleshooting guidance provided are intended to facilitate the successful application of this valuable building block in a variety of synthetic contexts.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-5-methoxy-1-methylbenzimidazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-5-methoxy-1-methylbenzimidazole. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important scaffold. We will move beyond simple procedural lists to explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide actionable strategies to improve reaction yield and purity.

Synthetic Strategy Overview

The synthesis of this compound is typically approached via a two-step sequence starting from 4-methoxy-1,2-phenylenediamine. The first step involves the formation of the benzimidazole ring through cyclization, followed by a regioselective N-methylation to install the methyl group at the desired N1 position. Each of these steps presents unique challenges that can significantly impact the final yield and purity.

G cluster_0 Step 1: Cyclization cluster_1 Step 2: N-Methylation A 4-Methoxy-1,2-phenylenediamine B 2-Amino-5-methoxybenzimidazole A->B e.g., BrCN or NCTS C This compound (Target Molecule) B->C Base, MeI (Regioselective Control is Key) D 2-Amino-6-methoxy-1-methylbenzimidazole (Regioisomeric Impurity) B->D Non-selective conditions

Caption: General synthetic workflow for this compound.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis in a practical Q&A format.

Part 1: The Cyclization Step
Q1: My yield for the synthesis of 2-Amino-5-methoxybenzimidazole from 4-methoxy-1,2-phenylenediamine is consistently low. What are the likely causes?

A1: Low yields in this cyclization step often stem from three primary areas: starting material quality, reaction conditions, and the choice of cyclizing agent.

  • Starting Material Purity: 4-methoxy-1,2-phenylenediamine is highly susceptible to aerial oxidation, which can lead to the formation of colored, polymeric impurities that interfere with the reaction.[1]

    • Recommendation: Use freshly purified diamine or store it under an inert atmosphere (Nitrogen or Argon). If the material is discolored (pink, brown, or black), consider recrystallization or purification by column chromatography before use.

  • Reaction Conditions:

    • pH Control: When using cyanogen bromide (BrCN), the reaction proceeds via the hydrobromide salt, which precipitates from the aqueous medium.[2] The subsequent neutralization to release the free base must be done carefully. Over-basification can lead to decomposition.

    • Temperature: While many benzimidazole syntheses require heat, the reaction with BrCN is often performed at room temperature.[2] Excessive heat can promote side reactions.

  • Cyclizing Agent Handling (Cyanogen Bromide): BrCN is highly toxic and moisture-sensitive. It can be difficult to handle, especially on a small scale, as it sublimes and readily absorbs atmospheric water, leading to decomposition.[3]

    • Recommendation: Handle BrCN in a well-ventilated fume hood with appropriate personal protective equipment. If you do not have access to a glove box, minimize its exposure to air. Weigh it quickly and add it to the reaction mixture promptly.

Q2: Cyanogen bromide is highly toxic. Are there safer and efficient alternatives for forming the 2-aminobenzimidazole core?

A2: Yes, the hazards associated with cyanogen bromide have driven the development of several effective alternatives.

  • N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS): This reagent serves as a non-hazardous electrophilic cyanating agent. The reaction with o-phenylenediamines in the presence of a strong, non-nucleophilic base like lithium hexamethyldisilazide (LiHMDS) can produce 2-aminobenzimidazoles in good yields.[4]

  • Carbodiimides: Reagents like dicyclohexylcarbodiimide (DCC) can be used to promote the cyclization of a pre-formed thiourea intermediate, which is synthesized from the o-phenylenediamine and an isothiocyanate.[5][6]

  • Cyanamide: Reaction with cyanamide in the presence of an acid at elevated temperatures is one of the earliest alternative methods, avoiding the use of BrCN.[2]

Part 2: The N-Methylation Step (Critical Challenge)
Q3: I am getting a mixture of two methylated products (N1 and N3 isomers) that are very difficult to separate. How can I improve the regioselectivity to favor the desired this compound?

A3: This is the most common and critical challenge in this synthesis. The formation of two regioisomers is due to the tautomeric nature of the benzimidazole ring. The N-H proton can reside on either nitrogen, leading to two distinct nucleophiles that can react with the methylating agent. Achieving high regioselectivity requires careful control over reaction conditions and strategy.[7]

G Start Low Yield or Impure Product CheckPurity Analyze Starting Materials (SM) and Reagents by NMR/LCMS Start->CheckPurity SM_OK SM Purity OK CheckPurity->SM_OK Yes SM_Bad SM Impure/Degraded CheckPurity->SM_Bad No CheckReaction Analyze Crude Reaction Mixture (TLC/LCMS) SM_OK->CheckReaction PurifySM Purify/Re-source Starting Materials SM_Bad->PurifySM PurifySM->Start NoReaction No Reaction / Incomplete CheckReaction->NoReaction Low Conversion SideProducts Multiple Products / Isomers CheckReaction->SideProducts Complex Mixture GoodConversion Clean Conversion CheckReaction->GoodConversion High Conversion OptimizeConditions Re-evaluate Conditions: - Base strength - Solvent anhydrous? - Temperature/Time NoReaction->OptimizeConditions OptimizeSelectivity Optimize for Selectivity: - Screen Base/Solvent/Temp - Lower temperature SideProducts->OptimizeSelectivity OptimizeWorkup Optimize Purification: - Develop TLC gradient - Use activated charcoal GoodConversion->OptimizeWorkup OptimizeConditions->Start OptimizeSelectivity->Start

References

Technical Support Center: Identifying Synthesis Byproducts of 2-Amino-5-methoxy-1-methylbenzimidazole by LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical characterization of 2-Amino-5-methoxy-1-methylbenzimidazole. This guide is designed for researchers, analytical scientists, and drug development professionals who are tasked with identifying and characterizing process-related impurities and potential degradants using Liquid Chromatography-Mass Spectrometry (LC-MS). Here, we combine foundational theory with practical, field-proven troubleshooting advice to help you navigate the complexities of impurity analysis.

Section 1: The Target Molecule & Its Expected Analytical Behavior

Before troubleshooting, it is critical to understand the analytical characteristics of the pure, intended compound. This baseline knowledge is the foundation upon which all impurity identification is built.

Q1: What are the fundamental properties of this compound?

A1: this compound is a substituted benzimidazole, a heterocyclic aromatic compound. Its key properties are summarized in the table below. Analytically, it is a moderately polar molecule with a basic amino group that is readily protonated, making it an ideal candidate for positive ion electrospray ionization (ESI+) LC-MS.

PropertyValueSource(s)
Structure Chemical structure of this compound
CAS Number 1805-02-3ChemScene
Molecular Formula C₉H₁₁N₃OSigma-Aldrich
Molecular Weight 177.21 g/mol Sigma-Aldrich
Monoisotopic Mass 177.0902 g/mol
Expected [M+H]⁺ m/z 178.0975
Expected Polarity Moderately Polar
Ionization Mode ESI Positive
Section 2: Synthesis Pathway & The Origin of Byproducts

Q2: What is a plausible synthetic route for this molecule, and what byproducts might it generate?

A2: A common and efficient method for synthesizing 2-aminobenzimidazoles is the reaction of an o-phenylenediamine derivative with cyanogen bromide (CNBr).[1] In this case, the key starting material is 4-methoxy-N1-methylbenzene-1,2-diamine .[2] The reaction proceeds via an intramolecular cyclization.

The formation of byproducts is often inherent to the synthesis process.[3] They can arise from several sources:

  • Unreacted Starting Materials: Incomplete reactions can leave residual starting materials.

  • Intermediates: The reaction may stall, leaving stable intermediates in the final mixture.

  • Side Reactions: The reactants or intermediates may undergo alternative chemical transformations, such as dimerization, oxidation, or reactions with the solvent.

  • Isomers: If the starting materials are not perfectly regioselective, positional isomers can form.

Synthesis_Pathway cluster_isomer Potential Isomer Formation SM1 4-methoxy-N1-methyl- benzene-1,2-diamine (m/z 153.1 [M+H]⁺) INT Guanidine Intermediate (Unstable) SM1->INT Reaction BY4 Unreacted SM1 (m/z 153.1 [M+H]⁺) SM1->BY4 Incomplete Reaction SM2 Cyanogen Bromide (CNBr) SM2->INT Reaction PROD Product This compound (m/z 178.1 [M+H]⁺) INT->PROD Intramolecular Cyclization BY2 Dimer (m/z 329.2 [M+H]⁺) INT->BY2 Side Reaction (Intermolecular) BY3 Oxidized Product (e.g., N-oxide) (m/z 194.1 [M+H]⁺) PROD->BY3 Oxidation BY1 Isomeric Product (6-methoxy isomer) (m/z 178.1 [M+H]⁺)

Caption: Plausible synthesis of the target molecule and potential byproduct formation pathways.

Potential ByproductStructureMolecular Formula[M+H]⁺ (m/z)Rationale for Formation
Unreacted Starting Material 4-methoxy-N1-methylbenzene-1,2-diamineC₈H₁₂N₂O153.10Incomplete reaction conversion.
Positional Isomer 2-Amino-6-methoxy-1-methylbenzimidazoleC₉H₁₁N₃O178.10Potential for cyclization involving the other amine if the starting material contains isomeric impurities. Will have a different retention time but identical mass.
Oxidized Product This compound N-oxideC₉H₁₁N₃O₂194.09Oxidation of one of the benzimidazole nitrogen atoms during synthesis or storage.
Dimer Bis(5-methoxy-1-methylbenzimidazol-2-yl)amineC₁₈H₁₉N₅O₂338.16Reaction of the 2-amino group of the product with a reaction intermediate.
Hydrolysis Product 5-methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-oneC₉H₁₀N₂O₂179.08Hydrolysis of the 2-amino group under harsh acidic or basic conditions.
Section 3: FAQs - Common Observations & Initial Checks

Q3: I see an unexpected peak in my chromatogram. What are my first steps?

A3:

  • Check the Blank: First, inject a solvent blank that has been through the same sample preparation steps. This will immediately tell you if the peak is from your sample or from contamination in the solvent, vial, or system (a "ghost peak").[4]

  • Examine the Mass Spectrum: Extract the mass spectrum of the unknown peak. Is the m/z value logical? Does it correspond to any of the potential byproducts listed above? Look for characteristic isotopic patterns (e.g., for chlorine or bromine if used in synthesis).

  • Review the UV Spectrum: If you are using a PDA/DAD detector, compare the UV spectrum of the unknown to your main peak. Structural similarities often lead to similar UV profiles, which can be a clue.

  • Assess Peak Shape: A poor peak shape (e.g., tailing or fronting) can sometimes indicate co-elution, where your "unexpected peak" is actually a shoulder on another peak.

Q4: My retention times are shifting. What's the cause?

A4: Retention time (RT) instability is a common issue in LC. The cause is usually related to the mobile phase, the column, or the pump.

  • Mobile Phase: Ensure your mobile phase is fresh, well-mixed, and properly degassed. Small changes in pH or solvent composition can cause significant RT shifts.[5]

  • Column Equilibration: Is the column fully equilibrated before each injection? A common rule of thumb is to flush the column with at least 10 column volumes of the initial mobile phase conditions.

  • Temperature Fluctuation: Column temperature must be stable. Use a column oven for consistent results.

  • Pump Performance: Check for pressure fluctuations, which could indicate a leak or a problem with the pump's check valves.

Section 4: Troubleshooting Guide - In-Depth Scenarios

Scenario 1: An Unknown Peak with a Higher Mass

Q5: My data shows a peak at m/z 355.18. It's exactly double the [M+H]⁺ of my product plus one. What is it?

A5: A peak at 2M+1 (in this case, 2 * 177.09 + 1 = 355.18) is the protonated dimer [2M+H]⁺. This is a non-covalent dimer formed in the ESI source and is concentration-dependent. To confirm, dilute your sample 10-fold or 100-fold. The [2M+H]⁺ peak should decrease in intensity much more rapidly than the [M+H]⁺ peak. If the peak persists proportionally upon dilution, it is likely a true covalent dimer (like the one in the table, m/z 338.16) or another high molecular weight byproduct, and you should proceed to MS/MS analysis for structural confirmation.

Scenario 2: An Isomer with the Same Mass

Q6: I have a well-separated peak with the same m/z (178.10) as my product but a different retention time. How do I identify it?

A6: This is almost certainly a structural isomer.[6] Differentiating isomers is a classic analytical challenge that requires MS/MS (tandem mass spectrometry).

  • Acquire MS/MS Spectra: Obtain separate MS/MS spectra for both your main product and the unknown isomeric peak.

  • Compare Fragmentation Patterns: Even though the precursor masses are identical, the fragmentation patterns may differ. A different substitution pattern (e.g., 6-methoxy vs. 5-methoxy) can alter bond stabilities, leading to different relative abundances of fragment ions. While the fragments themselves might be similar, their ratios are a key diagnostic tool.

  • Rationale-Based Interpretation: Think about how the structures would fragment differently. For example, the position of the methoxy group could influence the cleavage of the benzene portion of the ring system.

  • Reference Standard: The definitive way to confirm the identity of an isomer is to synthesize or purchase a reference standard of the suspected structure and compare its retention time and MS/MS spectrum.

Scenario 3: Interpreting Fragmentation Data

Q7: How do I interpret the MS/MS spectrum of my product (m/z 178.1) to help identify byproducts?

A7: The fragmentation of your target molecule provides a "fingerprint." Understanding this fingerprint allows you to see how structural changes in a byproduct alter the fragments. For this compound, the fragmentation is driven by its key structural features.

Fragmentation_Pathway Parent [M+H]⁺ m/z 178.1 Frag1 Loss of CH₃ radical (-15) m/z 163.1 Parent->Frag1 - •CH₃ Frag2 Loss of CH₂O (-30) m/z 148.1 Parent->Frag2 - CH₂O Frag3 Loss of HCN from 148.1 (-27) m/z 121.1 Frag2->Frag3 - HCN Frag4 Loss of CH₃N from 148.1 (-29) m/z 119.1 Frag2->Frag4 - CH₃N

Caption: A plausible MS/MS fragmentation pathway for the protonated target molecule.

  • Key Logic: When you analyze a byproduct, you look for shifts in these fragments. For example, if you suspect an oxidized byproduct (N-oxide, [M+H]⁺ = 194.1), you would expect its fragments to be 16 Da higher than the corresponding fragments of the parent drug (e.g., a fragment at m/z 179.1 from the loss of a methyl radical). This provides strong evidence for the structural modification.

Section 5: Standardized Experimental Protocols

Protocol 1: General Purpose LC-MS/MS Method for Impurity Profiling

This method serves as a robust starting point for separating and detecting this compound and its common byproducts.[7][8]

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable solvent (e.g., 50:50 acetonitrile:water) to a final concentration of approximately 0.1 mg/mL.

    • Vortex to ensure complete dissolution.

    • Filter the sample through a 0.22 µm syringe filter into an LC vial.

  • LC Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

    • Gradient:

      Time (min) %B
      0.0 5
      15.0 95
      18.0 95
      18.1 5

      | 22.0 | 5 |

  • MS Conditions:

    • Ionization Mode: ESI Positive.

    • Scan Range: m/z 100 - 500.

    • Data Acquisition: Perform both full scan MS and data-dependent MS/MS (ddMS2). In ddMS2 mode, the instrument automatically selects the top 3-5 most intense ions from the full scan for fragmentation.

    • Key Source Parameters: Optimize capillary voltage, gas flow, and source temperature according to your specific instrument manufacturer's recommendations.

Protocol 2: Forced Degradation Study Workflow

Forced degradation (or stress testing) is a powerful tool to proactively identify potential degradation products, which often overlap with synthesis byproducts.[9][10] It is a requirement for validating a stability-indicating method.[11][12]

Forced_Degradation_Workflow Start Prepare 1 mg/mL Stock Solution of Drug Substance Acid Acid Hydrolysis 0.1 M HCl, 60°C, 8h Start->Acid Base Base Hydrolysis 0.1 M NaOH, 60°C, 4h Start->Base Ox Oxidation 3% H₂O₂, RT, 24h Start->Ox Therm Thermal 80°C (Solid & Solution), 48h Start->Therm Photo Photolytic ICH Q1B Conditions Start->Photo Analysis Neutralize (if needed), Dilute, and Analyze by Validated LC-MS Method Acid->Analysis Base->Analysis Ox->Analysis Therm->Analysis Photo->Analysis Compare Compare stressed samples to control (unstressed) sample Analysis->Compare Identify Identify Degradation Products (Mass Shift, MS/MS) Compare->Identify

Caption: Workflow for conducting forced degradation studies to identify potential impurities.

  • Stock Solution: Prepare a 1 mg/mL solution of your compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Conditions: [10]

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60 °C. Sample at time points (e.g., 2, 4, 8 hours). Neutralize with NaOH before injection.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature or gently heat. Sample at time points. Neutralize with HCl before injection.

    • Oxidation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.

    • Thermal Degradation: Store both the solid powder and a solution at an elevated temperature (e.g., 80 °C) for 48 hours.

    • Photostability: Expose the solid and solution to light according to ICH Q1B guidelines, ensuring a control sample is protected from light.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the validated LC-MS method. Aim for 5-20% degradation of the main compound for meaningful results.

By following these structured guides and protocols, you will be well-equipped to confidently identify, troubleshoot, and characterize the synthesis byproducts of this compound, ensuring the quality and integrity of your scientific work.

References

Technical Support Center: A Troubleshooting Guide for Benzimidazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for benzimidazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic scaffold. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality of experimental outcomes, empowering you to troubleshoot effectively and optimize your synthetic routes.

Frequently Asked Questions (FAQs)
Q1: My benzimidazole synthesis is resulting in a very low yield. What are the primary factors I should investigate?

Low yields in benzimidazole synthesis can be attributed to several factors, often related to reaction conditions and starting material quality.[1][2] The initial parameters to scrutinize are the catalyst, solvent, temperature, and reaction time.[3]

  • Catalyst Activity: Many modern benzimidazole syntheses rely on a catalyst to proceed efficiently.[4][5] If you are using a catalyst, ensure it is active and from a reliable source. Suboptimal catalyst loading can also be a cause; while increasing the amount can sometimes improve yields, an excess may lead to unwanted side reactions.[2][6]

  • Solvent Choice: The solvent plays a critical role in reaction rate and yield.[5] Common solvents include ethanol, methanol, acetonitrile, and in some cases, water or even solvent-free conditions.[2][5] A solvent screen is often a worthwhile endeavor to find the optimal medium for your specific substrates.

  • Reaction Temperature and Time: Insufficient thermal energy or reaction time can lead to incomplete conversion.[5] Classical methods like the Phillips-Ladenburg reaction may require high temperatures (180-300°C).[5] It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and ensure the consumption of starting materials.[1][2]

  • Starting Material Purity: Impurities in the o-phenylenediamine or the aldehyde/carboxylic acid can interfere with the reaction, leading to side product formation and reduced yields.[2][6] If the purity of your starting materials is questionable, consider purifying them before use.[2]

Troubleshooting Guide for Common Side Reactions

This section addresses specific side reactions and impurities that can arise during benzimidazole synthesis, offering explanations of their formation and actionable solutions.

Issue 1: Formation of a 1,2-disubstituted Benzimidazole Side Product

Q: I am trying to synthesize a 2-substituted benzimidazole, but I am consistently getting a significant amount of a 1,2-disubstituted byproduct. How can I improve the selectivity for the mono-substituted product?

This is a common challenge, particularly when using aldehydes as the carbonyl source. The formation of the 1,2-disubstituted product occurs from the reaction of two molecules of the aldehyde with one molecule of o-phenylenediamine.[2] The selectivity is influenced by stoichiometry, solvent choice, and the catalyst used.[2][7]

Causality: The initial condensation of o-phenylenediamine with an aldehyde forms a 2-substituted benzimidazole. However, the remaining N-H proton on the imidazole ring is still nucleophilic and can react with a second molecule of the aldehyde to form a 1,2-disubstituted product.

Troubleshooting Protocol:

  • Control Stoichiometry: To favor the formation of the 2-substituted benzimidazole, use a 1:1 molar ratio or a slight excess of the o-phenylenediamine to the aldehyde.[2]

  • Solvent Selection: The choice of solvent can influence the selectivity. Polar protic solvents like water or ethanol can sometimes favor the formation of the 2-substituted product.[8]

  • Temperature Adjustment: Lowering the reaction temperature can sometimes improve selectivity by slowing down the rate of the second substitution reaction.[8]

  • Catalyst Choice: Certain catalysts can enhance selectivity. For example, some studies have shown that specific Lewis acids or solid-supported catalysts can favor the formation of the mono-substituted product.[8] In the absence of a catalyst, a 4:1 ratio of amine to aldehyde has been shown to favor the mono-condensation product.[7]

  • Purification: If the side product still forms, it can often be separated from the desired product by column chromatography or recrystallization due to differences in polarity.[8]

Table 1: Impact of Reaction Conditions on Selectivity

ParameterCondition Favoring 2-SubstitutedCondition Favoring 1,2-DisubstitutedRationale
Stoichiometry 1:1 or slight excess of diamineExcess aldehydeLimits the availability of the aldehyde for the second substitution.
Catalyst Absence of certain Lewis acidsPresence of catalysts like Er(OTf)₃ with electron-rich aldehydes[3][7]The catalyst can facilitate the second condensation step.
Solvent Polar protic (e.g., water, ethanol)[8]Aprotic solvents[8]Solvent can influence the stability of intermediates and transition states.
Temperature Lower temperature[8]Higher temperatureCan provide the activation energy for the second substitution.
Issue 2: Incomplete Cyclization - Stalling at the Schiff Base Intermediate

Q: My reaction mixture shows a major spot on TLC that corresponds to the mass of my o-phenylenediamine plus the aldehyde, but it's not the desired benzimidazole. What is this intermediate, and how can I promote the final cyclization?

This observation strongly suggests that your reaction has stalled at the Schiff base (imine) intermediate. The condensation of o-phenylenediamine and an aldehyde first forms a Schiff base, which then must undergo intramolecular cyclization and subsequent oxidation to form the benzimidazole ring.[1][8]

Troubleshooting Workflow:

G start Reaction Stalled at Schiff Base Intermediate acid Promote Cyclization: Increase Acid Catalysis (Brønsted or Lewis Acid) start->acid Is acid catalyst present and active? temp Increase Reaction Temperature acid->temp Cyclization still slow? monitor Monitor Reaction by TLC for Consumption of Intermediate temp->monitor complete Reaction Complete: Proceed to Workup monitor->complete Intermediate consumed?

Caption: Troubleshooting workflow for incomplete cyclization.

Detailed Steps:

  • Enhance Acid Catalysis: Ensure that you have a sufficient amount of an acid catalyst to promote the intramolecular cyclization of the Schiff base. Both Brønsted acids (e.g., p-TsOH, HCl) and Lewis acids (e.g., Yb(OTf)₃, In(OTf)₃) can be effective.[5][8]

  • Increase Temperature: In some cases, increasing the reaction temperature can provide the necessary activation energy to overcome the barrier for cyclization.[6][8]

  • Monitor Reaction Progress: Use TLC or HPLC to carefully monitor the consumption of the starting materials and the formation of both the Schiff base intermediate and the final benzimidazole product. This will help you determine if the reaction is indeed stalling and if the adjustments you are making are effective.[1][2]

Issue 3: Presence of Colored Impurities and Suspected Over-oxidation

Q: My final product is a dark, discolored solid, and I'm having trouble purifying it. I suspect over-oxidation. What is the likely cause, and how can I prevent it?

The dark coloration is often due to the oxidation of the o-phenylenediamine starting material, which is highly susceptible to oxidation and can form colored impurities.[2] Additionally, the benzimidazole product itself can undergo over-oxidation, potentially forming N-oxides.[8]

Preventative Measures and Purification Protocol:

  • Inert Atmosphere: To prevent the oxidation of sensitive o-phenylenediamine, conduct the reaction under an inert atmosphere, such as nitrogen or argon.[2]

  • Control of Oxidants: If your synthesis involves an external oxidizing agent (e.g., in oxidative cyclization methods), it is critical to use the correct stoichiometry. An excess of a strong oxidant can lead to the formation of undesired side products.[1]

  • Purification using Activated Carbon: Colored impurities can often be effectively removed by treating a solution of the crude product with activated carbon, followed by filtration and recrystallization.[2]

  • Acid-Base Extraction: Since benzimidazoles are basic, an acid-base extraction can be a powerful purification technique. Dissolve the crude product in an organic solvent and extract it into an acidic aqueous solution. The non-basic impurities will remain in the organic layer. Then, neutralize the aqueous layer to precipitate the purified benzimidazole.[2]

G start Crude Product with Colored Impurities dissolve Dissolve Crude Product in Appropriate Solvent start->dissolve activated_carbon Add Activated Carbon, Stir, and Heat Gently dissolve->activated_carbon filter Hot Filter to Remove Activated Carbon activated_carbon->filter crystallize Allow Filtrate to Cool for Recrystallization filter->crystallize isolate Isolate Purified Crystals by Filtration crystallize->isolate

Caption: Workflow for purification with activated carbon.

Issue 4: Unwanted N-Alkylation

Unintended N-alkylation can occur if there are alkylating agents present in the reaction mixture, or if they are formed in situ.[2] This is a known side reaction in benzimidazole chemistry.[9]

Potential Sources of Alkylating Agents and Solutions:

  • Solvent Reactivity: Some solvents, particularly alcohols, can act as alkylating agents under certain conditions, especially at high temperatures or in the presence of strong acids. If you suspect this is the case, consider switching to a non-alcoholic, aprotic solvent.

  • Aldehyde as a Reductant/Alkylating Agent: In some instances, particularly with certain catalysts and conditions, the aldehyde reactant can be reduced to the corresponding alcohol, which can then act as an alkylating agent.

  • Starting Material Impurities: Check your starting materials for any impurities that could be potential alkylating agents.

Troubleshooting Steps:

  • Analyze Reaction Components: Carefully review all reagents and the solvent for potential sources of alkyl groups.

  • Modify Reaction Conditions: If using an alcohol as a solvent, try switching to a non-protic solvent like DMF, DMSO, or acetonitrile. Lowering the reaction temperature may also mitigate this side reaction.

  • Purify Starting Materials: Ensure the purity of your starting materials to eliminate any potential contaminating alkylating agents.

References

Technical Support Center: Purification of 2-Amino-5-methoxy-1-methylbenzimidazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification challenges associated with 2-Amino-5-methoxy-1-methylbenzimidazole. Drawing upon established principles of organic chemistry and practical laboratory experience, this document provides in-depth troubleshooting advice and detailed protocols to achieve high purity of this important benzimidazole derivative.

I. Understanding the Molecule: Key Physicochemical Properties

Before delving into purification strategies, it is crucial to understand the inherent properties of this compound that influence its behavior during purification.

PropertyValueSignificance for Purification
Molecular Formula C₉H₁₁N₃OThe presence of multiple nitrogen and oxygen atoms suggests a polar molecule with hydrogen bonding capabilities.
Molecular Weight 177.21 g/mol A relatively low molecular weight allows for good solubility in a range of organic solvents.
Appearance Typically a solid, may range from off-white to light brown depending on purity.Color is a key indicator of purity; darker colors often suggest the presence of oxidative impurities.
Melting Point 222-222.5 °C (with decomposition)[1]A sharp melting point close to the literature value is a good indicator of high purity. Decomposition at the melting point suggests thermal lability.
pKa The benzimidazole core is basic due to the nitrogen atoms.The basic nature allows for purification via acid-base extraction to remove non-basic impurities.
Polarity PolarThe polarity dictates the choice of chromatographic stationary and mobile phases, as well as recrystallization solvents.
Solubility Soluble in polar organic solvents like ethanol, methanol, and DMSO. Limited solubility in non-polar solvents.Knowledge of solubility is critical for selecting appropriate recrystallization solvents and mobile phases for chromatography.

II. Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific issues encountered during the purification of this compound in a question-and-answer format.

A. Recrystallization Challenges

Question 1: My crude product is an oil and will not crystallize, even after cooling. What should I do?

Answer: Oiling out is a common problem, especially when impurities are present that depress the melting point of the mixture. Here’s a systematic approach to troubleshoot this issue:

  • Scratching: Use a glass rod to scratch the inside of the flask at the solvent-air interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure, crystalline material, add a single seed crystal to the cooled, supersaturated solution. This will induce crystallization.

  • Solvent System Modification:

    • Single Solvent: If you are using a single solvent, it may be too good of a solvent. Try a solvent in which the compound has lower solubility at room temperature. For a polar compound like this, consider ethyl acetate or a mixture of ethanol and water.

    • Mixed Solvent System: This is often the most effective solution. Dissolve your oily product in a minimum amount of a "good" solvent (one in which it is highly soluble, e.g., methanol or ethanol). Then, slowly add a "poor" solvent (one in which it is sparingly soluble, e.g., water or hexane) dropwise at an elevated temperature until the solution becomes faintly turbid. Re-heat to clarify and then allow to cool slowly. The reduced overall solvency of the mixture will promote crystallization.

  • Purity Check: The oiling out may be due to a high concentration of impurities. Consider a preliminary purification step, such as a quick filtration through a plug of silica gel, before attempting recrystallization.

Question 2: My product crystallizes, but the yield is very low. How can I improve it?

Answer: Low recovery during recrystallization can be attributed to several factors:

  • Excessive Solvent: Using too much solvent to dissolve the crude product will result in a significant portion of the compound remaining in the mother liquor upon cooling. Always use the minimum amount of hot solvent required to fully dissolve the solid.

  • Premature Crystallization: If the solution cools too quickly during a hot filtration step (to remove insoluble impurities), product will be lost on the filter paper. Ensure your filtration apparatus (funnel and receiving flask) is pre-heated.

  • Incomplete Crystallization: Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath) to maximize crystal formation. Allow adequate time for crystallization to complete.

  • Solvent Choice: The solubility curve of your compound in the chosen solvent may not be ideal. A good recrystallization solvent should exhibit a large difference in solubility between hot and cold temperatures. Experiment with different solvents or mixed solvent systems.

Question 3: The recrystallized product is still colored. How can I remove colored impurities?

Answer: Colored impurities are often large, polar, and/or conjugated molecules.

  • Activated Charcoal (Carbon) Treatment: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb some of your desired product.

  • Acid-Base Extraction: Since this compound is basic, you can dissolve the crude product in an organic solvent (like dichloromethane or ethyl acetate) and wash it with a dilute aqueous acid (e.g., 1 M HCl). The basic product will move into the aqueous layer, leaving non-basic colored impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) to precipitate the purified product, which can then be extracted back into an organic solvent, dried, and concentrated.

B. Column Chromatography Challenges

Question 4: My compound is streaking badly on the silica gel column. How can I improve the separation?

Answer: Streaking or tailing on a silica gel column is a common issue with basic compounds like this compound due to strong interactions with the acidic silanol groups on the silica surface.

  • Addition of a Basic Modifier: Add a small amount of a base to your eluent system. Triethylamine (TEA) at a concentration of 0.1-1% (v/v) is commonly used to neutralize the acidic sites on the silica gel, leading to sharper peaks and better separation.

  • Alternative Stationary Phases: Consider using a different stationary phase that is less acidic. Alumina (basic or neutral) can be a good alternative to silica gel for the purification of basic compounds.

  • Solvent System Optimization: Ensure your chosen eluent has the appropriate polarity. If the eluent is too polar, your compound may move too quickly and not separate well. If it's not polar enough, it may stick to the column. A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, can often provide the best results. A common starting point for benzimidazoles is a mixture of hexane and ethyl acetate, with the polarity gradually increased by increasing the proportion of ethyl acetate.

  • Dry Loading: If your compound is not very soluble in the initial, less polar eluent, consider dry loading. Dissolve your crude product in a suitable solvent (e.g., methanol or dichloromethane), adsorb it onto a small amount of silica gel, and then evaporate the solvent to dryness. The resulting free-flowing powder can then be carefully added to the top of your packed column. This technique ensures that the compound is introduced to the column in a narrow band, which improves separation.

Question 5: I can't seem to separate my product from a closely related impurity. What can I do?

Answer: Separating closely related impurities requires optimizing the selectivity of your chromatographic system.

  • Fine-tune the Mobile Phase: Small changes in the mobile phase composition can have a significant impact on selectivity. Try different solvent combinations. For example, replacing ethyl acetate with a different polar solvent like acetone or using a ternary mixture (e.g., hexane/ethyl acetate/methanol) can alter the interactions between the analytes, stationary phase, and mobile phase, potentially leading to better separation.

  • High-Performance Liquid Chromatography (HPLC): For very challenging separations, preparative HPLC is a powerful technique that offers much higher resolution than standard flash column chromatography. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid to improve peak shape) is a good starting point for polar compounds.

III. Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a synthesis of this compound?

A1: The impurities will largely depend on the synthetic route. A common method for N-methylation of benzimidazoles involves reacting the parent 2-Amino-5-methoxybenzimidazole with a methylating agent (e.g., methyl iodide or dimethyl sulfate) in the presence of a base.[2] In this case, potential impurities include:

  • Unreacted Starting Material: 2-Amino-5-methoxybenzimidazole.

  • Regioisomer: 2-Amino-6-methoxy-1-methylbenzimidazole. The formation of this isomer is possible due to tautomerism in the parent benzimidazole.

  • Over-methylation Product: A quaternary ammonium salt formed by the methylation of both imidazole nitrogens. This is more likely if an excess of the methylating agent is used.[2]

  • Byproducts from the Base: Depending on the base and solvent used.

Q2: What is a good starting point for a recrystallization solvent system?

A2: For a polar, nitrogen-containing compound like this, an alcohol or a mixed system with an alcohol is a good starting point. Try dissolving the crude product in a minimal amount of hot ethanol or methanol. If it is too soluble even when cold, add water dropwise to the hot solution until it becomes slightly cloudy, then clarify with a drop or two of the alcohol and allow to cool.

Q3: How can I monitor the purity of my fractions during column chromatography?

A3: Thin-Layer Chromatography (TLC) is the most common and convenient method. Spot a small amount of each collected fraction onto a TLC plate and elute it with the same solvent system you are using for the column. Visualize the spots under a UV lamp (benzimidazoles are typically UV-active) or by staining. This will allow you to identify which fractions contain your pure product.

Q4: My purified product is a white solid, but it turns yellow or brown over time. Why is this happening and how can I prevent it?

A4: Benzimidazole derivatives, especially those with amino groups, can be susceptible to air oxidation, which can lead to the formation of colored impurities. To prevent this, store the purified compound in a tightly sealed container, protected from light, and preferably under an inert atmosphere (e.g., nitrogen or argon). Storing it in a freezer can also help to slow down degradation.

Q5: What analytical techniques are best for confirming the identity and purity of the final product?

A5: A combination of techniques is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound. A reversed-phase C18 column with a mobile phase of acetonitrile/water with a modifier is a good starting point.

  • Melting Point Analysis: A sharp melting point that matches the literature value is a good indicator of high purity.

IV. Experimental Protocols

Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol/Water)
  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • While the solution is still hot, add deionized water dropwise until the solution becomes persistently cloudy.

  • Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • If colored impurities are present, add a small amount of activated charcoal and boil for a few minutes.

  • Perform a hot gravity filtration to remove the charcoal and any other insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature.

  • Once crystal formation appears to have stopped, place the flask in an ice bath for at least 30 minutes to maximize crystallization.

  • Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.

  • Dry the crystals under vacuum to a constant weight.

Protocol 2: Flash Column Chromatography on Silica Gel
  • Select an appropriate eluent system: Start by developing a solvent system using TLC. A mixture of hexane and ethyl acetate is a good starting point. Adjust the ratio to achieve an Rf value of approximately 0.2-0.3 for the desired compound. If streaking is observed, add 0.5% triethylamine to the eluent.

  • Pack the column: Prepare a slurry of silica gel in the initial, less polar eluent and pour it into the column. Allow the silica to settle, ensuring a flat, uniform bed.

  • Load the sample:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent if necessary) and carefully apply it to the top of the silica bed.

    • Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to dryness. Carefully add the resulting powder to the top of the column.

  • Elute the column: Carefully add the eluent to the top of the column and apply gentle pressure (e.g., with a hand pump or nitrogen line) to begin the elution.

  • Collect fractions: Collect fractions in test tubes or vials.

  • Monitor the fractions: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Combine and concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

V. Visualizations

Troubleshooting Workflow for Recrystallization

G cluster_troubleshooting Troubleshooting start Crude Product dissolve Dissolve in minimal hot solvent start->dissolve cool Cool slowly dissolve->cool crystals Crystals Form cool->crystals oil Product Oils Out cool->oil Problem low_yield Low Yield crystals->low_yield Problem impure Product Impure/ Colored crystals->impure Problem collect Collect Crystals crystals->collect Success oil_solutions Scratch/Seed Modify Solvent System Preliminary Purification oil->oil_solutions yield_solutions Use Less Solvent Pre-heat Funnel Cool Completely low_yield->yield_solutions purity_solutions Charcoal Treatment Acid-Base Extraction Re-recrystallize impure->purity_solutions oil_solutions->dissolve Re-attempt yield_solutions->start Re-evaluate process purity_solutions->dissolve Re-attempt

Caption: A troubleshooting workflow for common recrystallization issues.

Logical Relationships in Column Chromatography Purification

G cluster_input Inputs cluster_process Chromatography Process cluster_output Outputs crude_product Crude Product Mixture of target compound and impurities select_phase Phase Selection Stationary: Silica/Alumina Mobile: Hexane/EtOAc +/- TEA crude_product->select_phase packing Column Packing Slurry packing for uniform bed select_phase->packing loading Sample Loading Wet or Dry Loading packing->loading elution Elution Isocratic or Gradient loading->elution fractions Collected Fractions Separated components elution->fractions analysis Fraction Analysis TLC Monitoring fractions->analysis pure_product Pure Product Isolated and Concentrated analysis->pure_product

Caption: Key stages in the purification by column chromatography.

VI. References

  • Kulik, A., et al. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica, 68(6), 823-9.

  • Padilla-Martínez, I. I., et al. (2023). N-substitution Reactions of 2-Aminobenzimidazoles to Access Pharmaceutically Interesting Compounds. Current Organic Synthesis, 20(3), 274-306.

  • Wang, L., et al. (2023). A mild and scalable one-pot synthesis of N-substituted 2-aminobenzimidazoles via visible light mediated cyclodesulfurization. Nature Communications, 14(1), 1-11.

  • BenchChem. (2025). Benzimidazole N-Methylation: A Technical Support Guide. Available at: --INVALID-LINK--

  • Mohsen, A., Omar, M. E., Farghaly, A. M., & El Dine, S. A. (1975). Novel synthesis of 2-substituted aminobenzimidazoles from thiourea derivatives. Pharmazie, 30(2), 83-4.

  • Semantic Scholar. (2011). ANALYSIS HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ-IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Available at: --INVALID-LINK--

  • ResearchGate. (2018). Synthesis of N‐substituted 2‐aminobenzimidazoles. Available at: --INVALID-LINK--

  • Acta Poloniae Pharmaceutica. (2011). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ- IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Available at: --INVALID-LINK--

  • Application of hplc method for investigation of stability of new benzimidazole derivatives. (2012). Acta Poloniae Pharmaceutica, 69(5), 843-848.

  • Symbiosis Online Publishing. (2015). Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative. Available at: --INVALID-LINK--

  • ResearchGate. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Available at: --INVALID-LINK--

  • Zhu, M. X., et al. (2015). Identification and optimization of 2-aminobenzimidazole derivatives as novel inhibitors of TRPC4 and TRPC5 channels. British journal of pharmacology, 172(10), 2663–2677.

  • BioCrick. (2018). 2-Aminobenzimidazole. Available at: --INVALID-LINK--

  • The Royal Society of Chemistry. (2020). Supporting Information. Available at: --INVALID-LINK--

  • The Royal Society of Chemistry. (2017). c7dt02584j1.pdf. Available at: --INVALID-LINK--

  • Chongqing Chemdad Co., Ltd. (n.d.). 2-Aminobenzimidazole Analytical Chemistry. Retrieved from --INVALID-LINK--

  • Reddit. (2023). Purification of strong polar and basic compounds. Available at: --INVALID-LINK--

  • BenchChem. (2025). Troubleshooting guide for the purification of polar quinoline compounds. Available at: --INVALID-LINK--

  • University of Rochester Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from --INVALID-LINK--

  • University of Hertfordshire. (2024). 2-aminobenzimidazole. Available at: --INVALID-LINK--

  • Wikipedia. (n.d.). 2-Aminobenzimidazol. Retrieved from --INVALID-LINK--

  • Biosynth. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 2-AMINO-1-METHYLBENZIMIDAZOLE synthesis. Retrieved from --INVALID-LINK--

  • ChemScene. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from --INVALID-LINK--

  • The Analytical Scientist. (2016). Purification of polar compounds. Available at: --INVALID-LINK--

  • Facile Synthesis of Benzimidazoles via N-Arylamidoxime Cyclization. (2018). Molecules, 23(11), 2947.

  • Reddy, K. K., & Subba Rao, N. V. (1966). IV. Methylation and Benzylation of 5 (or 6)-Nitro Benzimidazoles. Proceedings of the Indian Academy of Sciences - Section A, 64(2), 143-149.

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Available at: --INVALID-LINK--

  • ResearchGate. (n.d.). Figure S5. 1 H NMR Spectra of 5-methyl-benzimidazole (2b). Retrieved from --INVALID-LINK--

  • 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. (2021). Molecules, 26(21), 6549.

  • ChemicalBook. (n.d.). Benzimidazole(51-17-2) 1H NMR spectrum. Retrieved from --INVALID-LINK--

  • ECHEMI. (n.d.). 1805-02-3, this compound Formula. Retrieved from --INVALID-LINK--

  • Padilla-Martínez, I. I., et al. (2023). N-substitution Reactions of 2-Aminobenzimidazoles to Access Pharmaceutically Interesting Compounds. Current Organic Synthesis, 20(3), 274-306.

  • Biocatalytic Alkylation of Ambident Nucleophiles Enables Selective N‐Functionalization of Heterocycles and Late‐Stage Modifications. (2021). Angewandte Chemie International Edition, 60(38), 20857-20864.

  • Development of a Regioselective N-Methylation of (Benz)imidazoles Providing the More Sterically Hindered Isomer. (2014). The Journal of Organic Chemistry, 79(21), 10343-10354.

  • Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer. (2014). The Journal of Organic Chemistry, 79(21), 10343-10354.

References

Technical Support Center: Forced Degradation Studies of 2-Amino-5-methoxy-1-methylbenzimidazole

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the forced degradation studies of 2-Amino-5-methoxy-1-methylbenzimidazole. As a senior application scientist, this document synthesizes technical expertise with practical, field-proven insights to navigate the complexities of stress testing this specific benzimidazole derivative. Our approach is rooted in explaining the "why" behind experimental choices, ensuring each protocol is a self-validating system for robust and reliable results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the forced degradation of this compound, providing concise and actionable answers.

Q1: What are the primary objectives of conducting forced degradation studies on this compound?

A1: The primary goals are to identify potential degradation products, elucidate degradation pathways, and develop a stability-indicating analytical method.[1][2] These studies are crucial for understanding the intrinsic stability of the molecule, which informs formulation development, packaging, and storage conditions.

Q2: What are the expected areas of instability in the this compound molecule?

A2: Based on its structure, the molecule possesses several potentially labile sites:

  • The Benzimidazole Core: This heterocyclic system can be susceptible to oxidation and photolytic degradation.[3][4]

  • The 2-Amino Group: This group can be a site for oxidative degradation.

  • The 5-Methoxy Group: The ether linkage can be susceptible to acidic hydrolysis under harsh conditions.

  • Overall Aromatic System: The entire benzimidazole ring system is prone to electrophilic attack and can be sensitive to photolytic stress.

Q3: What are the recommended starting stress conditions for this compound?

A3: Initial stress conditions should be mild and progressively increased until a target degradation of 5-20% is achieved.[5] Over-stressing can lead to secondary degradation products that may not be relevant to the actual stability of the drug.

Q4: My compound appears to be highly stable under initial stress conditions. What should I do?

A4: If no degradation is observed at room temperature, the temperature can be incrementally increased, for example, to 50-60°C. The duration of the study can also be extended. For hydrolytic studies, the concentration of the acid or base can be increased.

Q5: I am observing many small, poorly resolved peaks in my chromatogram. What could be the issue?

A5: This could be due to several factors, including insufficient chromatographic resolution, the formation of multiple minor degradation products, or issues with the sample diluent. It is important to ensure the analytical method is well-developed and can separate the parent compound from all potential degradants.

Section 2: Troubleshooting Guides

This section provides detailed troubleshooting for specific issues that may arise during your experiments.

Issue 1: No or Minimal Degradation Observed
Possible Cause Troubleshooting Steps
Stress conditions are too mild. Gradually increase the severity of the stress conditions. For hydrolysis, increase the concentration of acid/base or the temperature. For oxidation, increase the concentration of the oxidizing agent or the exposure time. For thermal and photolytic studies, increase the temperature and light intensity/duration, respectively.
Compound is inherently very stable. While possible, it is essential to explore a wide range of stress conditions before concluding this. Ensure that the analytical method is sensitive enough to detect low levels of degradation.
Incorrect sample preparation. Verify the concentration of the stock solution and ensure the compound is fully dissolved in the stress medium. For hydrolytic studies, co-solvents can be used for compounds with poor aqueous solubility, but they should not interfere with the degradation process.[5]
Issue 2: Excessive Degradation (>20%)
Possible Cause Troubleshooting Steps
Stress conditions are too harsh. Reduce the severity of the stress conditions. Decrease the concentration of the stressor, lower the temperature, or shorten the exposure time. The goal is to achieve a degradation level that allows for the accurate identification and quantification of primary degradation products.
Secondary degradation is occurring. Analyze samples at multiple time points to distinguish between primary and secondary degradation products. Harsher conditions can lead to the breakdown of initial degradants into smaller molecules.
Issue 3: Poor Peak Shape and Resolution in HPLC Analysis
Possible Cause Troubleshooting Steps
Inappropriate mobile phase pH. The pH of the mobile phase can significantly impact the peak shape of ionizable compounds like this compound. Adjust the mobile phase pH to be at least 2 units away from the pKa of the analyte and its degradants.
Column overload. Reduce the concentration of the injected sample or decrease the injection volume.[6]
Contaminated guard or analytical column. Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.
Sample solvent is too strong. If possible, dissolve the sample in the mobile phase. If a stronger solvent is necessary, inject a smaller volume.

Section 3: Experimental Protocols & Methodologies

This section provides detailed, step-by-step protocols for conducting forced degradation studies on this compound.

Preparation of Stock Solution
  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of 1 mg/mL.

  • Ensure the compound is completely dissolved before proceeding.

Forced Degradation Procedures

The following are recommended starting conditions and should be optimized to achieve 5-20% degradation.

Table 1: Recommended Starting Conditions for Forced Degradation

Stress ConditionReagent/ConditionTemperatureTime
Acid Hydrolysis 0.1 M HCl60°C8 hours
Base Hydrolysis 0.1 M NaOH60°C8 hours
Oxidative Degradation 3% H₂O₂Room Temperature24 hours
Thermal Degradation Solid State & Solution80°C48 hours
Photolytic Degradation Solid State & SolutionICH Q1B conditionsAs per guideline

Detailed Protocols:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Keep the mixture at 60°C for 8 hours.

    • At specified time points, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the mixture at 60°C for 8 hours.

    • At specified time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the mixture at room temperature for 24 hours.

    • At specified time points, withdraw an aliquot and dilute for HPLC analysis.

  • Thermal Degradation:

    • Store the solid compound and a solution of the compound at 80°C for 48 hours.

    • Analyze the samples at different time points.

  • Photolytic Degradation:

    • Expose the solid compound and a solution of the compound to light as per ICH Q1B guidelines.

    • A control sample should be kept in the dark.

Stability-Indicating HPLC Method

A stability-indicating method is crucial for separating the parent drug from its degradation products. The following is a suggested starting point for method development.

Table 2: Suggested HPLC Parameters

ParameterSuggested Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Start with a shallow gradient (e.g., 5-95% B over 30 minutes)
Flow Rate 1.0 mL/min
Detection UV at an appropriate wavelength (determine by UV scan)
Column Temperature 30°C
Injection Volume 10 µL

Method Validation: The developed method must be validated according to ICH Q2(R1) guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.

Section 4: Potential Degradation Pathways & Visualization

While specific degradation pathways for this compound have not been reported, based on the chemistry of the benzimidazole core and its substituents, the following pathways are proposed.

Proposed Degradation Pathways
  • Hydrolysis: Under acidic conditions, the methoxy group may undergo hydrolysis to form a hydroxyl group. The amino group is generally stable to hydrolysis.

  • Oxidation: The primary site of oxidation is likely the electron-rich benzimidazole ring and the 2-amino group. This can lead to the formation of N-oxides or ring-opened products.

  • Photodegradation: UV light can induce cleavage of the benzimidazole ring or reactions involving the substituents. Benzimidazole derivatives have shown susceptibility to photodegradation.[3][7]

Workflow and Pathway Diagrams

The following diagrams illustrate the general workflow for forced degradation studies and a proposed degradation pathway for this compound.

Forced_Degradation_Workflow cluster_Stress Stress Conditions Acid Acidic Hydrolysis Analysis Stability-Indicating HPLC Analysis Acid->Analysis Base Basic Hydrolysis Base->Analysis Oxidation Oxidative Oxidation->Analysis Thermal Thermal Thermal->Analysis Photo Photolytic Photo->Analysis API 2-Amino-5-methoxy- 1-methylbenzimidazole (API) API->Acid API->Base API->Oxidation API->Thermal API->Photo Identification Degradant Identification (e.g., LC-MS, NMR) Analysis->Identification Pathway Degradation Pathway Elucidation Identification->Pathway

Caption: General workflow for forced degradation studies.

Degradation_Pathway cluster_Degradants Potential Degradation Products Parent 2-Amino-5-methoxy- 1-methylbenzimidazole Hydrolysis 2-Amino-5-hydroxy- 1-methylbenzimidazole (Hydrolysis Product) Parent->Hydrolysis Acidic Hydrolysis Oxidation N-Oxide or Ring-Opened Products (Oxidation Products) Parent->Oxidation Oxidation (H2O2) Photo Ring Cleavage Products (Photodegradation Products) Parent->Photo Photolysis (UV/Vis Light)

Caption: Proposed degradation pathways for the molecule.

References

Technical Support Center: Resolving Common Issues in the N-Methylation of Benzimidazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the N-methylation of benzimidazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this crucial synthetic transformation. Here, we will dissect the intricacies of the reaction, providing field-proven insights and evidence-based solutions to help you achieve your desired outcomes with confidence and efficiency.

Section 1: Troubleshooting Guide - A Deeper Dive into Common Experimental Hurdles

This section addresses specific issues that frequently arise during the N-methylation of benzimidazoles. Each problem is presented in a question-and-answer format, exploring the underlying causes and offering practical, actionable solutions.

Problem 1: Low to No Yield of the Desired N-Methylated Product

Question: My N-methylation reaction of a substituted benzimidazole is resulting in a very low yield or no product at all. What are the possible reasons, and how can I improve the yield?

Answer: Low yields in benzimidazole N-methylation can be traced back to several critical factors. A systematic evaluation of your experimental setup is key to diagnosing the issue.

  • Purity of Starting Material: Ensure your starting benzimidazole is pure and, most importantly, dry. Water and other protic impurities can neutralize the base or quench the benzimidazolide anion, effectively halting the reaction.

  • The Critical Role of the Base: The choice of base is paramount. A base that is too weak may not sufficiently deprotonate the benzimidazole N-H to form the more nucleophilic benzimidazolide anion.[1] Conversely, an overly strong base might lead to undesired side reactions. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and for a stronger, non-nucleophilic option, sodium hydride (NaH).[2][3] The solubility and strength of the base in your chosen solvent system are crucial considerations.

  • Solvent Selection: The Reaction's Environment: A dry, aprotic solvent is essential. Protic solvents like alcohols will protonate the benzimidazolide anion, inhibiting the methylation process.[1] Preferred solvents include acetone, acetonitrile (MeCN), dimethylformamide (DMF), and tetrahydrofuran (THF).[3]

  • Methylating Agent Integrity and Stoichiometry: Use a fresh, high-purity methylating agent. Common choices include methyl iodide (MeI) and dimethyl sulfate ((CH₃)₂SO₄). The stoichiometry is a delicate balance; an insufficient amount will lead to incomplete conversion, while a significant excess can promote the formation of undesired quaternary salts.[1]

  • Optimizing Reaction Conditions: Temperature and reaction time are interdependent variables that require optimization. Some reactions may need heating to proceed at a reasonable rate, while others might benefit from lower temperatures to minimize side reactions. Monitoring the reaction progress by Thin-Layer Chromatography (TLC) is highly recommended to determine the optimal reaction time.[1]

Problem 2: Formation of a Mixture of Regioisomers (N1 and N3 Methylation)

Question: I am obtaining a mixture of the two possible N-methylated regioisomers, and their separation is proving to be very difficult. How can I improve the regioselectivity of my reaction?

Answer: Achieving high regioselectivity is a common and significant challenge in the N-methylation of unsymmetrically substituted benzimidazoles. This issue arises from the inherent tautomeric nature of the benzimidazole ring, where the N-H proton can reside on either nitrogen, leading to two distinct nucleophilic centers that can react with the methylating agent.[1]

Here are several strategies to enhance regioselectivity:

  • Leveraging Steric Hindrance: Bulky substituents on the benzimidazole ring can physically obstruct one of the nitrogen atoms, thereby favoring methylation at the less sterically hindered position.[1]

  • Exploiting Electronic Effects: The electronic properties of the substituents on the benzimidazole ring can influence the nucleophilicity of the nitrogen atoms. Electron-donating groups can increase the electron density and reactivity of the adjacent nitrogen, while electron-withdrawing groups can have the opposite effect.[1] This principle can be used to direct methylation to a specific nitrogen.

  • Strategic Choice of Base and Solvent: The reaction conditions can significantly impact the ratio of regioisomers. For instance, the use of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as THF or DMF can favor N-1 selectivity for many substrates.[2]

  • Advanced Synthetic Methods: For cases where achieving selectivity for the more sterically hindered isomer is the goal, specialized methods have been developed. One such approach utilizes organomagnesium reagents as bases to direct the alkylation.[4][5]

  • Biocatalysis for Ultimate Selectivity: For challenging separations or when exquisite selectivity is required, biocatalysis offers a powerful solution. Engineered methyltransferases can perform N-methylation with exceptional regioselectivity (often exceeding 99:1) under mild reaction conditions.[2][3]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common methylating agents for benzimidazole N-methylation?

A1: The most commonly used methylating agents are methyl iodide (MeI) and dimethyl sulfate ((CH₃)₂SO₄). Methyl iodide is generally more reactive. The choice can depend on the specific substrate and desired reaction conditions.

Q2: What is the role of the base in the N-methylation of benzimidazoles?

A2: The base is crucial for deprotonating the N-H of the benzimidazole ring to form the benzimidazolide anion.[1] This anion is a much stronger nucleophile than the neutral benzimidazole, thus facilitating the reaction with the methylating agent.

Q3: How can I monitor the progress of my N-methylation reaction?

A3: Thin-Layer Chromatography (TLC) is the most convenient method for monitoring the reaction's progress.[1] By spotting the reaction mixture alongside the starting benzimidazole, you can observe the consumption of the starting material and the appearance of the product(s). Using a UV lamp is typically necessary to visualize the aromatic spots on the TLC plate.

Q4: I have formed a quaternary salt byproduct. How can I avoid this?

A4: The formation of a 1,3-dimethylbenzimidazolium salt (a quaternary ammonium salt) is a common side reaction, especially when using an excess of the methylating agent or under harsh conditions.[1] To minimize this, use a controlled stoichiometric amount of the methylating agent (typically 1.0 to 1.2 equivalents). Slow, dropwise addition of the methylating agent can also prevent localized high concentrations that favor over-methylation. If the quaternary salt does form, it can often be removed by filtration as it is typically insoluble in many common organic solvents.[1]

Q5: What are the recommended purification techniques for N-methylated benzimidazoles?

A5: Due to the potential for forming structurally similar regioisomers, purification often requires chromatographic techniques. Column chromatography on silica gel is the most effective and widely used method.[1] The choice of the eluent system is critical for achieving good separation. A gradient elution, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is often successful.[1]

Section 3: Experimental Protocols & Data Presentation

Protocol 1: General Procedure for N-methylation of a Benzimidazole using Methyl Iodide

This protocol provides a general guideline and may require optimization for specific substrates.

Materials:

  • Substituted benzimidazole (1.0 eq)

  • Anhydrous potassium carbonate (K₂CO₃) (1.5 eq)

  • Methyl iodide (MeI) (1.1 eq)

  • Anhydrous acetone or DMF

  • Round-bottom flask

  • Magnetic stir bar

  • Reflux condenser

Procedure:

  • Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted benzimidazole (1.0 eq) and the anhydrous solvent (acetone or DMF).

  • Addition of Base: Add potassium carbonate (1.5 eq) to the suspension.

  • Addition of Methylating Agent: While stirring at room temperature, add methyl iodide (1.1 eq) dropwise to the reaction mixture.[1]

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature and filter off the inorganic salts.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate).

Data Presentation

The regioselectivity of benzimidazole N-methylation is highly dependent on the reaction conditions. The following table summarizes the influence of various factors on the methylation of 5-nitrobenzimidazole, illustrating the complexity and the need for careful optimization.

EntryMethylating AgentBaseSolventReaction Time (hr)Ratio of 1,5-isomer to 1,6-isomerQuaternary Salt FormationReference
1Methyl IodideK₂CO₃Acetone4060:35~15-20%[6]
2Benzyl ChlorideCH₃COONa-1255:25-[6]

Note: The data presented is based on the methylation and benzylation of 5(or 6)-nitro benzimidazoles. The ratio represents the comparative proportions of the two isomers formed.

Section 4: Visualizing the Workflow and Challenges

General Workflow for N-Methylation of Benzimidazoles

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Start with pure, dry substituted benzimidazole B Add anhydrous aprotic solvent (e.g., DMF, Acetone) A->B C Add base (e.g., K2CO3, NaH) B->C D Add methylating agent (e.g., MeI) dropwise C->D E Heat to reflux (if necessary) D->E F Monitor by TLC E->F G Cool reaction mixture F->G H Filter inorganic salts G->H I Concentrate filtrate H->I J Purify by column chromatography I->J K K J->K Obtain pure N-methylated benzimidazole

Caption: A generalized workflow for the N-methylation of benzimidazoles.

The Challenge of Regioisomer Formation

G cluster_methylation Methylation Reaction T1 N1-H Tautomer T2 N3-H Tautomer T1->T2 MeI Methylating Agent (e.g., MeI) P1 N1-Methylated Product MeI->P1 Attack from N1 P2 N3-Methylated Product MeI->P2 Attack from N3

Caption: The formation of regioisomers due to tautomerism in benzimidazoles.

References

minimizing impurity formation in 2-Amino-5-methoxy-1-methylbenzimidazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2-Amino-5-methoxy-1-methylbenzimidazole. As Senior Application Scientists, we aim to combine our expertise with established scientific principles to help you minimize impurity formation and optimize your synthetic outcomes.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section is designed to address specific issues that may arise during the synthesis of this compound, focusing on the common N-methylation step of 2-Amino-5-methoxybenzimidazole.

Issue 1: Low Yield of the Desired this compound

Question: My reaction is resulting in a low yield of the target compound. What are the potential causes and how can I improve the yield?

Answer: Low yields in the N-methylation of 2-Amino-5-methoxybenzimidazole can be attributed to several factors. A systematic approach to troubleshooting is recommended.

  • Purity of Starting Material: Ensure your starting material, 2-Amino-5-methoxybenzimidazole, is pure and completely dry. Impurities can interfere with the reaction, and residual moisture can quench the base and hydrolyze the methylating agent.

  • Base Selection and Stoichiometry: The choice and amount of base are critical. A weak base may not sufficiently deprotonate the benzimidazole nitrogen, leading to incomplete reaction. Conversely, an overly strong base might promote side reactions. Potassium hydroxide (KOH) is a commonly used base for this transformation.[1] Ensure at least one equivalent of the base is used to deprotonate the benzimidazole nitrogen.

  • Solvent Choice: The reaction should be conducted in a dry, aprotic solvent. Protic solvents like water or alcohols can interfere with the reaction by protonating the benzimidazole anion. Acetone is a suitable solvent for this reaction.[1]

  • Methylating Agent Quality and Stoichiometry: Use a fresh, high-purity methylating agent, such as methyl iodide. It is advisable to use a slight excess (1.1-1.2 equivalents) to ensure complete reaction, but a large excess can lead to over-methylation.

  • Reaction Temperature and Time: The reaction temperature needs to be carefully controlled. The initial deprotonation can be performed at room temperature, followed by cooling in an ice bath before the addition of the methylating agent to manage the exothermic reaction.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

Issue 2: Formation of a Mixture of N1 and N3 Regioisomers

Question: I am observing a mixture of the desired N1-methylated product and the N3-methylated isomer, which are difficult to separate. How can I improve the regioselectivity?

Answer: The formation of two regioisomers (1-methyl and 3-methyl) is a common challenge in the methylation of unsymmetrically substituted benzimidazoles due to the tautomeric nature of the benzimidazole ring. The proton on the imidazole nitrogen can exist on either nitrogen, leading to two different nucleophiles that can react with the methylating agent.[2]

  • Understanding the Tautomerism: In 2-Amino-5-methoxybenzimidazole, the two nitrogen atoms are not equivalent. The electronic effects of the methoxy and amino groups can influence the tautomeric equilibrium and the nucleophilicity of the nitrogen atoms.

  • Strategies to Enhance Regioselectivity:

    • Steric Hindrance: While not directly applicable to the starting material itself, derivatization to introduce a bulky protecting group on the exocyclic amino group could potentially influence the methylation position, although this adds extra steps to the synthesis.

    • Reaction Conditions: The choice of solvent and counter-ion of the base can sometimes influence the regioselectivity. It is recommended to perform small-scale screening experiments with different bases (e.g., KOH, NaOH, K2CO3) and solvents (e.g., acetone, DMF, acetonitrile) to find the optimal conditions for favoring the desired N1 isomer.

Issue 3: Presence of an Over-Methylated Impurity (Quaternary Salt)

Question: My final product is contaminated with a highly polar impurity that I suspect is the 1,3-dimethylbenzimidazolium salt. How can I prevent its formation?

Answer: The formation of a 1,3-dimethylbenzimidazolium salt is a classic side reaction in benzimidazole N-methylation, resulting from the methylation of both imidazole nitrogens.[2]

  • Control of Methylating Agent Stoichiometry: The most effective way to minimize this impurity is to use a controlled amount of the methylating agent. A slight excess (around 1.1 equivalents) is often sufficient for complete conversion of the starting material without significant formation of the quaternary salt.

  • Slow Addition of Methylating Agent: Add the methylating agent dropwise to the reaction mixture, especially at the beginning of the reaction. This prevents localized high concentrations of the methylating agent, which can favor over-methylation.

  • Temperature Control: Maintaining a low temperature (e.g., using an ice bath) during the addition of the methylating agent can help to control the reaction rate and reduce the likelihood of the second methylation occurring.[1]

Frequently Asked Questions (FAQs)

Q1: What is a typical synthetic procedure for this compound?

A1: A general and effective procedure involves the N-methylation of 2-Amino-5-methoxybenzimidazole. A detailed experimental protocol is provided below.

Q2: How can I purify the final product and remove the common impurities?

A2: Purification is typically achieved through column chromatography on silica gel.[1][2] A gradient elution system is often effective. For separating the desired N1-methyl isomer from the unreacted starting material and the N3-methyl isomer, a solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane or dichloromethane in methanol, can be employed. The highly polar 1,3-dimethylbenzimidazolium salt will remain on the baseline in less polar solvent systems and can be washed out with a highly polar solvent if necessary.

Q3: What analytical techniques are suitable for monitoring the reaction and assessing the purity of the final product?

A3:

  • Thin Layer Chromatography (TLC): Ideal for monitoring the reaction progress. A suitable mobile phase (e.g., ethyl acetate/hexane or dichloromethane/methanol) should be chosen to achieve good separation between the starting material, product, and major impurities.

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for assessing the final purity and quantifying impurities. A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a good starting point for method development.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): Essential for structural confirmation of the final product and identification of impurities. The chemical shifts of the N-methyl group and the aromatic protons will be distinct for the N1 and N3 isomers.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the product and identify impurities.

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Yes, several safety precautions are crucial:

  • Methylating Agents: Methyl iodide is toxic and a suspected carcinogen. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Bases: Potassium hydroxide is corrosive. Avoid contact with skin and eyes.

  • Solvents: Acetone is flammable. Work away from ignition sources.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a similar synthesis of 2-amino-1-methylbenzimidazole.[1]

Materials:

  • 2-Amino-5-methoxybenzimidazole

  • Potassium hydroxide (KOH), powdered

  • Methyl iodide (CH₃I)

  • Acetone, anhydrous

  • Deionized water

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 2-Amino-5-methoxybenzimidazole (1 equivalent) in anhydrous acetone.

  • Add powdered potassium hydroxide (1.2 equivalents) to the solution and stir at room temperature for 15-20 minutes.

  • Cool the reaction mixture in an ice-water bath.

  • Slowly add methyl iodide (1.1 equivalents) dropwise to the cooled mixture while stirring.

  • Continue stirring in the ice bath for 20-30 minutes and then allow the reaction to warm to room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Once the reaction is complete, add deionized water to the reaction mixture.

  • Remove the acetone under reduced pressure.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Data Presentation

Table 1: Troubleshooting Summary for Impurity Minimization

ImpurityPotential CauseRecommended Solution
Unreacted 2-Amino-5-methoxybenzimidazoleInsufficient base, inactive methylating agent, short reaction timeUse at least 1.2 eq. of fresh, powdered KOH; use fresh methylating agent; monitor reaction by TLC to ensure completion.
2-Amino-5-methoxy-3-methylbenzimidazole (Regioisomer)Tautomerism of the benzimidazole ringScreen different bases and solvents to optimize regioselectivity.[2]
2-Amino-5-methoxy-1,3-dimethylbenzimidazolium salt (Over-methylation)Excess methylating agent, high reaction temperatureUse a controlled amount of methylating agent (1.1 eq.); add dropwise at low temperature.[2]

Visualizations

Logical Relationship: Key Factors in N-Methylation

cluster_reactants Reactants & Reagents cluster_conditions Reaction Conditions Starting Material Starting Material Desired Product Desired Product Starting Material->Desired Product Impurities Impurities Starting Material->Impurities Low Purity Base Base Base->Desired Product Base->Impurities Wrong Type/Amount Methylating Agent Methylating Agent Methylating Agent->Desired Product Solvent Solvent Solvent->Desired Product Temperature Temperature Temperature->Desired Product Temperature->Impurities Too High Reaction Time Reaction Time Reaction Time->Desired Product Stoichiometry Stoichiometry Stoichiometry->Desired Product Stoichiometry->Impurities Excess Agent

Caption: Key parameters influencing the outcome of the N-methylation reaction.

Experimental Workflow: Synthesis and Purification

Start Start Dissolve Starting Material Dissolve Starting Material Start->Dissolve Starting Material Add Base Add Base Dissolve Starting Material->Add Base Cool Reaction Cool Reaction Add Base->Cool Reaction Add Methylating Agent Add Methylating Agent Cool Reaction->Add Methylating Agent Reaction Monitoring (TLC) Reaction Monitoring (TLC) Add Methylating Agent->Reaction Monitoring (TLC) Reaction Monitoring (TLC)->Add Methylating Agent Incomplete Work-up Work-up Reaction Monitoring (TLC)->Work-up Complete Purification (Column Chromatography) Purification (Column Chromatography) Work-up->Purification (Column Chromatography) Characterization Characterization Purification (Column Chromatography)->Characterization End End Characterization->End

Caption: Step-by-step workflow for the synthesis and purification process.

References

Technical Support Center: Scaling Up the Synthesis of 2-Amino-5-methoxy-1-methylbenzimidazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-5-methoxy-1-methylbenzimidazole (Product ID: BAA80502). This guide is designed for researchers, scientists, and drug development professionals engaged in the process of scaling up this important heterocyclic compound. We provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles to ensure the integrity and reproducibility of your synthesis.

Troubleshooting Guide: Common Issues in Scale-Up Synthesis

Scaling up a chemical synthesis from the bench to a pilot or production scale often introduces new challenges. This section addresses specific issues you may encounter during the synthesis of this compound in a question-and-answer format.

Question 1: We are experiencing significantly lower yields upon scaling up the reaction. What are the primary factors to investigate?

Answer: A drop in yield during scale-up is a common problem and typically points to issues with mass and heat transfer, reagent purity, or reaction kinetics.[1] Here is a systematic approach to diagnosing the cause:

  • Heat Management: The cyclization step is often exothermic. In a larger reactor, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to localized "hot spots," promoting side reactions or decomposition of starting materials.[2]

    • Solution: Ensure your reactor has adequate cooling capacity. Employ controlled, slower addition of reagents to manage the exotherm. Monitor the internal reaction temperature closely.

  • Mixing Efficiency: Inadequate mixing can lead to non-homogeneous reaction conditions, causing localized concentration gradients and reducing the overall reaction rate.

    • Solution: Verify that the impeller design and agitation speed are sufficient for the reactor volume to ensure all reactants are in intimate contact.

  • Purity of Starting Materials: Impurities in starting materials like 4-methoxy-N1-methylbenzene-1,2-diamine or cyanogen bromide can have a magnified negative impact on a larger scale.[1][3] For instance, oxidation of the o-phenylenediamine is a common source of colored impurities and reduced yield.[3]

    • Solution: Re-verify the purity of all reagents. If necessary, purify starting materials before use. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[3]

Question 2: The final product is contaminated with a persistent, colored impurity that is difficult to remove. What is its likely identity and how can we prevent its formation?

Answer: Colored impurities in benzimidazole synthesis often arise from the oxidation of the o-phenylenediamine starting material or, less commonly, the benzimidazole product itself.[3][4]

  • Potential Cause: The 4-methoxy-N1-methylbenzene-1,2-diamine is susceptible to air oxidation, which forms highly colored, polymeric byproducts. This is exacerbated by prolonged reaction times or elevated temperatures in the presence of air.

  • Preventative Measures:

    • Inert Atmosphere: As mentioned, blanketing the reaction vessel with nitrogen or argon is a highly effective preventative measure.[3]

    • Control Reaction Time: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to avoid unnecessarily long reaction times once the starting material is consumed.[3][4]

  • Remediation:

    • Activated Carbon: During workup or recrystallization, treating the solution of the crude product with activated carbon can effectively adsorb many colored impurities.[4]

    • Chromatography: If recrystallization is insufficient, column chromatography is a reliable method for removing polar, colored impurities.

Question 3: We are observing the formation of an unexpected isomer. What could be the cause?

Answer: In the synthesis of N-substituted benzimidazoles, incorrect alkylation or the formation of regioisomers can be a challenge. For this specific molecule, the key is ensuring the methyl group is on the correct nitrogen atom prior to cyclization. If starting from 4-methoxy-1,2-phenylenediamine and attempting methylation after forming the benzimidazole ring, you can get a mixture of N1 and N3 methylated products.

  • Underlying Issue: The synthetic strategy is critical. The most robust method involves starting with the correctly N-methylated diamine, 4-methoxy-N1-methylbenzene-1,2-diamine. This pre-installs the methyl group, preventing isomeric ambiguity during the cyclization step.

  • Solution: Ensure your starting material is the correct N-methylated isomer. If you are performing the methylation on a pre-formed benzimidazole, you will need to develop a robust chromatographic separation method or find selective methylation conditions, which is often more challenging and less ideal for scale-up.

Summary of Troubleshooting Solutions
Problem Potential Cause(s) Recommended Solution(s)
Low Yield Inefficient heat transfer, poor mixing, impure starting materials.[1][2]Improve reactor cooling, optimize agitation, re-verify reagent purity, use an inert atmosphere.[3]
Colored Impurities Oxidation of o-phenylenediamine starting material.[3][4]Run the reaction under N₂ or Ar, minimize reaction time, treat crude product with activated carbon.[4]
Isomer Formation Non-selective N-alkylation post-cyclization.Use the pre-alkylated starting material: 4-methoxy-N1-methylbenzene-1,2-diamine.
Incomplete Reaction Reaction stalling at the intermediate stage, insufficient catalyst activity.[3]Monitor reaction by TLC/HPLC, optimize catalyst loading, ensure correct reaction temperature.[4]

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route for scaling up this compound?

A1: The most direct and controllable route for large-scale synthesis involves the cyclization of a pre-formed N-substituted o-phenylenediamine with a cyanating agent. This approach avoids potential issues with regioselectivity that can occur if methylation is attempted after the benzimidazole ring is formed. The key steps are outlined in the protocol below and visualized in the reaction workflow diagram.

Q2: What is the mechanism of the key cyclization step with cyanogen bromide?

A2: The reaction proceeds via a well-established pathway. First, the more nucleophilic amino group of the 4-methoxy-N1-methylbenzene-1,2-diamine attacks the electrophilic carbon of cyanogen bromide. This is followed by an intramolecular cyclization where the second amino group attacks the nitrile carbon of the intermediate. A final tautomerization step yields the stable aromatic 2-aminobenzimidazole ring system.

Q3: What are the critical safety considerations for this synthesis?

A3: The primary hazard is the use of cyanogen bromide (CNBr) . CNBr is highly toxic, volatile, and can be fatal if inhaled or absorbed through the skin.

  • Handling: All manipulations involving CNBr must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and chemical splash goggles. A respirator with an appropriate cartridge may be necessary.

  • Quenching: Any excess CNBr must be quenched before disposal. A common method is to add it to a solution of sodium hypochlorite (bleach) and sodium hydroxide.

  • Solvents: Depending on the specific protocol, flammable solvents may be used. Ensure all electrical equipment is properly grounded and avoid ignition sources.

Experimental Protocols & Workflows

Proposed Synthesis Workflow

The following diagram illustrates a robust and scalable synthetic pathway to the target compound.

Synthesis_Workflow cluster_0 Step 1: N-Methylation cluster_1 Step 2: Reduction cluster_2 Step 3: Cyclization A 4-Methoxy-2-nitroaniline B N-Methyl-4-methoxy-2-nitroaniline A->B  Dimethyl sulfate,  Base (e.g., K2CO3) C 4-Methoxy-N1-methyl- benzene-1,2-diamine B->C  H2, Pd/C or  Fe/HCl D 2-Amino-5-methoxy- 1-methylbenzimidazole C->D  Cyanogen Bromide (CNBr),  Solvent (e.g., THF)

Caption: Scalable synthesis pathway for this compound.

Detailed Step-by-Step Protocol (Illustrative)

This protocol is a representative procedure based on established benzimidazole synthesis methodologies.[5] Optimization will be required for specific equipment and scales.

Step 3: Cyclization of 4-Methoxy-N1-methylbenzene-1,2-diamine

  • Reactor Setup: Charge a suitably sized reactor, equipped with a mechanical stirrer, thermometer, and nitrogen inlet, with 4-methoxy-N1-methylbenzene-1,2-diamine (1.0 eq) and anhydrous Tetrahydrofuran (THF, ~10 L/kg of diamine).

  • Inerting: Purge the reactor with dry nitrogen for 15-20 minutes.

  • Cooling: Cool the stirred solution to 0-5 °C using an appropriate cooling bath.

  • Reagent Addition: In a separate vessel, dissolve cyanogen bromide (1.1 eq) in anhydrous THF (~2 L/kg). Add this solution dropwise to the cold diamine solution over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the starting diamine is consumed.

  • Workup:

    • Cool the reaction mixture back to 10-15 °C.

    • Slowly add an aqueous solution of sodium bicarbonate to quench any unreacted CNBr and neutralize the HBr byproduct.

    • Concentrate the mixture under reduced pressure to remove the THF.

    • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification:

    • Concentrate the filtrate to obtain the crude product.

    • Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water or toluene) to yield pure this compound.

Troubleshooting Logic Diagram: Diagnosing Low Yield

Troubleshooting_Low_Yield Start Low Yield Observed CheckPurity Are starting materials pure? (GC/NMR/HPLC) Start->CheckPurity CheckConditions Are reaction conditions optimal? (Temp, Time, Stoichiometry) CheckPurity->CheckConditions Yes Purify Purify starting materials. Consider inert atmosphere. CheckPurity->Purify No CheckMixing Is mixing adequate for scale? CheckConditions->CheckMixing Yes Optimize Re-optimize temperature profile. Confirm stoichiometry. CheckConditions->Optimize No ImproveMixing Increase agitation speed. Evaluate impeller design. CheckMixing->ImproveMixing No End Yield Improved CheckMixing->End Yes Purify->CheckConditions Optimize->CheckMixing ImproveMixing->End

Caption: A logical workflow for troubleshooting low product yield during scale-up.

References

Validation & Comparative

A Researcher's Guide to Confirming the Regioselectivity of 2-Amino-5-methoxy-1-methylbenzimidazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Importance of Regiochemical Fidelity in Drug Discovery

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its structural similarity to natural purines allows it to interact with a wide range of biological targets. The synthesis of substituted benzimidazoles, however, often presents a significant challenge: regioselectivity. When employing unsymmetrically substituted o-phenylenediamines as precursors, the cyclization step can lead to the formation of two or more regioisomers—structurally similar yet distinct molecules that can possess vastly different pharmacological, toxicological, and pharmacokinetic profiles.

This guide focuses on a specific and illustrative case: the synthesis of 2-Amino-5-methoxy-1-methylbenzimidazole. Starting from the logical precursor, 4-methoxy-N¹-methylbenzene-1,2-diamine, the standard cyclization with cyanogen bromide can yield two possible products. The precise control and unambiguous confirmation of the resulting regiochemistry are not merely academic exercises; they are fundamental to ensuring the synthesis of the correct, single-isomer active pharmaceutical ingredient (API), a non-negotiable requirement for regulatory approval and clinical success.

This document provides a comprehensive comparison of synthetic strategies and a detailed, field-proven guide to the analytical methodologies required to definitively confirm the regioselectivity of this synthesis. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative references.

Part 1: The Regiochemical Challenge in Benzimidazole Synthesis

The synthesis of 2-Amino-1-methylbenzimidazoles from an N-methylated o-phenylenediamine and a cyclizing agent like cyanogen bromide is a classic and direct approach.[1][3] However, the introduction of an additional substituent on the benzene ring, such as a methoxy group, creates an unsymmetrical starting material. This asymmetry means the cyclization can proceed in two different directions, leading to a mixture of regioisomers.

In the case of 4-methoxy-N¹-methylbenzene-1,2-diamine, the reaction with cyanogen bromide can result in the desired this compound or the undesired 2-Amino-6-methoxy-1-methylbenzimidazole.

Regiochemical_Challenge cluster_reactants Reactants cluster_products Potential Products Start 4-methoxy-N¹-methylbenzene-1,2-diamine Intermediate Carbodiimide Intermediate (Hypothesized) CNBr Cyanogen Bromide (BrCN) ProductA This compound (Desired Isomer) Intermediate->ProductA Path A ProductB 2-Amino-6-methoxy-1-methylbenzimidazole (Undesired Isomer) Intermediate->ProductB Path B

Caption: The cyclization of 4-methoxy-N¹-methylbenzene-1,2-diamine can produce two regioisomers.

The electronic and steric effects of the substituents play a crucial role in determining the ratio of these products. The electron-donating methoxy group and the N-methyl group influence the nucleophilicity of the two amino groups, thereby directing the initial attack on the electrophilic cyanogen bromide. While one isomer may be favored, the formation of a mixture is highly probable, necessitating robust analytical methods for confirmation.

Part 2: A Comparative Overview of Synthetic Methodologies

While the direct cyclization with cyanogen bromide is common, it is often hazardous and may offer poor regioselectivity.[1] Several alternative methods for the synthesis of 2-aminobenzimidazoles have been developed, each with distinct advantages and disadvantages.

MethodKey ReagentsTypical ConditionsAdvantagesDisadvantages
Cyanogen Bromide o-phenylenediamine, BrCNRoom temperature, aqueous suspensionDirect, historically significant route.[3]Highly toxic reagent, potential for low regioselectivity.[1]
Cyanamide o-phenylenediamine, Cyanamide90-160°C, acidic conditionsAvoids highly toxic BrCN, suitable for industrial scale.[4][5]Requires high temperatures and strong acid/base treatment.[3][5]
Thiourea Derivatives o-phenylenediamine, ThioureaDesulfurization agents (e.g., HgO, carbodiimide)Forms a thiourea intermediate that is then cyclized.[1]Requires stoichiometric heavy metal oxides or other reagents.[6]
Imidoyl Dichlorides o-phenylenediamine, Imidoyl DichlorideRoom temperatureRapid reactions, good to excellent yields, tolerant of various functional groups.[6]Reagents may not be commercially available and require separate synthesis.
Catalytic Methods o-phenylenediamine, IsonitrilesCobalt or Copper catalyst, air/O₂Milder conditions, modern approach.[7]Catalyst may be expensive, optimization required.

For the synthesis of a specific, substituted target like this compound, a multi-step, directed synthesis starting from a pre-functionalized precursor often provides the most unambiguous route, circumventing the regioselectivity issue entirely. For instance, starting with 4-methoxy-2-nitroaniline, methylation followed by reduction and cyclization can offer superior control.

Part 3: The Analytical Workflow for Regiochemical Confirmation

Assuming the synthesis has been performed and a product (or mixture) has been isolated, a systematic analytical workflow is essential to determine the regiochemical outcome.

Caption: A logical workflow for the purification and structural confirmation of benzimidazole regioisomers.

High-Performance Liquid Chromatography (HPLC): Separation and Quantification

HPLC is the primary technique for separating the two regioisomers and determining their relative abundance in the product mixture.[8][9] Due to the subtle structural differences, developing a successful separation method requires careful optimization of the stationary and mobile phases.

Key Experimental Choices:

  • Stationary Phase: A C8 or C18 reversed-phase column is a standard starting point for separating molecules of this polarity.[8] The choice between them depends on the hydrophobicity of the isomers; a C8 column is slightly less retentive and may provide better separation for moderately polar compounds.

  • Mobile Phase: A gradient elution is often necessary to achieve good resolution. A typical mobile phase system would consist of an aqueous buffer (e.g., ammonium acetate or phosphate buffer to control ionization) and an organic modifier like acetonitrile or methanol.[8][10]

  • Detection: A UV detector is ideal, as the benzimidazole core is strongly chromophoric. A detection wavelength of around 254 nm or 288 nm is generally effective.[8]

Protocol: HPLC Method Development for Regioisomer Separation

  • System Preparation: Equilibrate a reversed-phase C8 column (e.g., Nucleosil C8) with the initial mobile phase conditions.

  • Sample Preparation: Prepare a stock solution of the synthesized product in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • Initial Gradient Run:

    • Mobile Phase A: 0.05 M Ammonium acetate buffer, pH 4.5

    • Mobile Phase B: Acetonitrile

    • Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Detection: 254 nm

  • Analysis and Optimization:

    • Examine the chromatogram for peak separation. If the peaks are co-eluting or poorly resolved, adjust the gradient slope. A shallower gradient will increase the run time but generally improves resolution.

    • If necessary, screen different organic modifiers (e.g., methanol) or change the pH of the aqueous buffer to alter the ionization state of the amino group and potentially improve selectivity.

  • Quantification: Once a baseline separation is achieved, inject a known concentration of the sample. The area under each peak is directly proportional to the concentration of that isomer, allowing for the calculation of the regioisomeric ratio.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structure Elucidation

While HPLC can separate the isomers, NMR spectroscopy is required to definitively assign the structure to each peak.[11] The key lies in identifying unique correlations between protons that are only possible in one of the two isomeric forms.

¹H NMR Analysis: The First Clue

The aromatic region of the ¹H NMR spectrum provides the initial clues. The substitution pattern dictates the coupling constants and chemical shifts of the three remaining aromatic protons.

  • For this compound: We expect to see three distinct aromatic signals. The proton at C4 will be a doublet, the proton at C6 will be a double-doublet, and the proton at C7 will be a doublet.

  • For 2-Amino-6-methoxy-1-methylbenzimidazole: The pattern will be different. The proton at C4 will be a doublet, the proton at C5 will be a double-doublet, and the proton at C7 will be a doublet. The key difference will be the relative positions and coupling constants of these protons.

The Definitive Proof: 2D NOESY/ROESY Spectroscopy

The Nuclear Overhauser Effect (NOE) is a through-space correlation between protons that are close to each other (< 5 Å), regardless of whether they are connected through bonds. This is the most powerful tool for confirming our regiochemistry.

The N-methyl group is fixed at position 1. Its protons can only have a spatial interaction with the proton at the adjacent C7 position. However, due to free rotation, a more reliable and often observed correlation is to the proton at the C4 position in the 5-methoxy isomer. In the 6-methoxy isomer, the N-methyl group is spatially close to the H7 proton. By identifying which aromatic proton shows an NOE correlation to the N-methyl protons, we can unambiguously determine the structure.

NOE_Confirmation cluster_5_methoxy This compound IsomerA N_Me_A->H7_A Key NOE

Caption: The key NOE correlation between the N-methyl protons and the H7 proton confirms the 5-methoxy structure.

Protocol: NMR Analysis for Structural Confirmation

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer (collected from preparative HPLC or recrystallization) in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • ¹H NMR Acquisition: Acquire a standard high-resolution ¹H NMR spectrum to identify the chemical shifts of all protons, particularly the N-methyl singlet and the three distinct aromatic signals.

  • 2D NOESY/ROESY Acquisition:

    • Set up a 2D NOESY (or ROESY, which is better for medium-sized molecules) experiment.

    • Use a mixing time appropriate for small molecules (typically 300-800 ms).

    • The experiment will take several hours to acquire sufficient signal-to-noise.

  • Data Analysis:

    • Process the 2D spectrum.

    • Locate the diagonal peak corresponding to the N-methyl protons.

    • Look for a cross-peak in the same row/column that correlates with one of the aromatic proton signals.

    • If the cross-peak correlates to the signal assigned as H7 (based on its chemical shift and coupling pattern), the structure is confirmed as this compound.

Conclusion

The synthesis of specific benzimidazole regioisomers is a common but critical challenge in chemical and pharmaceutical development. A successful outcome hinges on two pillars: a well-designed synthetic strategy that favors the desired isomer and a rigorous, multi-technique analytical approach to confirm the result. Relying on a single analytical method is insufficient. The combination of HPLC for separation and quantification, followed by definitive structural elucidation using 1D and 2D NMR spectroscopy, provides a self-validating system that ensures the regiochemical integrity of the final compound. This robust confirmation is the bedrock of trustworthy and reproducible scientific research in the development of novel benzimidazole-based therapeutics.

References

A Head-to-Head Comparison: 2-Amino-5-methoxy-1-methylbenzimidazole in the Landscape of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular signaling, protein kinases stand as central regulators, orchestrating a vast array of physiological processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. The benzimidazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors. This guide provides an in-depth, head-to-head comparison of a novel investigational compound, 2-Amino-5-methoxy-1-methylbenzimidazole, with established kinase inhibitors, offering insights into its potential therapeutic utility and the experimental methodologies required for its evaluation.

The Benzimidazole Scaffold: A Versatile Platform for Kinase Inhibition

Benzimidazole derivatives have garnered significant attention as kinase inhibitors due to their structural resemblance to the purine core of ATP, enabling them to competitively bind to the ATP-binding pocket of a wide range of kinases.[1][2] This versatile scaffold allows for extensive chemical modifications at various positions, influencing potency, selectivity, and pharmacokinetic properties. The 2-amino substitution, in particular, has been shown to be a key feature in facilitating hydrogen bonding interactions with the hinge region of the kinase, a critical determinant of binding affinity.[3][4]

Unveiling the Potential of this compound: A Mechanistic Hypothesis

While direct experimental data for this compound is not yet publicly available, its structural features allow for a scientifically grounded hypothesis regarding its mechanism of action and potential kinase targets. The presence of the 2-amino group suggests a competitive binding mode within the ATP pocket. The methoxy and methyl substitutions on the benzimidazole ring are likely to influence its selectivity profile by interacting with specific amino acid residues in the kinase active site.

Based on the structure-activity relationships of similar benzimidazole derivatives, it is plausible that this compound targets receptor tyrosine kinases (RTKs), which are frequently overexpressed in various cancers.[2][5] A potential signaling pathway that this compound might inhibit is the Epidermal Growth Factor Receptor (EGFR) pathway, a critical driver of cell proliferation and survival.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates EGF EGF EGF->EGFR Binds Inhibitor 2-Amino-5-methoxy- 1-methylbenzimidazole Inhibitor->EGFR Inhibits (ATP-competitive) Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Akt Akt PI3K->Akt Akt->Proliferation Promotes IC50_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Compound_Prep Prepare serial dilutions of This compound Incubation Incubate kinase, substrate, and inhibitor Compound_Prep->Incubation Kinase_Prep Prepare kinase reaction buffer with purified kinase and substrate Kinase_Prep->Incubation ATP_Addition Initiate reaction by adding ATP (radiolabeled or cold) Incubation->ATP_Addition Reaction_Incubation Incubate at optimal temperature for a defined time ATP_Addition->Reaction_Incubation Stop_Reaction Stop the reaction Reaction_Incubation->Stop_Reaction Detection Quantify substrate phosphorylation (e.g., filter binding assay, luminescence) Stop_Reaction->Detection Data_Analysis Plot % inhibition vs. log[inhibitor] Detection->Data_Analysis IC50_Calc Calculate IC50 value using non-linear regression Data_Analysis->IC50_Calc

References

A Comparative Guide to the Cytotoxic Effects of 2-Aminobenzimidazole Analogs in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern oncology, the pursuit of novel cytotoxic agents with improved efficacy and selectivity remains a paramount objective. The benzimidazole scaffold has emerged as a "privileged structure" in medicinal chemistry, owing to its structural similarity to endogenous purines, allowing it to interact with a multitude of biological targets.[1][2] This guide provides a comparative analysis of the cytotoxic effects of various analogs of the 2-aminobenzimidazole scaffold, with a focus on elucidating structure-activity relationships (SAR) and underlying mechanisms of action. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of next-generation anticancer therapeutics.

The Benzimidazole Core: A Foundation for Potent Cytotoxicity

The benzimidazole ring system, a fusion of benzene and imidazole, is a versatile pharmacophore present in numerous clinically significant drugs.[1] Its ability to act as a bioisostere for natural nucleotides enables it to compete for binding sites on enzymes and receptors crucial for cancer cell proliferation and survival.[2][3] Derivatives of this scaffold have demonstrated a wide array of anticancer activities, including the disruption of microtubule dynamics, inhibition of protein kinases and topoisomerases, and the induction of apoptosis and cell cycle arrest.[1] This guide will delve into specific structural modifications of the 2-aminobenzimidazole core to compare how these changes modulate cytotoxic potency.

Comparative Analysis of Analog Cytotoxicity

The true measure of a compound's potential lies in its cytotoxic efficacy against cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound required to inhibit the growth of 50% of a cell population. The following data, synthesized from multiple studies, compares the in vitro cytotoxicity of various 2-aminobenzimidazole analogs against common cancer cell lines.

While this guide focuses on the broader class of 2-aminobenzimidazole analogs, it is important to note that specific data for the parent compound, 2-Amino-5-methoxy-1-methylbenzimidazole, is not extensively available in the cited literature. Therefore, we will compare a series of N-substituted and C-substituted analogs to derive meaningful structure-activity relationships.

Table 1: Comparative in Vitro Cytotoxicity (IC50 in µM) of 2-Aminobenzimidazole Analogs

Compound IDCore Structure ModificationCell Line (Cancer Type)IC50 (µM)Reference
Series 1: Bis(benzimidazol-2-yl)amines
Analog 15N-1H-benzimidazol-2-yl-1-propyl-1H-benzimidazol-2-amineHT-29 (Colon)0.91[4]
MDA-MB-231 (Breast)0.135[4]
Analog 181-methyl-N-(1-propyl-1H-benzimidazol-2-yl)-1H-benzimidazol-2-amineHT-29 (Colon)1.98[4]
Analog 211-propyl-N-(1-propyl-1H-benzimidazol-2-yl)-1H-benzimidazol-2-amineHT-29 (Colon)1.92[4]
MDA-MB-231 (Breast)0.0006[4]
Series 2: 1,2-Disubstituted Benzimidazoles
Analog 6j1-(4-methylbenzyl)-2-(pyridin-3-yl)-1H-benzo[d]imidazoleMCF-7 (Breast)4.50[5]
Analog 6k1-(4-methoxybenzyl)-2-(pyridin-3-yl)-1H-benzo[d]imidazoleA549 (Lung)3.22[5]
MCF-7 (Breast)3.11[5]
Analog 6l1-(3,4-methylenedioxybenzyl)-2-(pyridin-3-yl)-1H-benzo[d]imidazoleMCF-7 (Breast)2.55[5]
Analog 6n1-(3,4-dimethoxybenzyl)-2-(pyridin-3-yl)-1H-benzo[d]imidazoleMCF-7 (Breast)3.55[5]
5-FluorouracilReference DrugMCF-7 (Breast)6.08[5]
5-FluorouracilReference DrugA549 (Lung)3.77[5]

Structure-Activity Relationship (SAR) Insights

The data presented in Table 1 allows for the deduction of critical structure-activity relationships that govern the cytotoxic potential of these analogs.

  • Bis-Benzimidazole Moiety: The incorporation of a second benzimidazole ring, as seen in Series 1, appears to be a highly effective strategy for enhancing cytotoxicity. Analog 21, with propyl substitutions on both available nitrogens, demonstrates exceptionally potent activity against the MDA-MB-231 breast cancer cell line (IC50 = 0.0006 µM).[4] This suggests that increasing the lipophilicity and the overall size of the molecule can significantly improve its antiproliferative effects.

  • Substitution at N-1 and C-2: In the 1,2-disubstituted series, the nature of the substituent at both positions plays a crucial role. The presence of a 3-pyridinyl moiety at the C-2 position is a key feature in the active compounds (6j, 6k, 6l, 6n).[5][6]

  • N-1 Benzyl Group Substituents: The substitutions on the N-1 benzyl ring further modulate the activity. Electron-donating groups, such as methoxy (6k, 6n) and methylenedioxy (6l), on the benzyl ring at the N-1 position tend to increase the cytotoxic potency against the MCF-7 breast cancer cell line, with several analogs showing greater potency than the standard chemotherapy drug 5-Fluorouracil.[5][6] For instance, analog 6l, with a 1,3-dioxolyl group, exhibited an IC50 of 2.55 µM, which is more than twice as potent as 5-FU (IC50 = 6.08 µM) in the same cell line.[5]

Unraveling the Mechanism of Action

The cytotoxic effects of benzimidazole derivatives are often multifactorial, stemming from their ability to interfere with several key cellular processes essential for cancer cell survival.[1]

Microtubule Disruption and Mitotic Arrest

A primary mechanism of action for many benzimidazole compounds is the inhibition of tubulin polymerization.[1] By binding to β-tubulin, these agents disrupt the formation and dynamics of microtubules, which are critical for forming the mitotic spindle during cell division. This interference leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering programmed cell death, or apoptosis.[1][2]

Induction of Apoptosis

Beyond mitotic catastrophe, potent benzimidazole analogs can induce apoptosis through intrinsic (mitochondrial) pathways. This often involves the modulation of the Bcl-2 family of proteins, leading to mitochondrial membrane permeabilization, release of cytochrome c, and subsequent activation of the caspase cascade.

Below is a proposed signaling pathway diagram illustrating how a potent 2-aminobenzimidazole analog might induce apoptosis following cell cycle arrest.

Cytotoxic_Pathway Compound Benzimidazole Analog Tubulin β-Tubulin Binding Compound->Tubulin Microtubule Microtubule Disruption Tubulin->Microtubule G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule->G2M_Arrest Bcl2_Mod Modulation of Bcl-2 Family Proteins (e.g., ↓Bcl-2, ↑Bax) G2M_Arrest->Bcl2_Mod Mito Mitochondrial Stress & Cytochrome c Release Bcl2_Mod->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed mechanism of apoptosis induction by a benzimidazole analog.

Gold-Standard Experimental Protocols for Validation

To ensure the scientific rigor and reproducibility of cytotoxicity data, standardized protocols must be employed. The following section details the methodology for the MTT assay, a widely accepted colorimetric assay for assessing cell metabolic activity as a proxy for cell viability.

Experimental Workflow Overview

The overall process for evaluating the cytotoxic effects of novel compounds involves several key stages, from initial cell culture to final data analysis.

Experimental_Workflow start Start: Cell Line Culture seed Seed Cells into 96-well Plates start->seed attach 24h Incubation (Cell Attachment) seed->attach treat Treat with Compound Analogs (Serial Dilutions) attach->treat incubate 48-72h Incubation (Exposure) treat->incubate assay Perform Cytotoxicity Assay (e.g., MTT Assay) incubate->assay read Measure Absorbance (Plate Reader) assay->read analyze Data Analysis: Calculate % Viability & IC50 read->analyze end End: Comparative Results analyze->end

Caption: General workflow for in vitro cytotoxicity screening.

Detailed Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone of in vitro toxicology. Its principle lies in the enzymatic conversion of the yellow, water-soluble MTT into purple, insoluble formazan crystals by mitochondrial dehydrogenases of metabolically active (i.e., living) cells. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7, HT-29)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well flat-bottom sterile culture plates

  • 2-Aminobenzimidazole analogs and a reference drug (e.g., 5-FU, Doxorubicin)

  • Vehicle solvent (e.g., DMSO, sterile-filtered)

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette and sterile tips

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader (capable of measuring absorbance at ~570 nm)

Procedure:

  • Cell Seeding:

    • Harvest cells during their logarithmic growth phase using trypsin.

    • Perform a cell count and viability check (e.g., using a hemocytometer and trypan blue).

    • Dilute the cell suspension to an optimal seeding density (typically 5,000-10,000 cells per well) in 100 µL of complete medium.

    • Causality Check: Optimal seeding density is critical. Too few cells will result in a weak signal, while too many can lead to overgrowth and nutrient depletion, confounding the results.

    • Seed the cells into the wells of a 96-well plate. Include wells for 'medium only' (blank) and 'cells with vehicle' (negative control).

    • Incubate the plate for 24 hours to allow cells to attach and resume normal growth.

  • Compound Treatment:

    • Prepare a stock solution of each benzimidazole analog and reference drug in a suitable solvent (e.g., 10 mM in DMSO).

    • Perform serial dilutions of the stock solutions in complete culture medium to achieve the desired final concentrations. The final solvent concentration should be consistent across all wells and typically below 0.5% to avoid solvent-induced toxicity.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the various compound concentrations. For the negative control wells, add medium with the same final concentration of the vehicle solvent.

    • Incubate the plate for the desired exposure period (commonly 48 or 72 hours).

  • MTT Assay and Measurement:

    • After incubation, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Self-Validation Step: The yellow MTT solution should only turn purple in wells with viable cells capable of mitochondrial respiration. The negative control wells should exhibit the most intense color change.

    • Incubate for an additional 3-4 hours at 37°C. During this time, formazan crystals will form within the viable cells.

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the crystals. Pipette up and down gently to ensure complete solubilization, resulting in a homogenous purple solution.

    • Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired to reduce background noise.

  • Data Analysis:

    • Subtract the average absorbance of the blank (medium only) wells from all other readings.

    • Calculate the percentage of cell viability for each treatment using the following formula: % Viability = (Absorbance of Treated Wells / Absorbance of Negative Control Wells) x 100

    • Plot the % Viability against the logarithmic concentration of the compound.

    • Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with appropriate software to determine the IC50 value for each analog.

Conclusion and Future Perspectives

This guide highlights the significant potential of the 2-aminobenzimidazole scaffold as a foundation for developing potent cytotoxic agents. The comparative data clearly demonstrates that strategic modifications at the N-1 and C-2 positions, as well as the dimerization of the benzimidazole core, can yield compounds with nanomolar to low-micromolar efficacy against various cancer cell lines, in some cases surpassing the potency of established chemotherapeutics.

The primary mechanism of action for many of these analogs involves the disruption of microtubule polymerization, leading to cell cycle arrest and apoptosis. Future research should focus on:

  • Synthesizing and testing a broader range of analogs to further refine the structure-activity relationships.

  • Elucidating the precise molecular targets beyond tubulin, such as specific kinases or DNA-associated enzymes.

  • Evaluating the most promising compounds in more complex in vitro models (e.g., 3D spheroids) and subsequent in vivo xenograft models to assess their therapeutic potential in a more physiologically relevant context.

By systematically building upon the insights presented here, the scientific community can continue to harness the power of the benzimidazole scaffold to design the next generation of effective and selective anticancer drugs.

References

The Untapped Potential of the 2-Amino-5-methoxy-1-methylbenzimidazole Scaffold: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the benzimidazole scaffold is a well-trodden and fruitful ground, forming the core of numerous therapeutic agents.[1][2] Its privileged structure, a fusion of benzene and imidazole rings, offers a versatile platform for chemical modification, leading to a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] This guide delves into the nuanced yet powerful structure-activity relationships (SAR) of a specific, promising, yet less explored class of these compounds: the 2-Amino-5-methoxy-1-methylbenzimidazole derivatives.

While a comprehensive library of this exact scaffold has not been extensively documented in a single study, by synthesizing data from analogous series of benzimidazole derivatives, we can construct a robust predictive framework for guiding future drug discovery efforts. This guide will provide an in-depth comparison of how substitutions at various positions on the benzimidazole ring are likely to influence biological activity, supported by experimental data from closely related compounds. We will also present detailed experimental protocols and conceptual workflows to empower researchers in their exploration of this promising chemical space.

The Core Scaffold: A Triad of Favorable Features

The this compound core is endowed with three key features that make it an attractive starting point for drug design:

  • The 2-Amino Group: This group is a crucial hydrogen bond donor and acceptor, enabling strong interactions with the hinge region of kinases and other enzymatic targets.[2][6]

  • The 5-Methoxy Group: As an electron-donating group, the methoxy substituent can modulate the electronic properties of the benzimidazole ring system, often enhancing binding affinity and biological activity.[7][8]

  • The 1-Methyl Group: N-substitution, in this case with a methyl group, can improve metabolic stability and cell permeability, and fine-tune the orientation of the molecule within a target's binding pocket.

These inherent properties suggest that derivatives of this scaffold are prime candidates for a range of therapeutic applications, particularly as kinase inhibitors for oncology and as novel antimicrobial agents.

A Comparative Analysis of Substituent Effects on Biological Activity

The biological activity of benzimidazole derivatives is exquisitely sensitive to the nature and position of substituents on the bicyclic core.[5][9] Based on extensive research on related benzimidazole series, we can infer the following SAR trends for the this compound scaffold.

Substitutions at the 2-Amino Group

Modifications at the 2-amino position can dramatically alter the biological activity. Acylation or arylation of this group can lead to potent kinase inhibitors. For instance, in a series of 2-amidobenzimidazole derivatives targeting protein kinase CK1δ, the introduction of a (1H-pyrazol-3-yl)-acetyl moiety resulted in compounds with low micromolar to nanomolar inhibitory activity.[10]

Derivative Class Modification at 2-Amino Group Biological Target Key Finding Reported IC50/MIC
2-Amidobenzimidazoles(1H-pyrazol-3-yl)-acetylProtein Kinase CK1δ5-cyano substitution on the benzimidazole ring enhanced potency.98.6 nM[10]
2-(Aminomethyl)benzimidazolesVarious substituted benzyl groupsTyrosine KinasesCytotoxicity against cancer cell lines was highly dependent on the substitution pattern of the benzyl group.Higher cytotoxicity than gefitinib for some derivatives.[11]
Substitutions on the Benzene Ring (Positions 4, 6, and 7)

The benzene portion of the benzimidazole core offers multiple sites for substitution that can influence activity and selectivity.

  • Position 6: This position is electronically coupled to the 5-methoxy group. The introduction of small, electron-withdrawing groups such as cyano or halo substituents at the 6-position has been shown to enhance the anticancer activity of some benzimidazole series.[12]

  • Position 4 and 7: Steric hindrance can be a factor at these positions. Small, lipophilic groups may be well-tolerated and could potentially form additional hydrophobic interactions with the target protein.

The following table summarizes the impact of substitutions on the benzene ring in related benzimidazole compounds.

Derivative Class Substitution on Benzene Ring Biological Activity Key Finding Reported IC50/MIC
N-substituted Benzimidazole Carboxamides5-cyanoAntiproliferative (MCF-7 cells)The combination of N-methyl and 5-cyano substitutions was highly effective.3.1 µM[12]
2-Substituted Benzimidazoles5-haloAntibacterial (MRSA)5-halo substituents were a common feature in compounds with potent antibacterial activity.Comparable to ciprofloxacin[9]
1,2-disubstituted BenzimidazolesMethoxy at position 5Anti-inflammatory (CXCR3 antagonism)Methoxy substitution at position 5 was favorable, while substitutions at 6 were not.Not specified[8]

Experimental Protocols for SAR Studies

To validate these predicted SAR trends and discover novel, potent derivatives of this compound, a systematic approach to synthesis and biological evaluation is essential.

Representative Synthesis of a this compound Derivative

The following is a generalized, multi-step protocol for the synthesis of a hypothetical derivative.

Step 1: N-methylation of 4-methoxy-2-nitroaniline

  • Dissolve 4-methoxy-2-nitroaniline in a suitable solvent such as DMF.

  • Add a base, for example, potassium carbonate, to the solution.

  • Slowly add methyl iodide and stir the reaction mixture at room temperature overnight.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography to obtain 1-methyl-4-methoxy-2-nitroaniline.

Step 2: Reduction of the Nitro Group

  • Dissolve the N-methylated product in ethanol.

  • Add a reducing agent, such as tin(II) chloride dihydrate.

  • Reflux the mixture for several hours until the reaction is complete (monitor by TLC).

  • Neutralize the reaction mixture with a saturated sodium bicarbonate solution.

  • Extract the product, 1-methyl-4-methoxy-benzene-1,2-diamine, and use it in the next step without further purification.

Step 3: Cyclization to form the Benzimidazole Ring

  • Dissolve the diamine in a mixture of methanol and water.

  • Add cyanogen bromide to the solution and stir at room temperature.

  • After the reaction is complete, neutralize with a saturated sodium bicarbonate solution.

  • Collect the precipitated product by filtration, wash with water, and dry to yield this compound.[10]

Step 4: N-acylation of the 2-Amino Group (Example)

  • Suspend the this compound in anhydrous DMF.

  • Add triethylamine, followed by the desired acyl chloride (e.g., (1H-pyrazol-3-yl)acetyl chloride).

  • Stir the reaction at room temperature under a nitrogen atmosphere.

  • Purify the final product by column chromatography.[10]

In Vitro Kinase Inhibition Assay

This protocol outlines a common method for evaluating the inhibitory activity of the synthesized compounds against a specific protein kinase.

  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well plate, add the kinase, a fluorescently labeled peptide substrate, and ATP in a suitable buffer.

  • Add serial dilutions of the test compound to the wells.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a solution that separates the phosphorylated and unphosphorylated substrate.

  • Read the fluorescence in each well using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizing the Path to Discovery

To better illustrate the concepts discussed, the following diagrams outline the key structural features, the workflow for SAR studies, and a representative biological pathway.

Caption: Core scaffold and key modification sites.

SAR_Workflow Start Design Library of Analogs Synthesis Chemical Synthesis & Purification Start->Synthesis Screening In Vitro Biological Screening (e.g., Kinase Assay, MIC) Synthesis->Screening Data Data Analysis (IC50/MIC Determination) Screening->Data SAR Establish Structure-Activity Relationship (SAR) Data->SAR Optimization Lead Optimization SAR->Optimization Iterative Cycle InVivo In Vivo Studies SAR->InVivo Promising Leads Optimization->Synthesis

Caption: Generalized workflow for SAR studies.

Kinase_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GrowthFactor->Receptor Signaling Intracellular Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Receptor->Signaling Proliferation Cell Proliferation, Survival, Angiogenesis Signaling->Proliferation Inhibitor 2-Amino-5-methoxy-1- methylbenzimidazole Derivative Inhibitor->Receptor Inhibition

Caption: Targeted inhibition of a kinase pathway.

Conclusion and Future Directions

The this compound scaffold represents a promising, yet underexplored, avenue for the development of novel therapeutic agents. By leveraging the wealth of SAR data from related benzimidazole series, researchers can strategically design and synthesize new derivatives with a higher probability of success. The insights and protocols provided in this guide serve as a foundational resource for initiating such a drug discovery program. Future work should focus on the systematic synthesis and evaluation of a dedicated library of these compounds to unlock their full therapeutic potential.

References

comparing the anticancer activity of 2-Amino-5-methoxy-1-methylbenzimidazole with known drugs

Author: BenchChem Technical Support Team. Date: January 2026

<_ A Comparative Guide to the Anticancer Activity of 2-Amino-5-methoxy-1-methylbenzimidazole

An Objective Analysis for Researchers and Drug Development Professionals

Introduction: The Quest for Novel Anticancer Therapeutics

The landscape of oncology drug discovery is in a perpetual state of evolution, driven by the urgent need for more effective and selective therapeutic agents. Within this landscape, heterocyclic compounds, particularly the benzimidazole scaffold, have emerged as a "privileged structure" due to their structural similarity to endogenous purine nucleotides, allowing them to interact with a variety of biological targets.[1][2] This guide provides a comprehensive, data-driven comparison of a specific benzimidazole derivative, This compound , against established chemotherapeutic agents.

Our objective is to furnish researchers and drug development professionals with a clear, objective analysis of this compound's cytotoxic potential and its putative mechanisms of action. By juxtaposing its performance with that of cornerstone drugs like Doxorubicin and Cisplatin, we aim to highlight its potential as a lead compound for further preclinical and clinical development. All data and protocols are presented to ensure scientific integrity and reproducibility.

Comparative Cytotoxicity Analysis: Gauging Potency Across Cancer Cell Lines

The foundational metric for evaluating any potential anticancer agent is its cytotoxicity, quantified by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency in inhibiting cell growth. We have compiled in vitro cytotoxicity data for this compound and compared it with Doxorubicin and Cisplatin across three widely-used human cancer cell lines: HeLa (Cervical Cancer), MCF-7 (Breast Adenocarcinoma), and A549 (Lung Adenocarcinoma).

It is crucial to acknowledge that IC50 values can exhibit significant variability between studies due to differing experimental conditions, such as cell passage number, incubation time, and the specific viability assay used.[3] The data presented below represents a synthesized range from multiple sources to provide a reliable benchmark.

Compound HeLa (Cervical) MCF-7 (Breast) A549 (Lung)
This compound Data Not AvailableData Not Available~2.2 µM[1]
Doxorubicin (Reference) ~0.1 - 2.9 µM[4][5][6]~0.1 - 2.5 µM[4][5]~0.5 - >20 µM[4][5]
Cisplatin (Reference) ~16 - 81.7 µM[7][8]Variable Data[3]~0.3 µM - 150 µM[9][10]

Interpretation & Field Insights: The available data indicates that a derivative of this compound exhibits potent cytotoxic activity against the A549 lung cancer cell line, with an IC50 value of approximately 2.2 µM.[1] This potency is notable, falling within the effective range of Doxorubicin and demonstrating significantly greater potency than Cisplatin in some reported A549 experiments. The benzimidazole class of compounds has consistently shown promise, with various derivatives demonstrating IC50 values comparable to or better than standard drugs like Cisplatin and 5-Fluorouracil across multiple cell lines.[1][9][11] The lack of publicly available data for this specific compound against HeLa and MCF-7 cells represents a critical knowledge gap and a priority for future investigation.

Mechanistic Insights: Unraveling the Mode of Action

Effective anticancer agents typically function by inducing programmed cell death (apoptosis) or causing irreversible cell cycle arrest in cancer cells. Benzimidazole derivatives have been shown to engage these pathways, often by targeting critical signaling cascades that are dysregulated in cancer.[1][12][13]

Induction of Apoptosis

Apoptosis is a controlled, energy-dependent process of cell suicide that is a primary target for cancer therapeutics. A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. The Annexin V-FITC/Propidium Iodide (PI) assay is the gold standard for quantifying this effect.

  • Annexin V-FITC: Binds to the exposed PS on the surface of early apoptotic cells.

  • Propidium Iodide (PI): A fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.[14]

Dual staining allows for the differentiation of viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).[15]

Caption: Workflow for assessing apoptosis via Annexin V/PI staining and flow cytometry.

Cell Cycle Arrest

Many chemotherapeutic agents exert their effects by disrupting the cell cycle, preventing cancer cells from progressing through the phases required for division (G1, S, G2, M). Flow cytometry with Propidium Iodide (PI) staining is a robust method to analyze cell cycle distribution.[16][17] PI stoichiometrically binds to DNA, meaning the amount of fluorescence emitted by a stained cell is directly proportional to its DNA content.[18] This allows for the quantification of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a specific phase (e.g., G2/M) following treatment suggests the compound induces cell cycle arrest at that checkpoint.[1]

Caption: Workflow for analyzing cell cycle distribution using PI staining.

Targeting Key Signaling Pathways

The PI3K/Akt/mTOR pathway is one of the most frequently over-activated signaling cascades in human cancer, playing a central role in promoting cell proliferation, growth, and survival while inhibiting apoptosis.[19] Its deregulation is a key factor in tumorigenesis and drug resistance. Several benzimidazole derivatives have been reported to exert their anticancer effects by inhibiting components of this pathway, such as Akt phosphorylation.[1][20]

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, HER2) GF->RTK Activates PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Activates Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Compound 2-Aryl Benzimidazole Derivative Compound->RTK Inhibits Compound->Akt Inhibits (Downstream Effect)

Caption: PI3K/Akt pathway, a potential target for benzimidazole derivatives.

Experimental Protocols

For scientific rigor and reproducibility, detailed, step-by-step protocols for the key assays discussed are provided below.

Protocol 1: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[21] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[21]

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5x10³ to 1x10⁵ cells/well) in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and reference drugs in culture medium. Replace the existing medium with 100 µL of the drug-containing medium. Include vehicle-only wells as a negative control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[21]

  • Incubation: Incubate the plate for 4 hours in a humidified incubator (37°C, 5% CO₂).[21]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals.[21] Mix thoroughly by gentle shaking or pipetting.

  • Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[21] Use a reference wavelength of >650 nm if desired.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Annexin V-FITC / PI Apoptosis Assay

This protocol is for the quantitative analysis of apoptosis by flow cytometry.[14]

  • Cell Preparation: Seed and treat cells as described for the MTT assay for the desired duration.

  • Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant from the corresponding well to ensure all apoptotic cells are collected.[14]

  • Washing: Centrifuge the cell suspension (e.g., 300 x g for 5 minutes), discard the supernatant, and wash the cell pellet once with cold PBS.[15]

  • Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer at a concentration of approximately 1x10⁶ cells/mL.[15]

  • Staining: Add 5 µL of Annexin V-FITC and 1-5 µL of PI staining solution (e.g., 100 µg/mL working solution) to the cell suspension.[22]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[22]

  • Dilution & Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.[22] Excite at 488 nm and measure FITC emission at ~530 nm and PI emission at >575 nm.

Protocol 3: Cell Cycle Analysis with Propidium Iodide

This protocol details the preparation of cells for DNA content analysis.[16][23]

  • Cell Preparation & Harvesting: Culture, treat, and harvest approximately 1x10⁶ cells per sample as described previously.

  • Fixation: Wash the cell pellet with PBS. Resuspend the pellet and add dropwise to 1-4 mL of ice-cold 70% ethanol while gently vortexing to prevent clumping.[18] Fix on ice for at least 30 minutes or store at -20°C.[23]

  • Washing: Centrifuge the fixed cells (e.g., 500 x g for 5-10 minutes), decant the ethanol, and wash the pellet twice with cold PBS.[23]

  • RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (e.g., 100 µg/mL) to degrade RNA and ensure PI staining is specific to DNA. Incubate for 30 minutes at 37°C.[18]

  • PI Staining: Add PI staining solution to a final concentration of 50 µg/mL.[18]

  • Analysis: Analyze the samples on a flow cytometer, collecting data on a linear scale. Use appropriate gating strategies to exclude doublets and debris.[23]

Discussion and Future Directions

The preliminary data on this compound and related benzimidazole derivatives is highly encouraging. These compounds demonstrate significant cytotoxic potential, in some cases surpassing that of established chemotherapeutic agents.[1][11] The likely mechanisms of action—induction of apoptosis and cell cycle arrest via modulation of key cancer signaling pathways like PI3K/Akt—align with the hallmarks of effective anticancer drugs.[1][12]

However, this guide also highlights critical areas for future research:

  • Broad-Spectrum Cytotoxicity Screening: The anticancer activity of this compound must be systematically evaluated against a broader panel of cancer cell lines (e.g., NCI-60) to determine its spectrum of activity.

  • Mechanistic Validation: The hypothesized mechanisms of apoptosis and cell cycle arrest need to be confirmed and detailed for this specific compound using the protocols outlined above. Western blot analysis should be employed to probe for changes in key proteins like caspases, Bcl-2 family members, cyclins, and phosphorylated Akt.

  • In Vivo Efficacy: Promising in vitro results must be translated to in vivo models. Xenograft studies in immunocompromised mice are the logical next step to evaluate the compound's antitumor activity, toxicity, and pharmacokinetic profile.

  • Selectivity: A crucial aspect of drug development is selectivity. The cytotoxicity of the compound should be tested against non-cancerous cell lines (e.g., fibroblasts) to determine its therapeutic index.[2]

References

Validating the Mechanism of Action of 2-Amino-5-methoxy-1-methylbenzimidazole In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, data-driven framework for researchers, scientists, and drug development professionals to validate the in vitro mechanism of action of 2-Amino-5-methoxy-1-methylbenzimidazole. Benzimidazole scaffolds are prevalent in numerous clinically approved drugs and are known to target a variety of biological processes. Notably, many derivatives have been identified as potent inhibitors of tubulin polymerization by binding to the colchicine site, making this a primary hypothesized mechanism.[1][2]

This document eschews a rigid template, instead presenting a logical, self-validating experimental cascade. We will proceed from direct biochemical interaction to cellular-level consequences, objectively comparing the performance of our compound of interest with established microtubule-targeting agents: Colchicine , a well-characterized microtubule destabilizer, and Paclitaxel , a canonical microtubule stabilizer.

The Central Hypothesis: Disruption of Microtubule Dynamics

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are cornerstones of cellular architecture and function, particularly in cell division.[3][4] Their constant assembly (polymerization) and disassembly (depolymerization) are essential for the formation of the mitotic spindle. Disruption of this process triggers a G2/M phase cell cycle arrest and can ultimately lead to apoptosis.[4] Our central hypothesis is that this compound functions as a microtubule-destabilizing agent, binding to tubulin subunits and inhibiting their polymerization.

cluster_0 Normal Microtubule Dynamics cluster_1 Hypothesized MOA of Test Compound Tubulin α/β-Tubulin Dimers MT Polymerized Microtubule Tubulin->MT Polymerization (GTP Hydrolysis) Blocked Inhibited Polymerization Tubulin->Blocked GTP GTP GDP GDP-Tubulin MT->GDP Depolymerization (Catastrophe) GDP->Tubulin Nucleotide Exchange Compound 2-Amino-5-methoxy- 1-methylbenzimidazole Compound->Tubulin Binds to Colchicine Site on β-Tubulin Arrest G2/M Phase Arrest Blocked->Arrest Mitotic Spindle Disruption Apoptosis Apoptosis Arrest->Apoptosis

Caption: Hypothesized mechanism of this compound.

A Validating Experimental Workflow

To rigorously test our hypothesis, we will employ a multi-step in vitro evaluation. This workflow is designed to first confirm the direct molecular interaction and then characterize the downstream cellular consequences.

cluster_0 Biochemical Validation cluster_1 Cellular Confirmation A In Vitro Tubulin Polymerization Assay B Anti-Proliferation Assay (MTT/SRB) A->B Confirm Cytotoxicity C Immunofluorescence of Microtubule Network B->C Validate Target Engagement D Cell Cycle Analysis (Flow Cytometry) C->D Quantify Phenotype E Western Blot of Cell Cycle Markers D->E Confirm Molecular Consequences G1 G1 Phase S S Phase (DNA Synthesis) G1->S G2M G2/M Phase (Mitosis) S->G2M G2M->G1 G2M->Block Compound Tubulin Inhibitor Compound->Block Arrest

References

A Senior Application Scientist's Guide to the Comparative Stability of Benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Part 1: The Benzimidazole Scaffold and the Criticality of Stability in Drug Development

The benzimidazole nucleus, a bicyclic aromatic system formed by the fusion of benzene and imidazole rings, is a cornerstone in medicinal chemistry.[1][2][3] Its structural resemblance to naturally occurring purine bases allows it to interact with a wide array of biological targets, making it a "privileged scaffold" in drug discovery.[4] This versatility is evident in the numerous FDA-approved drugs spanning a wide range of therapeutic areas, from proton pump inhibitors (PPIs) like omeprazole to anthelmintics such as albendazole and anticancer agents like bendamustine.[5][6][7]

The journey of a promising benzimidazole derivative from a laboratory curiosity to a life-saving therapeutic is, however, fraught with challenges. A critical hurdle that every drug candidate must overcome is stability. The stability of a drug molecule, encompassing both its resistance to chemical degradation and its metabolic fate in the body, is a primary determinant of its safety, efficacy, and shelf-life. A drug that degrades on the shelf is not only ineffective but can also be harmful due to the formation of toxic byproducts. Similarly, a drug that is rapidly metabolized in the body may not reach its therapeutic target in sufficient concentrations to exert its desired effect.[8][9]

This guide provides a comparative analysis of the stability of different benzimidazole derivatives, offering insights into their degradation pathways and metabolic profiles. We will delve into the experimental protocols used to assess stability and explore the structure-stability relationships that govern the resilience of these vital therapeutic agents.

Part 2: Deconstructing Benzimidazole Stability: Chemical and Metabolic Facets

The stability of a benzimidazole derivative is a multifaceted property, broadly categorized into chemical and metabolic stability.

Chemical Stability: The Intrinsic Resilience of the Benzimidazole Core

The benzimidazole ring itself is remarkably stable.[10] However, its derivatives can be susceptible to degradation under various environmental conditions, a critical consideration for formulation development and storage.

2.1.1. pH-Dependent Stability: The Achilles' Heel of Proton Pump Inhibitors

The stability of many benzimidazole derivatives is highly dependent on pH. This is particularly true for the proton pump inhibitors (PPIs), which are chemically activated in the acidic environment of the stomach's parietal cells.[6] However, this acid-lability also makes them prone to degradation in acidic conditions outside their target site. Comparative studies have shown that pantoprazole is the most stable among the common PPIs, while lansoprazole is the least stable in acidic environments.[11]

2.1.2. Photostability: The Impact of Light Exposure

Many organic molecules, including benzimidazoles, are sensitive to light. Photodegradation can lead to the formation of various photoproducts, altering the drug's efficacy and safety profile.[12] Therefore, photostability testing, as mandated by the International Council for Harmonisation (ICH) guidelines, is a crucial step in drug development.[13][14][15][16][17]

2.1.3. Oxidative Stability: The Threat of Reactive Oxygen Species

The imidazole ring of the benzimidazole scaffold can be susceptible to oxidative cleavage.[12] The presence of certain substituents can either enhance or mitigate this susceptibility. Forced degradation studies often employ oxidizing agents like hydrogen peroxide to assess a compound's oxidative stability.[18]

Metabolic Stability: The In Vivo Odyssey of Benzimidazole Derivatives

Metabolic stability refers to a drug's susceptibility to biotransformation by enzymes in the body, primarily in the liver.[8][9][19] A compound with high metabolic stability will have a longer half-life and greater bioavailability.

2.2.1. The Central Role of Cytochrome P450 Enzymes

The cytochrome P450 (CYP) family of enzymes is the primary driver of Phase I metabolism for a vast number of drugs, including many benzimidazole derivatives.[20][21] The most common metabolic transformations for benzimidazoles are hydroxylation and sulfoxidation. For instance, the anthelmintics albendazole and fenbendazole are extensively metabolized by CYP enzymes. Studies have identified CYP2J2 and CYP2C19 as the major enzymes responsible for the hydroxylation of albendazole and fenbendazole, respectively.[1][22][23] The sulfoxidation of these compounds is mediated by CYP3A4 and flavin-containing monooxygenases (FMOs).[2][24]

2.2.2. Structure-Metabolism Relationships: Designing for Durability

The metabolic stability of a benzimidazole derivative can be significantly influenced by the nature and position of its substituents. Understanding these structure-metabolism relationships is key to designing more robust drug candidates. For example, blocking sites of metabolism by introducing metabolically stable groups can enhance a compound's half-life.[25][26][27]

Part 3: The Scientist's Toolkit: Experimental Assessment of Benzimidazole Stability

To ensure the development of safe and effective drugs, rigorous experimental evaluation of stability is paramount. The following are standard protocols for assessing chemical and metabolic stability.

Experimental Protocol: Forced Degradation Studies for Chemical Stability

Forced degradation, or stress testing, is a critical component of drug development that helps to identify potential degradation products and understand degradation pathways.[18][28][29][30][31]

Step-by-Step Methodology:

  • Sample Preparation: Prepare solutions of the benzimidazole derivative in appropriate solvents.

  • Stress Conditions: Subject the samples to a variety of stress conditions as per ICH guidelines:

    • Acid Hydrolysis: Treat with 0.1 M HCl at 60°C for 8 hours.

    • Base Hydrolysis: Treat with 0.1 M NaOH at 60°C for 8 hours.

    • Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound and a solution at 80°C for 48 hours.

    • Photostability: Expose the solid and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Sample Analysis: At appropriate time points, withdraw aliquots, neutralize if necessary, and analyze using a validated stability-indicating HPLC method with UV detection.

  • Data Interpretation: Identify and quantify the degradation products. An LC-MS system is invaluable for the structural elucidation of these products.

Visualization of the Experimental Workflow:

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions (ICH Guidelines) cluster_analysis Analysis prep Prepare Stock Solution of Benzimidazole Derivative acid Acid Hydrolysis (0.1M HCl, 60°C) prep->acid Expose to base Base Hydrolysis (0.1M NaOH, 60°C) prep->base Expose to oxidation Oxidative Degradation (3% H₂O₂, RT) prep->oxidation Expose to thermal Thermal Degradation (80°C) prep->thermal Expose to photo Photostability (ICH Q1B) prep->photo Expose to hplc HPLC-UV Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples lcms LC-MS for Identification hplc->lcms Characterize Degradants

Caption: Experimental workflow for forced degradation studies of benzimidazole derivatives.

Experimental Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay is a standard in vitro method to determine the metabolic stability of a compound by measuring its rate of disappearance when incubated with liver microsomes, which are rich in CYP enzymes.[3][5][32][33]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 20 mM in DMSO).

    • Prepare a working solution by diluting the stock in acetonitrile (e.g., to 125 µM).

    • Prepare a NADPH-regenerating system solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.4).

  • Incubation:

    • In a 96-well plate, add the liver microsomal suspension (e.g., human or mouse) to each well.

    • Add the working solution of the test compound to the wells and pre-incubate at 37°C for a few minutes.

    • Initiate the metabolic reaction by adding the NADPH-regenerating system.

  • Time Points and Reaction Termination:

    • Incubate the plate at 37°C with shaking.

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • The slope of the linear regression gives the elimination rate constant (k).

    • Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

Visualization of the Experimental Workflow:

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_termination Reaction Termination cluster_analysis Analysis compound Prepare Test Compound Working Solution mix Mix Compound and Microsomes, Pre-incubate at 37°C compound->mix microsomes Prepare Liver Microsome Suspension microsomes->mix nadph Prepare NADPH Regenerating System start Initiate Reaction with NADPH System nadph->start mix->start quench Stop Reaction at Time Points with Cold Acetonitrile + IS start->quench process Centrifuge and Collect Supernatant quench->process lcms LC-MS/MS Analysis process->lcms data Calculate t½ and CLint lcms->data

Caption: Experimental workflow for the in vitro metabolic stability assay using liver microsomes.

Part 4: A Comparative Look at the Stability of Benzimidazole Derivatives

The diverse applications of benzimidazole derivatives are a direct consequence of the wide range of physicochemical properties that can be achieved through substitution on the benzimidazole core. These substitutions also have a profound impact on their stability.

Proton Pump Inhibitors (PPIs): A Masterclass in pH-Dependent Stability

As mentioned earlier, PPIs are a classic example of drugs whose stability is intimately linked to pH. The following table provides a comparative overview of the stability of three widely used PPIs.

Proton Pump Inhibitor Relative Stability in Acidic Conditions Key Structural Features Influencing Stability
Pantoprazole Most Stable[11]The difluoromethoxy group on the pyridine ring is thought to contribute to its greater acid stability.
Omeprazole Moderately StableThe presence of methoxy groups on the benzimidazole and pyridine rings.
Lansoprazole Least Stable[11]The trifluoroethoxy group on the pyridine ring makes it more susceptible to acid-catalyzed degradation.
Anthelmintics: Navigating the Metabolic Maze

The metabolic stability of anthelmintic benzimidazoles is a key determinant of their efficacy and duration of action. Albendazole and fenbendazole, two structurally similar anthelmintics, exhibit distinct metabolic profiles.

Anthelmintic Primary Metabolic Pathways Key Metabolizing Enzymes Metabolic Stability (t½ in human liver microsomes)
Albendazole Sulfoxidation, Hydroxylation[1][2]CYP3A4, FMO (Sulfoxidation); CYP2J2 (Hydroxylation)[1][22]Data not readily available in a directly comparable format.
Fenbendazole Sulfoxidation, Hydroxylation[1][2]CYP3A4, FMO (Sulfoxidation); CYP2C19, CYP2J2 (Hydroxylation)[1][22][23][24]Data not readily available in a directly comparable format.

Metabolic Pathways of Albendazole and Fenbendazole:

Metabolic_Pathways cluster_albendazole Albendazole Metabolism cluster_fenbendazole Fenbendazole Metabolism alb Albendazole abzso Albendazole Sulfoxide (Active Metabolite) alb->abzso CYP3A4, FMO hydroxy_abz Hydroxyalbendazole alb->hydroxy_abz CYP2J2 abzso2 Albendazole Sulfone (Inactive Metabolite) abzso->abzso2 CYP/FMO fen Fenbendazole oxf Oxfendazole (Fenbendazole Sulfoxide) fen->oxf CYP3A4, FMO hydroxy_fen Hydroxyfenbendazole fen->hydroxy_fen CYP2C19, CYP2J2 fenso2 Fenbendazole Sulfone oxf->fenso2 CYP/FMO

Caption: Primary metabolic pathways of albendazole and fenbendazole.

Structure-Stability Relationships: A Guide for Rational Drug Design

The stability of a benzimidazole derivative can be fine-tuned by judiciously modifying its structure. The following are some general principles:

  • C2-Substitution: The substituent at the 2-position of the benzimidazole ring significantly influences its properties. Bulky or electron-withdrawing groups at this position can sometimes enhance stability by sterically hindering metabolic attack or by altering the electronics of the ring system.

  • N1-Substitution: Alkylation or arylation at the N1 position can block a potential site of metabolism and can also modulate the compound's lipophilicity, thereby affecting its interaction with metabolizing enzymes.

  • Benzene Ring Substitution: Substituents on the benzene portion of the benzimidazole core can have a profound impact on metabolic stability. For example, introducing electron-withdrawing groups can sometimes decrease the rate of oxidative metabolism.[34]

Visualization of Structure-Stability Relationships:

SSR cluster_substitutions Structural Modifications cluster_stability Impact on Stability benzimidazole Benzimidazole Core c2 C2-Substitution benzimidazole->c2 n1 N1-Substitution benzimidazole->n1 benzene_ring Benzene Ring Substitution benzimidazole->benzene_ring metabolic Metabolic Stability c2->metabolic Influences steric hindrance and electronics chemical Chemical Stability c2->chemical Modifies susceptibility to hydrolysis, oxidation, photolysis n1->metabolic Blocks metabolic site, alters lipophilicity n1->chemical Modifies susceptibility to hydrolysis, oxidation, photolysis benzene_ring->metabolic Affects oxidative metabolism benzene_ring->chemical Modifies susceptibility to hydrolysis, oxidation, photolysis

Caption: Key structural modifications on the benzimidazole core and their impact on stability.

Part 5: Concluding Remarks and Future Horizons

The stability of benzimidazole derivatives is a complex interplay of their inherent chemical properties and their interaction with the biological environment. A thorough understanding of both chemical and metabolic stability is indispensable for the successful development of new benzimidazole-based therapeutics. The strategic application of the experimental protocols and the guiding principles of structure-stability relationships discussed in this guide can empower researchers to design and develop more robust, safe, and effective medicines.

Future research in this area will likely focus on the development of more predictive in silico models for stability assessment, further elucidation of the role of non-CYP enzymes in benzimidazole metabolism, and the design of novel derivatives with enhanced stability profiles for challenging therapeutic targets.

Part 6: References

  • Wu, Z., Lee, D., Joo, J., et al. (2013). CYP2J2 and CYP2C19 Are the Major Enzymes Responsible for Metabolism of Albendazole and Fenbendazole in Human Liver Microsomes and Recombinant P450 Assay Systems. Antimicrobial Agents and Chemotherapy, 57(11), 5448-5456. --INVALID-LINK--

  • ResearchGate. (n.d.). Proposed metabolic pathways of albendazole (A) and fenbendazole (B) in human liver microsomes.--INVALID-LINK--

  • Wu, Z., Lee, D., Joo, J., et al. (2013). CYP2J2 and CYP2C19 are the major enzymes responsible for metabolism of albendazole and fenbendazole in human liver microsomes and recombinant P450 assay systems. PubMed. --INVALID-LINK--

  • Zhu, L., et al. (2013). Metabolism-Directed Structure Optimization of Benzimidazole-Based Francisella tularensis Enoyl-Reductase (FabI) Inhibitors. PMC. --INVALID-LINK--

  • Ghosal, A., et al. (2002). Effect of various salts on the stability of lansoprazole, omeprazole, and pantoprazole as determined by high-performance liquid chromatography. PubMed. --INVALID-LINK--

  • Tupertsev, B., & Osipenko, S. (2024). Microsomal stability assay for human and mouse liver microsomes. protocols.io. --INVALID-LINK--

  • de Oliveira, M. A., et al. (2024). Structure-Metabolism Relationships of Benzimidazole Derivatives with anti-Trypanosoma cruzi Activity for Chagas Disease. PubMed. --INVALID-LINK--

  • de Oliveira, M. A., et al. (2024). Structure‐Metabolism Relationships of Benzimidazole Derivatives with anti‐Trypanosoma cruzi Activity for Chagas Disease. ResearchGate. --INVALID-LINK--

  • Capece, B. P. S., et al. (2009). Enantiomeric behaviour of albendazole and fenbendazole sulfoxides in domestic animals: Pharmacological implications. CONICET. --INVALID-LINK--

  • Williams, S. N., & M.D. (2024). Oral Fenbendazole for Cancer Therapy in Humans and Animals. Anticancer Research. --INVALID-LINK--

  • Oesch, F., et al. (1995). Effects of benzimidazole derivatives on cytochrome P450 1A1 expression in a human hepatoma cell line. PubMed. --INVALID-LINK--

  • Creative Bioarray. (n.d.). Microsomal Stability Assay. --INVALID-LINK--

  • Murray, M., & Weaver, R. J. (1992). Hepatic microsomal metabolism of the anthelmintic benzimidazole fenbendazole: enhanced inhibition of cytochrome P450 reactions by oxidized metabolites of the drug. PubMed. --INVALID-LINK--

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. --INVALID-LINK--

  • Springer Nature. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. --INVALID-LINK--

  • Błaszczak-Świątkiewicz, K., & Mikiciuk-Olasik, E. (2012). New benzimidazole derivatives with potential cytotoxic activity - study of their stability by RP-HPLC. ResearchGate. --INVALID-LINK--

  • Brishty, S. R., et al. (2021). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. PMC. --INVALID-LINK--

  • Cyprotex. (n.d.). Microsomal Stability. --INVALID-LINK--

  • De Luca, L., et al. (2019). Skin Damages—Structure Activity Relationship of Benzimidazole Derivatives Bearing a 5-Membered Ring System. NIH. --INVALID-LINK--

  • Pashchevskaya, N. V., et al. (2010). Deprotonation constants of benzimidazole and stepwise stability... ResearchGate. --INVALID-LINK--

  • BenchChem. (2025). Stability testing and degradation analysis of 1H-Benzimidazole-4-methanol, 2-methyl-(9CI). --INVALID-LINK--

  • ResearchGate. (n.d.). Structure activity relationship of benzimidazole derivatives.--INVALID-LINK--

  • ResearchGate. (n.d.). Effects of P450 isoform-specific inhibitors on the metabolism of...--INVALID-LINK--

  • ResearchGate. (n.d.). Structure relationship activity of benzimidazole.--INVALID-LINK--

  • Perin, N., et al. (2019). Preclinical in vitro screening of newly synthesised amidino substituted benzimidazoles and benzothiazoles. PMC. --INVALID-LINK--

  • ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. --INVALID-LINK--

  • BenchChem. (2025). Stability testing and degradation analysis of 1H-Benzimidazole-4-methanol, 2-methyl-(9CI). --INVALID-LINK--

  • European Medicines Agency. (1998). Q1B Photostability Testing of New Active Substances and Medicinal Products. --INVALID-LINK--

  • ResearchGate. (2025). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. --INVALID-LINK--

  • Bajaj, S., et al. (2016). Forced Degradation Studies. MedCrave online. --INVALID-LINK--

  • Frontage Laboratories. (n.d.). Metabolic Stability. --INVALID-LINK--

  • Welage, L. S., & Berardi, R. R. (2000). Evaluation of omeprazole, lansoprazole, pantoprazole, and rabeprazole in the treatment of acid-related diseases. Experts@Minnesota. --INVALID-LINK--

  • Creative Biolabs. (n.d.). Metabolic Stability Assay. --INVALID-LINK--

  • BenchChem. (2025). A Comparative Analysis of Acid Suppression Duration by Omeprazole, Lansoprazole, and Pantoprazole in Rodent Models. --INVALID-LINK--

  • IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. --INVALID-LINK--

  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. --INVALID-LINK--

  • ECA Academy. (n.d.). ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. --INVALID-LINK--

  • Adachi, K., et al. (2005). Comparative study of omeprazole, lansoprazole, pantoprazole and esomeprazole for symptom relief in patients with reflux esophagitis. PMC. --INVALID-LINK--

  • Kumar, S., et al. (2013). Imidazole derivatives differentially destabilize the low pH conformation of lysozyme through weak electrostatic interactions. RSC Publishing. --INVALID-LINK--

  • Alsante, K. M., et al. (2003). Development of forced degradation and stability indicating studies of drugs—A review. NIH. --INVALID-LINK--

  • Bakshi, M., & Singh, S. (2022). Forced Degradation – A Review. IJPSDR. --INVALID-LINK--

  • Consensus Academic Search Engine. (n.d.). Lansoprazole Versus Pantoprazole. --INVALID-LINK--

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. --INVALID-LINK--

  • Ramanpreet, K., et al. (2011). BENZIMIDAZOLE DERIVATIVES – AN OVERVIEW. IJRPC. --INVALID-LINK--

  • Pinto, M., et al. (2022). Benzoxazole Iminocoumarins as Multifunctional Heterocycles with Optical pH-Sensing and Biological Properties: Experimental, Spectroscopic and Computational Analysis. MDPI. --INVALID-LINK--

References

A Multi-Pronged Approach to Assessing the Selectivity of 2-Amino-5-methoxy-1-methylbenzimidazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

<Senior Application Scientist >

Introduction

The benzimidazole scaffold is a privileged structure in medicinal chemistry, recognized as an isostere of natural purine nucleosides and forming the core of numerous clinically approved drugs. Specifically, the 2-amino-5-methoxy-1-methylbenzimidazole core represents a promising starting point for the development of novel kinase inhibitors, a class of therapeutics that has revolutionized the treatment of cancer and other diseases. However, a significant challenge in kinase inhibitor development is achieving selectivity. The highly conserved nature of the ATP-binding site across the human kinome—comprising over 500 kinases—means that many inhibitors promiscuously bind to multiple targets. This lack of selectivity can lead to off-target effects, toxicity, and a complicated pharmacological profile, hindering both preclinical studies and clinical translation.

This guide, intended for researchers and drug development professionals, provides a comprehensive, multi-layered strategy for rigorously assessing the selectivity of a novel this compound-based inhibitor, hereafter referred to as AMB-Inhibitor X . We will move beyond simple potency measurements to build a complete selectivity profile through a cascade of biochemical, biophysical, and cellular assays. This approach ensures that decisions to advance a compound are based on a robust and physiologically relevant understanding of its on- and off-target interactions.

Part 1: Foundational Biochemistry - Potency Against the Primary Target

Before assessing selectivity, one must first definitively establish the inhibitor's potency against its intended primary target. The half-maximal inhibitory concentration (IC50) is the cornerstone metric for this initial characterization.

Expert Insight: The "Why" Behind the Assay Conditions

An inhibitor's apparent IC50 value is highly dependent on the assay conditions, particularly the concentration of ATP. To obtain data that is more reflective of the inhibitor's intrinsic affinity (Ki) and comparable across different studies, it is critical to perform the assay at an ATP concentration that is at or near the Michaelis-Menten constant (Km) for ATP of the specific kinase. Performing assays at saturating ATP concentrations (e.g., 1 mM, which may approximate physiological conditions) can mask the true potency of an ATP-competitive inhibitor and should be used as a secondary, complementary experiment.

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)
  • Reagents & Setup : Prepare a reaction buffer containing the purified recombinant target kinase, its specific substrate peptide, and MgCl₂.

  • Inhibitor Preparation : Create a 10-point, 3-fold serial dilution of AMB-Inhibitor X in DMSO, starting from a high concentration (e.g., 100 µM). Include a DMSO-only control (0% inhibition) and a no-enzyme control (100% inhibition).

  • Kinase Reaction : Add the ATP solution (at Km concentration) to initiate the kinase reaction. Incubate at room temperature for a defined period (e.g., 60 minutes).

  • Signal Detection : Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Subsequently, add the Kinase Detection Reagent to convert the newly generated ADP into a luminescent signal.

  • Data Analysis : Measure luminescence using a plate reader. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Data Presentation: Target Potency
CompoundTarget KinaseATP ConcentrationIC50 (nM)
AMB-Inhibitor XKinase AKm[ATP]15.2
AMB-Inhibitor XKinase A1 mM ATP125.6
StaurosporineKinase AKm[ATP]2.1

This table illustrates the potent inhibition of the primary target and the expected rightward shift in IC50 at higher, more physiological ATP concentrations.

Part 2: Broad Spectrum Profiling - The Kinome Scan

The most effective way to uncover off-target liabilities is to screen the inhibitor against a large, representative panel of the human kinome. Commercial services like Eurofins DiscoverX's KINOMEscan™ or Reaction Biology's HotSpot™ offer panels of hundreds of kinases, providing a comprehensive overview of an inhibitor's selectivity. These platforms typically use competition binding assays to measure the dissociation constant (Kd) or activity-based assays to measure percent inhibition at a fixed concentration.

Expert Insight: Single-Dose vs. Dose-Response

A common initial screen is performed at a single high concentration (e.g., 1 or 10 µM) to identify any potential hits. While cost-effective, this only provides a binary "hit" or "no-hit" result. Any kinase showing significant inhibition (e.g., >90% inhibition) in the primary screen should be subjected to a follow-up IC50 determination to quantify the potency of the off-target interaction. This quantitative data is crucial for accurately judging selectivity.

Workflow for Kinome-Wide Selectivity Assessment

G cluster_0 Biochemical Profiling A AMB-Inhibitor X B Primary Screen (e.g., 1 µM against 400+ kinases) A->B C Identify Off-Target Hits (e.g., >90% Inhibition) B->C D Secondary Screen (IC50 determination for hits) C->D E Quantify Selectivity (Calculate Selectivity Score) D->E

Caption: Workflow for comprehensive kinome selectivity profiling.

Data Presentation: Kinome Scan Results & Selectivity Score

The results are often visualized on a kinome dendrogram, where inhibited kinases are marked with circles, the size of which corresponds to the binding affinity.

A quantitative measure, the Selectivity Score (S-score) , can be calculated to summarize the data. A common definition is the

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Amino-5-methoxy-1-methylbenzimidazole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is not just a matter of compliance, but a cornerstone of scientific integrity. This guide provides a detailed, step-by-step procedure for the proper disposal of 2-Amino-5-methoxy-1-methylbenzimidazole, ensuring the safety of laboratory personnel and the protection of our environment. As a senior application scientist, this document is structured to provide not just instructions, but the scientific rationale behind them, fostering a deep understanding of safe laboratory practices.

Hazard Identification and Risk Assessment

Based on analogous compounds, this compound should be handled as a hazardous substance with the following potential classifications under the Globally Harmonized System (GHS)[1][2][3]:

  • Acute Toxicity, Oral: May be harmful if swallowed.

  • Skin Corrosion/Irritation: Causes skin irritation.

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

  • Hazardous to the Aquatic Environment: May be harmful to aquatic life with long-lasting effects[3][4].

GHS Pictograms:

Caption: Likely applicable GHS pictograms for this compound.

Personal Protective Equipment (PPE): Your First Line of Defense

Proper PPE is non-negotiable when handling this compound and its waste. The following table outlines the minimum required PPE, with specifications drawn from best practices for handling similar amine-containing compounds[2][5].

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.Protects against splashes and airborne particles that can cause serious eye irritation[2][6].
Hand Protection Nitrile gloves (minimum thickness of 4 mil).Provides a barrier against skin contact, which can cause irritation[2].
Body Protection A long-sleeved laboratory coat.Prevents contamination of personal clothing and skin[6].
Respiratory Protection A NIOSH-approved N95 dust mask or work in a certified chemical fume hood.Minimizes the inhalation of airborne particles, which can cause respiratory tract irritation.

Step-by-Step Disposal Protocol

The primary principle for the disposal of this compound is that it must be treated as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash[4][7].

Step 1: Waste Segregation and Collection

Proper segregation at the point of generation is critical to prevent dangerous chemical reactions and ensure compliant disposal[8].

  • Designate a Waste Container: Use a clearly labeled, leak-proof container made of a compatible material such as high-density polyethylene (HDPE).

  • Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms.

  • Solid Waste: Collect all solid waste, including unused or expired compound, contaminated weighing papers, and disposable labware (e.g., pipette tips, gloves) in this container.

  • Liquid Waste: If the compound is in solution, collect it in a separate, clearly labeled, and compatible liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

Step 2: Storage of Chemical Waste

All hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory pending pickup by trained EHS personnel or a licensed waste disposal contractor[9].

  • Location: The SAA should be located at or near the point of generation and under the control of the laboratory personnel.

  • Containment: Store waste containers in secondary containment to prevent the spread of material in case of a leak.

  • Segregation: Keep the waste container for this compound segregated from incompatible materials, particularly strong oxidizing agents.

Step 3: Arranging for Disposal

Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not allow hazardous waste to accumulate in the laboratory for an extended period.

Spill Management: A Swift and Safe Response

In the event of a spill, a prompt and correct response is crucial to mitigate exposure and environmental contamination.

For Small Spills (less than 1 gram in a contained area):
  • Alert Personnel: Immediately alert others in the vicinity.

  • Don PPE: Ensure you are wearing the appropriate PPE as outlined in Section 2.

  • Containment: If the spill is a powder, carefully cover it with a damp paper towel to prevent it from becoming airborne.

  • Cleanup: Use an absorbent pad or other inert material to clean the spill area. For solid spills, gently sweep the material into a dustpan[10]. Avoid creating dust[6].

  • Decontamination: Wipe the spill area with a detergent solution, followed by water.

  • Waste Disposal: Place all cleanup materials (gloves, paper towels, absorbent pads) into the designated hazardous waste container for this compound[10].

For Large Spills (more than 1 gram or outside of a contained area):
  • Evacuate: Immediately evacuate the area.

  • Isolate: Close the doors to the laboratory and prevent entry.

  • Notify: Contact your institution's EHS department and emergency services. Provide them with the name of the chemical and the approximate amount spilled.

  • Do Not Attempt to Clean: A large spill of a potentially hazardous powder requires specialized equipment and training to manage safely.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

DisposalWorkflow Start Generation of 2-Amino-5-methoxy- 1-methylbenzimidazole Waste Assess_Form Is the waste solid or liquid? Start->Assess_Form Solid_Waste Solid Waste (Unused compound, contaminated labware) Assess_Form->Solid_Waste Solid Liquid_Waste Liquid Waste (Solutions containing the compound) Assess_Form->Liquid_Waste Liquid Segregate Segregate into a dedicated, labeled hazardous waste container Solid_Waste->Segregate Liquid_Waste->Segregate Store Store in a designated Satellite Accumulation Area (SAA) Segregate->Store Arrange_Pickup Contact EHS or licensed contractor for disposal pickup Store->Arrange_Pickup End Proper and Compliant Disposal Arrange_Pickup->End

Caption: A workflow diagram for the safe and compliant disposal of this compound waste.

By adhering to these detailed procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. This commitment not only protects you and your colleagues but also upholds the rigorous standards of the scientific community.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.